Product packaging for DBCO-PEG24-NHS ester(Cat. No.:)

DBCO-PEG24-NHS ester

Cat. No.: B12395828
M. Wt: 1530.7 g/mol
InChI Key: BGLMICCLAUJEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DBCO-PEG24-NHS ester is a useful research compound. Its molecular formula is C74H119N3O30 and its molecular weight is 1530.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C74H119N3O30 B12395828 DBCO-PEG24-NHS ester

Properties

Molecular Formula

C74H119N3O30

Molecular Weight

1530.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C74H119N3O30/c78-70(11-12-71(79)76-65-68-7-2-1-5-66(68)9-10-67-6-3-4-8-69(67)76)75-16-18-84-20-22-86-24-26-88-28-30-90-32-34-92-36-38-94-40-42-96-44-46-98-48-50-100-52-54-102-56-58-104-60-62-106-64-63-105-61-59-103-57-55-101-53-51-99-49-47-97-45-43-95-41-39-93-37-35-91-33-31-89-29-27-87-25-23-85-21-19-83-17-15-74(82)107-77-72(80)13-14-73(77)81/h1-8H,11-65H2,(H,75,78)

InChI Key

BGLMICCLAUJEEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of DBCO-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

DBCO-PEG24-NHS ester is a heterobifunctional, PEGylated crosslinker integral to the fields of bioconjugation, diagnostics, and therapeutic development. Its modular structure is engineered for high efficiency and specificity, enabling the precise linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to advanced molecular imaging probes. This guide details the molecular architecture of this compound, presents its key physicochemical properties, and provides detailed protocols for its use in common experimental workflows.

Core Molecular Structure

The this compound molecule is comprised of three distinct functional moieties: a Dibenzocyclooctyne (DBCO) group, a 24-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This trifunctional design allows for a sequential, two-step conjugation strategy that is both highly efficient and bioorthogonal.

  • Dibenzocyclooctyne (DBCO): This is the bioorthogonal reactive group. The DBCO moiety's significant ring strain enables it to react spontaneously with azide-functionalized molecules through a mechanism known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This reaction is a cornerstone of "click chemistry" and is prized for its high specificity and biocompatibility, as it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[1][3]

  • Polyethylene Glycol (PEG) Spacer: The linker contains a hydrophilic chain of 24 ethylene glycol units. This PEG spacer serves multiple critical functions: it significantly enhances the water solubility of the molecule and its conjugates, it provides a long and flexible connection that minimizes steric hindrance between the conjugated partners, and it can help reduce the immunogenicity of the final conjugate.[4]

  • N-hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that specifically targets primary amines, such as the ε-amine of lysine residues found on the surface of proteins and antibodies. The reaction occurs under neutral to slightly basic conditions (pH 7-9), forming a stable and covalent amide bond.

Quantitative Data Presentation

The physicochemical properties of this compound are summarized in the table below. These specifications are critical for accurate experimental design, including the calculation of molar ratios for conjugation reactions.

PropertyValueReference(s)
Molecular Formula C₇₄H₁₁₉N₃O₃₀
Molecular Weight ~1530.8 g/mol
CAS Number 2765066-38-2
Purity >95%
Appearance Colorless to light yellow solid
Solubility Soluble in DMSO, DMF, Acetonitrile
Recommended Storage -20°C, desiccated and protected from light

Logical and Experimental Workflow

The structure of this compound facilitates a defined, two-part experimental workflow. First, the NHS ester is used to attach the DBCO-PEG24 linker to an amine-containing biomolecule. Second, the now DBCO-functionalized biomolecule is reacted with an azide-containing molecule of interest.

G cluster_0 This compound Components cluster_1 Conjugation Workflow NHS_Ester NHS Ester (Amine-Reactive) PEG24_Spacer PEG24 Spacer (Hydrophilic Linker) NHS_Ester->PEG24_Spacer Step1 Step 1: Amine Acylation NHS_Ester->Step1 Reacts with -NH2 DBCO_Group DBCO Group (Azide-Reactive) PEG24_Spacer->DBCO_Group Step2 Step 2: Copper-Free Click Chemistry DBCO_Group->Step2 Reacts with -N3 Molecule_A Molecule A (e.g., Protein, Antibody) - Contains Primary Amines (-NH2) Molecule_A->Step1 Molecule_B Molecule B (e.g., Drug, Dye, Probe) - Contains Azide (-N3) Molecule_B->Step2 Intermediate DBCO-Labeled Molecule A Step1->Intermediate Final_Conjugate Final Conjugate (Molecule A - Molecule B) Step2->Final_Conjugate Intermediate->Step2

Logical relationship of this compound components and its experimental workflow.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the two key reactions involved in using this compound. Optimization may be required based on the specific properties of the molecules being conjugated.

Protocol 1: Labeling of Amine-Containing Proteins with this compound

This procedure describes the covalent attachment of the DBCO linker to a protein or antibody.

A. Materials Required:

  • Protein/antibody solution (1-10 mg/mL)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4; HEPES; Borate buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., spin desalting columns, size-exclusion chromatography (SEC), or dialysis cassettes)

B. Procedure:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer. Buffers containing Tris or glycine must be avoided as they will compete for reaction with the NHS ester. If necessary, perform a buffer exchange.

  • Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation. Immediately before use, prepare a 10 mM stock solution of the reagent in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO/DMF in the reaction should be kept below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO reagent and quenching buffer using a desalting column, SEC, or dialysis against the desired buffer (e.g., PBS). The resulting DBCO-labeled protein can be used immediately or stored at 4°C (short-term) or -20°C (long-term).

Protocol 2: Copper-Free Click Chemistry Conjugation

This procedure describes the reaction between the DBCO-labeled protein and an azide-functionalized molecule.

A. Materials Required:

  • Purified DBCO-labeled protein (from Protocol 1)

  • Azide-functionalized molecule (e.g., drug, fluorescent dye, biotin)

  • Reaction Buffer (e.g., PBS, pH 7.4)

B. Procedure:

  • Prepare Reactants: Dissolve the azide-containing molecule in a compatible buffer or solvent.

  • Click Reaction: Add the azide-containing molecule to the solution of the purified DBCO-labeled protein. A 2- to 10-fold molar excess of the azide molecule over the protein is typically recommended to ensure efficient conjugation.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reactions can be performed at 37°C for 1-2 hours to increase the reaction rate if the biomolecules are stable at that temperature.

  • Purification: After incubation, the final conjugate can be purified to remove the excess azide-containing molecule. The method of purification will depend on the properties of the conjugate and may include SEC, affinity chromatography, or dialysis.

  • Characterization: The final conjugate can be characterized by methods such as SDS-PAGE (to observe the shift in molecular weight), UV-Vis spectroscopy (if one of the molecules has a distinct chromophore), and mass spectrometry to confirm successful conjugation and assess purity.

References

In-Depth Technical Guide to the Solubility Properties of DBCO-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of DBCO-PEG24-NHS ester, a critical heterobifunctional crosslinker used in bioconjugation and drug development. Understanding the solubility of this reagent is paramount for its effective handling, reaction efficiency, and the successful development of antibody-drug conjugates (ADCs), targeted therapies, and other advanced bioconjugates.

Introduction to this compound

This compound is a compound that incorporates three key chemical moieties:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry with azide-containing molecules. This bioorthogonal reaction is highly specific and efficient under physiological conditions.

  • Polyethylene Glycol (PEG)24: A 24-unit polyethylene glycol spacer. The hydrophilic nature of the PEG chain significantly influences the overall solubility of the molecule, particularly in aqueous media. It also provides a flexible linker that minimizes steric hindrance.[1]

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily reacts with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds.

The interplay of these components dictates the solubility profile of the entire molecule, which is crucial for its application in labeling and crosslinking biomolecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C74H119N3O30Multiple Sources
Molecular Weight Approximately 1530.7 g/mol Multiple Sources
Appearance White to off-white solid or viscous oilGeneral Observation

Solubility Properties

The solubility of this compound is a critical parameter for its use in bioconjugation reactions. The molecule's structure, with a hydrophobic DBCO group and a hydrophilic PEG chain, gives it an amphiphilic character.

Qualitative Solubility
  • Organic Solvents: this compound is readily soluble in a range of common organic solvents. This is attributed to the presence of the large, nonpolar DBCO group and the overall molecular structure. Recommended solvents for initial stock solution preparation include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Other compatible organic solvents for similar compounds include acetonitrile (ACN), dichloromethane (DCM), and tetrahydrofuran (THF).

  • Aqueous Solvents: The long PEG24 chain significantly enhances the hydrophilicity and water solubility of the molecule.[1] However, the presence of the hydrophobic DBCO moiety and the inherent low aqueous solubility of NHS esters can limit its solubility in purely aqueous solutions. Generally, DBCO-PEG-NHS esters are first dissolved in a water-miscible organic solvent like DMSO or DMF before being added to an aqueous reaction mixture.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not widely published. However, data from a closely related compound, DBCO-PEG4-NHS ester , can provide a useful reference point. It is important to note that the longer PEG chain in the 24-unit version is expected to further increase aqueous solubility.

SolventSolubility of DBCO-PEG4-NHS EsterExpected Trend for this compound
DMSO SolubleSoluble
DMF SolubleSoluble
Aqueous Buffer Up to 1.5 mM - 5.5 mM[2][3]Likely higher than DBCO-PEG4-NHS ester

It is crucial to empirically determine the solubility in the specific buffer system being used for a particular application.

Factors Influencing Solubility

Several factors can impact the solubility of this compound in a given experimental setup:

  • pH: The stability of the NHS ester is pH-dependent. Hydrolysis of the NHS ester increases at higher pH, which can affect the overall composition and apparent solubility of the reagent in the reaction mixture.

  • Buffer Composition: The presence of salts and other buffer components can influence the solubility of the crosslinker. It is advisable to avoid buffers containing primary amines (e.g., Tris, glycine) as they will react with the NHS ester.

  • Temperature: Temperature can affect solubility, although for many bioconjugation reactions, temperature is dictated by the stability of the biological molecules involved.

  • Purity of the Reagent: The presence of impurities can affect the observed solubility.

Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is adapted from standard shake-flask solubility assay procedures and can be used to determine the aqueous solubility of this compound in a buffer of choice (e.g., Phosphate-Buffered Saline, PBS).

Materials
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of interest (e.g., 1x PBS, pH 7.4)

  • Microcentrifuge tubes (1.5 mL)

  • Thermomixer or orbital shaker

  • Microcentrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure
  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve the compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Sample Preparation:

    • Add a defined volume of the aqueous buffer (e.g., 1 mL) to several microcentrifuge tubes.

    • Add an excess amount of the this compound stock solution to each tube to ensure that a saturated solution is formed. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on solubility.

    • Include a control tube with only the buffer and the same amount of DMSO.

  • Equilibration:

    • Seal the tubes tightly.

    • Place the tubes in a thermomixer or orbital shaker set to a consistent temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 x g) for a sufficient time (e.g., 15-30 minutes) to pellet any undissolved solid.

  • Quantification:

    • Carefully collect the supernatant without disturbing the pellet.

    • Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical method:

      • UV-Vis Spectrophotometry: If the compound has a distinct absorbance peak, create a standard curve of known concentrations of this compound in the same buffer (with the same percentage of DMSO) to determine the concentration of the saturated solution.

      • HPLC: A more accurate method is to use a validated HPLC method with a standard curve to determine the concentration.

Data Analysis

The concentration of this compound in the supernatant represents its saturation solubility in the tested aqueous buffer under the specified conditions.

Visualizations

Logical Workflow for Using this compound

G Workflow for this compound Conjugation A Dissolve this compound in Anhydrous DMSO C Add this compound Solution to Protein Solution A->C B Prepare Protein Solution in Amine-Free Buffer (pH 7-9) B->C D Incubate to Form Amide Bond C->D E Quench Reaction (e.g., with Tris or Glycine) D->E F Purify DBCO-Labeled Protein (e.g., Desalting Column) E->F G React with Azide-Containing Molecule (Copper-Free Click Chemistry) F->G H Purify Final Bioconjugate G->H G Bioconjugation Pathway cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Copper-Free Click Chemistry Protein_NH2 Protein with Primary Amine (-NH2) DBCO_Labeled_Protein DBCO-Labeled Protein (Stable Amide Bond) Protein_NH2->DBCO_Labeled_Protein + DBCO_PEG_NHS This compound DBCO_PEG_NHS->DBCO_Labeled_Protein NHS_leaving_group NHS DBCO_Labeled_Protein->NHS_leaving_group - Azide_Molecule Azide-Containing Molecule (e.g., Drug, Fluorophore) Final_Conjugate Final Bioconjugate (Stable Triazole Linkage) Azide_Molecule->Final_Conjugate DBCO_Labeled_Protein_ref DBCO-Labeled Protein DBCO_Labeled_Protein_ref->Final_Conjugate +

References

The Role of the PEG24 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, the precise engineering of bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is paramount to their success. The linker, a critical component connecting the biological moiety to a payload or another molecule, profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the conjugate. Among the various linker technologies, the polyethylene glycol (PEG) spacer has emerged as a cornerstone, with the discrete PEG24 spacer offering a unique balance of properties for optimal bioconjugate performance. This technical guide provides a comprehensive overview of the role of the PEG24 spacer in bioconjugation, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

The incorporation of a PEG24 spacer, a chain of 24 ethylene glycol units, imparts several advantageous characteristics to a bioconjugate. Its principal role is to enhance the hydrophilicity of the molecule, which is particularly beneficial when working with hydrophobic payloads that are prone to aggregation.[1][2] This increased solubility and stability are crucial for manufacturability and for preventing premature clearance from circulation.[3][4] Furthermore, the PEG24 spacer provides spatial separation between the conjugated entities, minimizing steric hindrance and preserving the biological activity of the protein or antibody.[5] The extended and flexible nature of the PEG24 chain also contributes to a larger hydrodynamic radius, which can lead to a longer circulation half-life and improved pharmacokinetic profile.

Core Concepts: Advantages of the PEG24 Spacer

The integration of a PEG24 spacer into a bioconjugate design offers a multitude of benefits that address common challenges in drug development:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic drugs and other payloads are hydrophobic, leading to a tendency for the resulting bioconjugate to aggregate, especially at higher drug-to-antibody ratios (DARs). The hydrophilic nature of the PEG24 spacer creates a hydration shell around the payload, significantly increasing the overall solubility of the conjugate and preventing aggregation. This is a critical factor for developing stable and effective ADCs with optimal drug loading.

  • Improved Pharmacokinetics and Biodistribution: The increased hydrodynamic size imparted by the PEG24 spacer reduces renal clearance, leading to a prolonged circulation half-life of the bioconjugate. This extended exposure can enhance the therapeutic window and allow for less frequent dosing. Studies have shown that ADCs with PEG24 linkers exhibit slower plasma clearance and increased overall exposure (AUC).

  • Reduced Immunogenicity: The flexible PEG24 chain can shield immunogenic epitopes on the payload or the linker itself from recognition by the immune system. This can decrease the likelihood of an adverse immune response, a significant consideration for therapeutic proteins.

  • Optimal Spacing and Minimized Steric Hindrance: The defined length of the PEG24 spacer provides critical spatial separation between the biological component and the payload. In ADCs, this prevents the payload from interfering with the antibody's antigen-binding site, thus maintaining its targeting capability. In PROTACs, the linker length is crucial for orienting the target protein and the E3 ligase to facilitate efficient ternary complex formation and subsequent protein degradation.

  • Controlled Drug-to-Antibody Ratio (DAR): While not directly determining the DAR, the use of well-defined PEG linkers in conjunction with site-specific conjugation technologies allows for the production of more homogeneous ADCs with a controlled DAR, leading to improved consistency and safety profiles.

Quantitative Data on the Impact of PEG24 Spacers

The decision to incorporate a PEG24 spacer is often driven by quantifiable improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length, including PEG24, on various parameters of antibody-drug conjugates.

LinkerClearance (mL/day/kg)Reference
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24 ~5
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats. This table demonstrates that increasing the PEG spacer length leads to a decrease in the clearance of the ADC, with the effect plateauing around PEG8. A brentuximab-MMAE conjugate with a PEG24-substituted phosphonamidate showed very similar slow clearance compared to the parental antibody, indicating the PEG linker compensates for the increased hydrophobicity at a high DAR.
ADC ConjugateHIC Retention TimeRelative HydrophobicityReference
Adcetris (DAR 4, heterogeneous)Multiple PeaksHigh
Brentuximab-MMAE with PEG12 phosphonamidate (DAR 8)Single Narrow PeakModerate
Brentuximab-MMAE with PEG24 phosphonamidate (DAR 8) Single Narrow Peak (earlier elution than PEG12) Low
Table 2: Influence of PEG Spacer on ADC Hydrophobicity as Determined by Hydrophobic Interaction Chromatography (HIC). This table illustrates that a PEG24 spacer significantly reduces the hydrophobicity of a high-DAR ADC, resulting in a more homogeneous and hydrophilic species with a shorter retention time on an HIC column compared to a similar conjugate with a shorter PEG12 spacer and the commercial ADC, Adcetris.

Experimental Protocols

The successful implementation of a PEG24 spacer in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for common conjugation and characterization procedures involving PEG24 linkers.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a Maleimide-PEG24-NHS Ester

This protocol describes the conjugation of a payload to an antibody via a heterobifunctional Maleimide-PEG24-NHS ester linker. The NHS ester end reacts with primary amines (e.g., lysine residues) on the antibody, while the maleimide end reacts with a thiol group on the payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Maleimide-PEG24-NHS ester

  • Thiol-containing payload

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification

  • Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5

  • Thiol-free buffer (e.g., PBS), pH 6.5-7.5

Procedure:

  • Antibody Modification (if necessary): If conjugating to cysteine residues, partially reduce the antibody's interchain disulfide bonds by incubating with a 10-fold molar excess of TCEP at 37°C for 2 hours. Purify the reduced antibody using a desalting column.

  • Preparation of Reagents:

    • Dissolve the Maleimide-PEG24-NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use.

    • Dissolve the thiol-containing payload in DMSO.

  • Reaction of NHS Ester with Antibody:

    • Adjust the pH of the antibody solution to 8.3-8.5 with the reaction buffer.

    • Slowly add a 5- to 20-fold molar excess of the dissolved Maleimide-PEG24-NHS ester to the antibody solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or 2 hours on ice.

  • Purification of the Antibody-Linker Intermediate: Remove excess, unreacted Maleimide-PEG24-NHS ester using a desalting column or SEC, exchanging the buffer to a thiol-free buffer at pH 6.5-7.5.

  • Conjugation of Payload to Antibody-Linker:

    • Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the purified antibody-linker intermediate.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction: Add a final concentration of 10 mM N-ethylmaleimide to cap any unreacted thiol groups on the antibody.

  • Final Purification: Purify the final ADC from unreacted payload and other small molecules using SEC. The purified ADC should be stored under appropriate conditions (e.g., at 4°C or frozen at -80°C).

Protocol 2: Characterization of the Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. The following are common methods for its determination.

A. UV/Vis Spectroscopy

This method is based on the Beer-Lambert law and requires that the antibody and the payload have distinct absorbance maxima.

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and the absorbance maximum of the payload.

  • Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients.

  • The DAR is the molar ratio of the payload to the antibody.

B. Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Since each conjugated payload molecule increases the hydrophobicity of the antibody, species with different DARs can be resolved.

Procedure:

  • Use a HIC column with a suitable stationary phase (e.g., Butyl-NPR).

  • Equilibrate the column with a high salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Inject the ADC sample.

  • Elute the ADC species with a decreasing salt gradient. The unconjugated antibody will elute first, followed by species with increasing DARs.

  • Integrate the peak areas for each species to determine the relative abundance of each DAR value and calculate the average DAR.

C. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a precise measurement of the mass of the ADC and its subunits, allowing for accurate DAR determination.

Procedure:

  • For analysis of the intact ADC, use a reversed-phase or size-exclusion column coupled to a high-resolution mass spectrometer.

  • For analysis of the subunits, reduce the ADC with a reducing agent like DTT to separate the light and heavy chains.

  • Separate the chains using reversed-phase LC.

  • The mass of each chain will increase with the number of conjugated payloads. By deconvoluting the mass spectra, the distribution of drug-loaded chains can be determined, and the overall DAR can be calculated.

Protocol 3: Synthesis of a PROTAC using a PEG24 Linker

This protocol outlines a general approach for synthesizing a PROTAC using a bifunctional PEG24 linker, for example, an Amine-PEG24-Acid linker, through amide bond formation.

Materials:

  • Target protein ligand ("warhead") with a carboxylic acid or amine functionality.

  • E3 ligase ligand ("anchor") with a carboxylic acid or amine functionality.

  • Amine-PEG24-Acid bifunctional linker.

  • Coupling agents (e.g., HATU, EDC/NHS).

  • Base (e.g., DIPEA).

  • Anhydrous solvents (e.g., DMF, DCM).

  • Purification supplies (e.g., flash chromatography column, preparative HPLC).

Procedure:

  • First Amide Coupling:

    • Dissolve the warhead (assuming it has a carboxylic acid) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add Amine-PEG24-Acid (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring the reaction by LC-MS.

    • Purify the resulting warhead-PEG24-acid intermediate by flash chromatography or preparative HPLC.

  • Second Amide Coupling:

    • Dissolve the purified warhead-PEG24-acid intermediate in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

    • Add the E3 ligase ligand (assuming it has an amine functionality) (1.0 eq).

    • Stir at room temperature for 12-24 hours, monitoring by LC-MS.

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product. Characterize the final compound by LC-MS and NMR.

Visualizing the Role of the PEG24 Spacer

Graphviz diagrams can effectively illustrate the logical relationships and workflows involving the PEG24 spacer in bioconjugation.

PEG24_Advantages Core Advantages of the PEG24 Spacer in Bioconjugation PEG24 PEG24 Spacer Hydrophilicity Increased Hydrophilicity PEG24->Hydrophilicity Pharmacokinetics Improved Pharmacokinetics PEG24->Pharmacokinetics Spacing Optimal Spatial Separation PEG24->Spacing Immunogenicity Reduced Immunogenicity PEG24->Immunogenicity Solubility Enhanced Solubility of Bioconjugate Hydrophilicity->Solubility Aggregation Reduced Aggregation Solubility->Aggregation HalfLife Prolonged Circulation Half-Life Pharmacokinetics->HalfLife Clearance Reduced Renal Clearance HalfLife->Clearance StericHindrance Minimized Steric Hindrance Spacing->StericHindrance Activity Preserved Biological Activity StericHindrance->Activity Shielding Shielding of Epitopes Immunogenicity->Shielding

A diagram illustrating the key advantages of incorporating a PEG24 spacer in bioconjugation.

ADC_Synthesis_Workflow General Workflow for ADC Synthesis with a PEG24 Linker cluster_antibody Antibody Preparation cluster_linker_payload Linker-Payload Preparation Antibody Monoclonal Antibody Reduction Partial Reduction (e.g., with TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody with free thiols Reduction->Reduced_Ab Conjugation Conjugation Reaction (pH 6.5-7.5) Reduced_Ab->Conjugation Linker Maleimide-PEG24-Payload Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Final ADC Purification->ADC Characterization Characterization (DAR, Purity, etc.) ADC->Characterization

A diagram outlining the experimental workflow for synthesizing an ADC using a PEG24 linker.

PROTAC_Mechanism Role of PEG24 Spacer in PROTAC-Mediated Protein Degradation PROTAC PROTAC Warhead Warhead PROTAC->Warhead PEG24 PEG24 Spacer PROTAC->PEG24 Anchor E3 Ligase Ligand PROTAC->Anchor Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (Target) Warhead->POI binds E3_Ligase E3 Ubiquitin Ligase Anchor->E3_Ligase binds POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded Protein Proteasome->Degraded_POI

A diagram illustrating the role of a PEG24 spacer in the mechanism of a PROTAC.

Conclusion

The PEG24 spacer is a versatile and powerful tool in the field of bioconjugation, offering a range of benefits that can significantly enhance the therapeutic potential of complex biologics. Its ability to improve solubility, stability, and pharmacokinetic profiles, while providing optimal spatial separation, makes it an invaluable component in the design of next-generation ADCs and PROTACs. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG24 spacer in their work, ultimately contributing to the development of safer and more effective therapies.

References

The Practitioner's Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Technical Comparison of DBCO and Other Cyclooctynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Copper-Free Click Chemistry

In the landscape of bioconjugation, the advent of click chemistry revolutionized the way scientists approach the labeling and modification of biomolecules. The quintessential click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is renowned for its efficiency and specificity. However, the requisite copper(I) catalyst exhibits cytotoxicity, limiting its application in living systems. This critical drawback spurred the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds rapidly at physiological conditions without the need for a metal catalyst.[1][2]

At the heart of SPAAC is the use of a strained cyclooctyne, which readily reacts with an azide to form a stable triazole linkage. The reaction is driven by the release of ring strain in the cyclooctyne, providing a thermodynamic driving force for the [3+2] cycloaddition.[1][3] This guide provides an in-depth technical comparison of dibenzocyclooctyne (DBCO), a widely used cyclooctyne, with other notable cyclooctynes, to aid researchers in selecting the optimal reagent for their specific applications in drug development, diagnostics, and fundamental research.

Comparative Analysis of Common Cyclooctynes for SPAAC

The selection of a cyclooctyne for a SPAAC reaction is a critical decision that hinges on a balance of reactivity, stability, and physicochemical properties such as solubility. This section provides a detailed comparison of DBCO with other commonly used cyclooctynes.

Reaction Kinetics: The Need for Speed

The kinetics of the SPAAC reaction, typically expressed as a second-order rate constant (k₂), is a primary consideration. A higher k₂ value indicates a faster reaction, which is often desirable, especially when working with low concentrations of biomolecules or in dynamic biological systems.[4]

DBCO, also known as ADIBO (azadibenzocyclooctyne), is a highly reactive cyclooctyne due to the significant ring strain imparted by its fused bicyclic structure. However, a variety of other cyclooctynes have been developed with a range of reactivities. The table below summarizes the second-order rate constants for the reaction of various cyclooctynes with a model azide, benzyl azide.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
DibenzocyclooctyneDBCO (ADIBO)~0.3 - 1.0High reactivity, commercially available with various linkers.
Bicyclo[6.1.0]nonyneBCN0.07 - 0.63Balances high reactivity with a smaller size and increased hydrophilicity compared to DBCO.
4-DibenzocyclooctynolDIBOFast reaction ratesA second-generation cyclooctyne with high stability.
Difluorinated CyclooctyneDIFOFast reaction ratesElectron-withdrawing fluorine groups increase reactivity.
BiarylazacyclooctynoneBARACVery fast reaction ratesOne of the fastest cyclooctynes reported.
CyclooctyneOCT~2.4 x 10⁻³The simplest cyclooctyne, with relatively slow kinetics.

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, as well as the solvent and temperature. Interestingly, while DBCO generally exhibits faster kinetics with aliphatic azides, BCN has been shown to react more rapidly with aromatic azides, underscoring the importance of considering the electronic properties of the azide partner.

Stability: A Critical Factor in Complex Environments

The stability of the cyclooctyne is crucial, particularly for applications in complex biological milieu where it may be exposed to various nucleophiles and reducing agents. While both DBCO and BCN are generally stable in aqueous buffers, they exhibit different susceptibilities to certain reagents.

ConditionDBCOBCNImplications
Aqueous Buffers (e.g., PBS) Generally stable, but reactivity can decrease over time due to oxidation and hydration.Generally stable.Both are suitable for many aqueous applications, but long-term storage of DBCO solutions may lead to reduced performance.
Thiols (e.g., Glutathione, TCEP) Less stable; reacts with glutathione with a half-life of approximately 71 minutes and shows instability in the presence of TCEP over 24 hours.Significantly more stable in the presence of glutathione and TCEP.BCN is the preferred choice for intracellular applications or experiments involving reducing agents.
Acidic Conditions Prone to rearrangement and can form inactive species.Labile and can form inactive species.Both have limitations under acidic conditions, which should be a consideration in experimental design.
Photostability Shows partial photoinstability under 365 nm UV irradiation.More stable under 365 nm UV irradiation compared to DBCO.For applications involving UV light, BCN may be a more robust choice.
Physicochemical Properties: Size and Solubility

The size and hydrophobicity of the cyclooctyne can influence the properties of the resulting bioconjugate, affecting its solubility, potential for aggregation, and in vivo behavior.

PropertyDBCOBCNImplications
Molecular Size LargerSmallerBCN's smaller size can minimize steric hindrance and potential disruption of biomolecule function.
Lipophilicity/Hydrophobicity More lipophilic/hydrophobicLess lipophilic/more hydrophilicBCN can improve the aqueous solubility of the conjugate and reduce non-specific binding.
Symmetry AsymmetricSymmetricBCN's symmetry prevents the formation of regioisomers upon conjugation, leading to a more homogeneous product.

Visualizing Key Concepts and Workflows

To further clarify the relationships and processes discussed, the following diagrams are provided in the DOT language.

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Triazole Stable Triazole Linkage Cyclooctyne->Triazole [3+2] Cycloaddition Azide Azide-modified Molecule Azide->Triazole

Caption: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Cyclooctyne_Selection Decision tree for selecting a suitable cyclooctyne for SPAAC. start Start: Select a Cyclooctyne q_kinetics Is rapid reaction kinetics critical? start->q_kinetics q_stability Will the reaction be performed in a reducing environment (e.g., intracellularly)? q_kinetics->q_stability No dbco Consider DBCO or BARAC q_kinetics->dbco Yes q_solubility Is high aqueous solubility and minimal non-specific binding important? q_stability->q_solubility No bcn Consider BCN q_stability->bcn Yes bcn_hydrophilic Consider BCN or other hydrophilic cyclooctynes q_solubility->bcn_hydrophilic Yes other Evaluate other cyclooctynes (e.g., DIFO, DIBO) q_solubility->other No

Caption: A decision-making workflow for selecting a cyclooctyne for SPAAC.

Experimental_Workflow General experimental workflow for a SPAAC bioconjugation reaction. start Start: SPAAC Bioconjugation prep_azide Prepare Azide-modified Biomolecule start->prep_azide prep_cyclooctyne Prepare Cyclooctyne Reagent Solution start->prep_cyclooctyne reaction Mix Azide and Cyclooctyne Under Appropriate Conditions (Buffer, Temp, Time) prep_azide->reaction prep_cyclooctyne->reaction purification Purify the Conjugate (e.g., SEC, Dialysis) reaction->purification analysis Analyze the Conjugate (e.g., SDS-PAGE, MS, HPLC) purification->analysis end End: Characterized Bioconjugate analysis->end

Caption: A generalized experimental workflow for SPAAC-mediated bioconjugation.

Applications in Drug Development and Research

The versatility and biocompatibility of SPAAC have led to its widespread adoption in various fields, particularly in drug discovery and development.

  • Antibody-Drug Conjugates (ADCs): SPAAC is a powerful tool for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies. This allows for the creation of ADCs with a well-defined drug-to-antibody ratio (DAR), leading to improved homogeneity, pharmacokinetics, and therapeutic index. DBCO and BCN are both commonly used in this context, with the choice depending on the specific drug, antibody, and desired stability profile.

  • Targeted Drug Delivery: Cyclooctyne-functionalized nanoparticles and other drug delivery vehicles can be targeted to azide-modified cells or tissues in vivo. This approach enhances the accumulation of the therapeutic agent at the site of action, reducing off-target toxicity.

  • Live-Cell Imaging and Tracking: The bioorthogonality of SPAAC makes it ideal for labeling and visualizing biomolecules in living cells without perturbing their natural functions. DBCO- and BCN-conjugated fluorophores are routinely used to track the localization and dynamics of proteins, glycans, and other cellular components.

  • Radiolabeling for Imaging and Therapy: SPAAC provides a mild and efficient method for radiolabeling biomolecules with isotopes for PET or SPECT imaging, as well as for targeted radiotherapy.

Experimental Protocols

This section provides detailed methodologies for key experiments involving SPAAC.

Protocol 1: Determination of Second-Order Rate Constant for SPAAC by ¹H NMR Spectroscopy

This protocol outlines a general method for determining the second-order rate constant (k₂) of a SPAAC reaction using ¹H NMR.

Materials:

  • Cyclooctyne of interest

  • Azide of interest (e.g., benzyl azide)

  • Deuterated NMR solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the cyclooctyne, azide, and internal standard of known concentrations in the chosen deuterated solvent.

  • Reaction Setup: In an NMR tube, combine the stock solutions to achieve the desired initial concentrations of the reactants (e.g., 5-10 mM each). A 1:1 molar ratio is typically used.

  • Data Acquisition:

    • Quickly acquire a ¹H NMR spectrum at time t=0.

    • Acquire subsequent spectra at regular time intervals. The frequency of acquisition should be tailored to the expected reaction rate (more frequent for faster reactions).

  • Data Analysis:

    • In each spectrum, integrate a well-resolved signal corresponding to a disappearing reactant and a stable signal from the internal standard.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

    • Plot the inverse of the reactant concentration (1/[Reactant]) versus time. For a second-order reaction with 1:1 stoichiometry, this plot should be linear.

    • The slope of this line is equal to the second-order rate constant, k₂.

Protocol 2: Monitoring SPAAC Kinetics by UV-Vis Spectrophotometry

This protocol describes how to monitor the kinetics of a SPAAC reaction by observing the change in absorbance of a UV-active cyclooctyne like DBCO.

Materials:

  • DBCO or other UV-active cyclooctyne

  • Azide of interest

  • Appropriate buffer or solvent (e.g., PBS, Methanol)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Determine λmax: Obtain the UV-Vis spectrum of the cyclooctyne to determine its wavelength of maximum absorbance (λmax). For DBCO, this is typically around 309-317 nm.

  • Reaction Setup:

    • In a quartz cuvette, prepare a solution of the cyclooctyne at a known concentration.

    • To initiate the reaction, add a solution of the azide. To achieve pseudo-first-order kinetics, the azide should be in large excess (at least 10-fold) compared to the cyclooctyne.

  • Data Acquisition:

    • Immediately start monitoring the decrease in absorbance at the λmax of the cyclooctyne over time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot will be linear.

    • The slope of this line is the negative of the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the azide in excess: k₂ = k_obs / [Azide].

Protocol 3: Assessment of Cyclooctyne Stability in the Presence of Glutathione (GSH)

This protocol provides a method to evaluate the stability of a cyclooctyne in the presence of a biologically relevant thiol, glutathione.

Materials:

  • Cyclooctyne of interest

  • Glutathione (GSH)

  • Buffer (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Reaction Setup:

    • Prepare a solution of the cyclooctyne at a known concentration in the buffer.

    • Add a solution of GSH to the cyclooctyne solution. The concentration of GSH should be representative of physiological conditions (e.g., 1-10 mM).

    • Incubate the mixture at 37°C.

  • Sample Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by acidification).

    • Analyze the sample by reverse-phase HPLC, monitoring the peak corresponding to the intact cyclooctyne.

  • Data Analysis:

    • Quantify the peak area of the cyclooctyne at each time point.

    • Plot the percentage of remaining cyclooctyne versus time.

    • From this plot, the half-life of the cyclooctyne in the presence of GSH can be determined.

Protocol 4: Live-Cell Fluorescent Labeling using a DBCO-Fluorophore

This protocol describes the metabolic labeling of cellular glycans with an azide-containing sugar followed by fluorescent labeling with a DBCO-conjugated fluorophore.

Materials:

  • Adherent mammalian cells

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of Ac₄ManNAz (e.g., 25-50 µM) for 24-48 hours to allow for the incorporation of azido sugars into cell surface glycans.

  • SPAAC Reaction:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with a solution of the DBCO-fluorophore (e.g., 20-50 µM in complete medium) for 15-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove unreacted fluorophore.

    • Image the cells using a fluorescence microscope with the appropriate filter set.

Conclusion: Making an Informed Choice

The selection of a cyclooctyne for SPAAC is a critical step in the design of bioconjugation experiments. DBCO has established itself as a workhorse in the field due to its high reactivity and commercial availability. However, for applications requiring enhanced stability in reducing environments, improved aqueous solubility, or a smaller footprint, BCN presents a compelling alternative. Newer generations of cyclooctynes, such as DIFO and BARAC, offer even faster kinetics for applications where reaction speed is paramount. By carefully considering the kinetic, stability, and physicochemical properties of each cyclooctyne in the context of the specific biological system and experimental goals, researchers can harness the full potential of SPAAC for their drug development and research endeavors.

References

An In-Depth Technical Guide to NHS Ester Reactivity with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, widely employed for the covalent modification of biomolecules. Their paramount success lies in their efficient and selective reaction with primary amines, forming stable amide bonds under mild aqueous conditions. This technical guide provides a comprehensive analysis of the reactivity of NHS esters, focusing on the core chemical principles, influencing factors, and practical considerations essential for successful conjugation in research and drug development.

The Chemistry of Amide Bond Formation

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This initiates the formation of a transient tetrahedral intermediate, which subsequently collapses, releasing the N-hydroxysuccinimide leaving group and yielding a highly stable amide bond.[1][2]

Key Features of the Reaction:
  • High Selectivity: NHS esters exhibit a strong preference for primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1][3]

  • Stable Bond Formation: The resulting amide bond is chemically robust and generally considered irreversible under physiological conditions, ensuring the stability of the conjugate in downstream applications.[4]

  • Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at or near physiological pH, preserving the structural integrity and biological activity of sensitive biomolecules.

The Critical Role of pH

The pH of the reaction environment is the most critical parameter governing the success of NHS ester chemistry. It dictates a delicate balance between the desired aminolysis (reaction with the amine) and the competing hydrolysis (reaction with water).

  • Amine Nucleophilicity: A primary amine must be in its unprotonated state (-NH₂) to act as a nucleophile. At acidic pH, amines are predominantly protonated (-NH₃⁺) and thus non-reactive. As the pH increases above the pKa of the amine, the concentration of the nucleophilic form rises, accelerating the rate of aminolysis.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction that cleaves the ester and renders it inactive. The rate of hydrolysis increases significantly with increasing pH.

The optimal pH for most NHS ester conjugations is a compromise, typically between pH 8.3 and 8.5 . This range ensures a sufficient concentration of deprotonated primary amines for efficient reaction while minimizing the rate of hydrolysis to acceptable levels.

Quantitative Analysis of Reaction Kinetics

The efficiency of an NHS ester conjugation is determined by the interplay between the rates of aminolysis and hydrolysis.

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the significant impact of pH on the stability of NHS esters in aqueous solutions. As the pH increases, the half-life of the reactive ester decreases dramatically due to accelerated hydrolysis.

pHTemperature (°C)Half-life
7.004-5 hours
8.041 hour
8.6410 minutes
Table 2: Comparison of Aminolysis and Hydrolysis Rates

While hydrolysis is a competing reaction, the rate of aminolysis with a primary amine is substantially faster, especially at optimal pH.

pHHalf-life of Aminolysis (minutes)Half-life of Hydrolysis (minutes)
8.080180
8.520125
9.01025

Data compiled from studies on porphyrin-NHS esters.

Reactivity with Amino Acid Side Chains

While highly selective for primary amines, NHS esters can exhibit reactivity with other nucleophilic amino acid side chains, particularly under certain conditions. These side reactions are generally less efficient, and the resulting linkages are often less stable than amide bonds.

Table 3: Relative Reactivity of Amino Acid Side Chains with NHS Esters
Amino Acid Side ChainFunctional GroupRelative ReactivityStability of LinkageNotes
Lysine (ε-amino) Primary AmineVery HighVery Stable (Amide)Primary target for NHS ester conjugation.
N-terminus (α-amino) Primary AmineHighVery Stable (Amide)Generally has a lower pKa than lysine, making it more nucleophilic at near-neutral pH.
Cysteine ThiolModerateLabile (Thioester)Reaction is less favored than with primary amines. The resulting thioester bond is more susceptible to hydrolysis.
Tyrosine Phenolic HydroxylLowLabile (Ester)More significant at lower pH where primary amines are protonated. O-acylation is generally reversible.
Serine/Threonine Aliphatic HydroxylVery LowLabile (Ester)Generally considered a minor side reaction. The resulting ester bond is unstable.
Histidine ImidazoleVery LowUnstableReactivity is generally considered a minor side reaction.

Sulfo-NHS Esters: The Water-Soluble Alternative

For applications requiring direct dissolution in aqueous buffers without organic solvents, N-hydroxysulfosuccinimide (sulfo-NHS) esters are the preferred choice. The addition of a sulfonate group to the succinimide ring imparts water solubility.

Table 4: Comparison of NHS and Sulfo-NHS Esters
FeatureNHS EsterSulfo-NHS Ester
Solubility Soluble in organic solvents (DMSO, DMF); low aqueous solubility.Water-soluble.
Membrane Permeability Permeable to cell membranes.Impermeable to cell membranes.
Reactivity Similar to sulfo-NHS esters.Similar to NHS esters.
Stability Generally less stable in aqueous solutions.Slightly more stable in aqueous solutions than NHS esters.
Applications Intracellular and extracellular labeling.Primarily for cell surface labeling and reactions in fully aqueous environments.

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye, biotin).

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer like PBS)

  • NHS ester reagent

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5

  • Quenching Reagent (optional): 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if using a light-sensitive label.

  • Quenching (Optional): To stop the reaction, add the quenching reagent to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the protein concentration and the Degree of Labeling (DOL).

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL is the average number of label molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the label (Aₘₐₓ).

  • Calculate the concentration of the label using the Beer-Lambert law:

    • [Label] (M) = Aₘₐₓ / (εₗₐₑₗ × path length)

      • εₗₐₑₗ is the molar extinction coefficient of the label at its Aₘₐₓ.

  • Calculate the corrected protein absorbance at 280 nm. The label may also absorb at 280 nm, so a correction factor (CF) is needed.

    • CF = A₂₈₀ of the free label / Aₘₐₓ of the free label

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)

  • Calculate the concentration of the protein:

    • [Protein] (M) = Corrected A₂₈₀ / (εₚᵣₒₜₑᵢₙ × path length)

      • εₚᵣₒₜₑᵢₙ is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL:

    • DOL = [Label] / [Protein]

Visualizations

Diagrams of Key Processes

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NHS_Ester NHS Ester (R-CO-O-NHS) Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Primary_Amine Primary Amine (R'-NH₂) Primary_Amine->Tetrahedral_Intermediate Nucleophilic Attack Amide_Bond Stable Amide Bond (R-CO-NH-R') Tetrahedral_Intermediate->Amide_Bond Collapse of Intermediate NHS_Leaving_Group N-Hydroxysuccinimide (HO-NHS) Tetrahedral_Intermediate->NHS_Leaving_Group

NHS Ester Reaction Mechanism

Factors_Influencing_Reactivity cluster_factors Influencing Factors cluster_outcomes Competing Reactions NHS_Ester_Reactivity NHS Ester Reactivity Aminolysis Aminolysis (Desired Reaction) NHS_Ester_Reactivity->Aminolysis Hydrolysis Hydrolysis (Side Reaction) NHS_Ester_Reactivity->Hydrolysis pH pH (Optimal: 8.3-8.5) pH->NHS_Ester_Reactivity pH->Aminolysis Increases rate pH->Hydrolysis Greatly increases rate Temperature Temperature Temperature->NHS_Ester_Reactivity Buffer_Composition Buffer Composition (Amine-free) Buffer_Composition->NHS_Ester_Reactivity Concentration Reactant Concentration Concentration->NHS_Ester_Reactivity

Factors Influencing NHS Ester Reactivity

Experimental_Workflow Start Start Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) Start->Prepare_Protein Prepare_NHS 2. Prepare NHS Ester Solution (Anhydrous DMSO/DMF) Prepare_Protein->Prepare_NHS Conjugation 3. Conjugation Reaction (Mix Protein and NHS Ester) Prepare_NHS->Conjugation Incubation 4. Incubation (1-2h RT or O/N 4°C) Conjugation->Incubation Quenching 5. Quenching (Optional) (Add Tris or Glycine) Incubation->Quenching Purification 6. Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization 7. Characterization (Determine DOL) Purification->Characterization End End Characterization->End

Typical Experimental Workflow for Protein Labeling

Conclusion

NHS esters are indispensable tools in the arsenal of researchers and drug development professionals for the modification of biomolecules. A thorough understanding of their reactivity, particularly the paramount influence of pH on the competition between aminolysis and hydrolysis, is essential for achieving high-yield, specific, and reproducible conjugations. By carefully controlling reaction conditions and being mindful of potential side reactions, the full potential of NHS ester chemistry can be harnessed to advance a wide array of applications, from fundamental biological research to the development of novel therapeutics and diagnostics.

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Bioorthogonal Ligation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to a Bioorthogonal Workhorse: The Core Principles of SPAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, a field focused on chemical reactions that can proceed within living systems without interfering with native biochemical processes.[1][2] This powerful ligation technique enables the covalent linking of molecules in complex biological environments, revolutionizing areas from chemical biology and drug development to materials science.[1] At its core, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, which forms a stable triazole linkage.[1]

The reaction is propelled by the significant ring strain of the cyclooctyne, which dramatically lowers the activation energy of the cycloaddition. This inherent reactivity allows SPAAC to occur at physiological temperatures and pH, making it an invaluable tool for the study and manipulation of biological systems. The bioorthogonal nature of SPAAC arises from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with biological molecules such as proteins, nucleic acids, and lipids. A key advantage of SPAAC over the related Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is that it does not require a cytotoxic copper catalyst, making it suitable for in vivo applications.

Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is a critical parameter for its application, particularly in time-sensitive biological experiments. The reaction kinetics are typically second-order, and the efficacy is often quantified by the second-order rate constant (k₂), which reflects how quickly the two reactants form a product at a given concentration. A higher k₂ value indicates a faster reaction, which is often desirable for capturing dynamic processes or when working with low concentrations of biomolecules. The reaction rate is influenced by several factors, including the structure of the cyclooctyne, the electronic properties of the azide, the solvent, pH, and temperature.

A variety of cyclooctynes have been developed, each with distinct reactivity, stability, and steric properties. The choice of cyclooctyne is therefore a key consideration in experimental design, tailored to the specific application and desired reaction kinetics.

Below is a summary of kinetic data for the reaction of several commonly used cyclooctynes with benzyl azide, a standard model azide.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
DIBOBenzyl Azide~0.3 - 0.7
DBCOBenzyl Azide~0.6 - 1.0
BCNBenzyl Azide~0.06 - 0.1
BARACBenzyl Azide>1.0
DIFOBenzyl Azide~0.3

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Studies have shown that reaction conditions can significantly impact SPAAC kinetics. For instance, reactions in HEPES buffer at pH 7 have been observed to have higher rate constants compared to PBS at the same pH. Generally, higher pH values tend to increase reaction rates, though this can be buffer-dependent. Temperature also plays a role, with reactions proceeding faster at 37°C compared to 25°C.

Key Applications in Research and Drug Development

The versatility and bioorthogonality of SPAAC have led to its widespread adoption in various research and development areas:

  • Biomolecule Labeling: SPAAC is extensively used for the precise labeling of proteins, lipids, and nucleic acids in their native environments. This allows for the visualization and tracking of biomolecules in live cells and tissues, aiding in the study of complex biological systems.

  • Drug Development and Delivery: SPAAC is instrumental in the synthesis of targeted therapies, such as antibody-drug conjugates (ADCs). It allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to more homogeneous and potentially more effective therapeutics. Its ability to proceed under physiological conditions also makes it an excellent tool for creating targeted drug delivery systems.

  • Molecular Imaging: By enabling the labeling of biomolecules with imaging agents, SPAAC facilitates the development of novel probes for real-time tracking of molecular dynamics within living organisms.

  • Proteomics and Glycomics: SPAAC is used to enrich and identify specific classes of proteins or glycans from complex biological samples.

  • Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans and Fluorescent Detection

This protocol describes the metabolic incorporation of an azide-containing sugar into the glycans of cultured mammalian cells, followed by fluorescent labeling using a DBCO-functionalized dye via SPAAC.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Phosphate-buffered saline (PBS)

  • DBCO-fluorophore (e.g., DBCO-PEG4-5/6-TAMRA)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, for intracellular staining; e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of Ac4ManNAz in DMSO.

    • Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido sugar into cell surface glycans.

  • Cell Preparation for Labeling:

    • Gently wash the cells three times with PBS to remove unincorporated azido sugar.

  • SPAAC Reaction (Live-Cell Imaging):

    • Prepare a solution of the DBCO-fluorophore in complete medium or PBS at a concentration of 5-20 µM.

    • Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells three times with PBS to remove the excess fluorescent probe.

  • Fixation and Permeabilization (for Fixed-Cell Imaging):

    • After the SPAAC reaction and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • (Optional) If imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

    • Wash the cells twice with PBS.

  • Counterstaining and Imaging:

    • (Optional) Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips and image the cells using a fluorescence microscope.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC

This protocol outlines the general steps for creating a site-specific ADC by first introducing an azide handle onto an antibody and then conjugating a DBCO-functionalized drug.

Materials:

  • Monoclonal antibody (mAb) of interest

  • Azide-installation reagent (e.g., an azide-containing linker with an NHS ester for reaction with lysines)

  • DBCO-functionalized cytotoxic drug

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., Tris buffer)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Reverse Phase (RP)-HPLC)

  • Analytical instruments for characterization (e.g., Mass Spectrometer, SDS-PAGE)

Procedure:

  • Introduction of Azide Handle onto the Antibody:

    • Prepare the antibody in a suitable reaction buffer. Ensure the buffer is free of primary amines (like Tris) if using NHS ester chemistry.

    • Add the azide-installation reagent to the antibody solution at a specific molar ratio to control the degree of labeling.

    • Incubate the reaction mixture at room temperature or 4°C for a designated time (e.g., 1-4 hours).

    • Quench the reaction by adding a quenching solution (e.g., Tris buffer) to consume any unreacted azide-installation reagent.

    • Purify the azide-modified antibody using a desalting column or SEC to remove excess reagents.

  • SPAAC Conjugation:

    • Prepare a stock solution of the DBCO-functionalized drug in an organic solvent like DMSO.

    • Add the DBCO-drug solution to the purified azide-modified antibody. A molar excess of the drug is typically used.

    • Incubate the reaction mixture overnight at 4°C or for a few hours at room temperature.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted drug and antibody using chromatography. SEC is commonly used to separate the higher molecular weight ADC from the smaller drug molecule. RP-HPLC can also be employed for purification.

  • Characterization of the ADC:

    • Mass Spectrometry: Use native mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm the successful conjugation.

    • SDS-PAGE: Analyze the purified ADC by SDS-PAGE. The conjugated antibody will have a higher molecular weight than the unconjugated antibody, resulting in a shift on the gel.

    • HPLC Analysis: Use SEC or RP-HPLC to assess the purity and aggregation of the final ADC product.

Visualizing Core Concepts and Workflows

To better illustrate the principles and applications of SPAAC, the following diagrams have been generated using the DOT language.

SPAAC_Mechanism Core reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). cluster_reactants Reactants cluster_product Product Cyclooctyne Cyclooctyne (Strained Alkyne) Triazole Stable Triazole Linkage Cyclooctyne->Triazole [3+2] Cycloaddition Azide Azide Azide->Triazole

Core SPAAC reaction mechanism.

SPAAC_Workflow A generalized experimental workflow for SPAAC-mediated bioconjugation. cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis MetabolicLabeling 1. Introduce Azide Handle (e.g., Metabolic Labeling) Incubate 3. Incubate Azide-labeled System with DBCO Probe MetabolicLabeling->Incubate PrepareProbe 2. Prepare DBCO Probe (e.g., DBCO-Fluorophore) PrepareProbe->Incubate Wash 4. Wash to Remove Excess Probe Incubate->Wash Analyze 5. Analyze (e.g., Microscopy, Flow Cytometry) Wash->Analyze

Generalized SPAAC experimental workflow.

Metabolic_Glycoengineering Workflow for targeted cell labeling using metabolic glycoengineering and SPAAC. cluster_pathway Cellular Metabolic Pathway cluster_detection Bioorthogonal Detection AzidoSugar Azido Sugar Precursor (e.g., Ac4ManNAz) Metabolism Cellular Metabolism AzidoSugar->Metabolism Uptake AzidoGlycan Azide-Modified Glycan on Cell Surface Metabolism->AzidoGlycan Incorporation LabeledGlycan Labeled Glycan AzidoGlycan->LabeledGlycan SPAAC Reaction DBCOProbe DBCO Probe DBCOProbe->LabeledGlycan

Metabolic glycoengineering and SPAAC labeling.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as an indispensable tool in the arsenal of chemical biologists and drug developers. Its ease of use, mild reaction conditions, and exceptional selectivity have enabled unprecedented control over the modification of biological systems. As the field continues to evolve with the development of new cyclooctynes with even faster kinetics and improved properties, the applications of SPAAC in research, diagnostics, and therapeutics are poised to expand even further.

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with DBCO-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DBCO-PEG24-NHS ester for the covalent labeling of antibodies. This technology is pivotal for a variety of applications in biological research and drug development, enabling the attachment of a wide range of molecules to antibodies in a specific and stable manner. The inclusion of a long, hydrophilic polyethylene glycol (PEG) spacer (PEG24) enhances the solubility of the labeled antibody and minimizes steric hindrance, thereby preserving its immunoreactivity.

The core of this methodology lies in a two-step process. First, the N-hydroxysuccinimide (NHS) ester of the DBCO-PEG24-NHS reagent reacts with primary amines (e.g., on lysine residues) on the antibody to form a stable amide bond. This results in a "DBCO-activated" antibody. The second step involves the highly efficient and specific copper-free "click chemistry" reaction between the dibenzocyclooctyne (DBCO) group on the antibody and an azide-modified molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin tag). This bioorthogonal reaction proceeds rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for working with sensitive biological samples.[1][2][3]

Data Presentation

Table 1: Recommended Molar Excess of this compound for Antibody Labeling
Antibody ConcentrationMolar Excess of this compound
> 5 mg/mL10-fold
≤ 5 mg/mL20 to 50-fold

This data is a general guideline. Optimal molar excess may vary depending on the specific antibody and desired degree of labeling.

Table 2: Stability of DBCO-Labeled Antibodies
Storage ConditionTime FrameReactivity Loss
4°C or -20°C4 weeks~3-5%
-20°C (in DMSO)up to 1 monthGradual loss of reactivity

Note: The DBCO functional group can lose reactivity over time due to oxidation and hydration. For long-term storage, it is advisable to avoid azide- and thiol-containing buffers.[2]

Experimental Protocols

I. Antibody Preparation for Labeling

Objective: To prepare the antibody for efficient labeling by removing interfering substances.

Materials:

  • Antibody of interest

  • Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Spin desalting columns or dialysis cassettes (e.g., 10K MWCO)

  • Protein concentration assay kit (e.g., BCA or Bradford)

Protocol:

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, it is crucial to remove them. Perform a buffer exchange into PBS (pH 7.2-8.0) using a spin desalting column or dialysis.

  • Remove Stabilizers: If the antibody preparation contains stabilizing proteins like bovine serum albumin (BSA) or gelatin, they must be removed as they will compete for labeling. Use appropriate purification methods such as Protein A/G affinity chromatography.

  • Concentration Adjustment: Concentrate the antibody to a final concentration of 1-10 mg/mL in PBS.

  • Quantification: Determine the precise concentration of the antibody using a standard protein assay.

II. This compound Labeling of the Antibody

Objective: To covalently attach the DBCO-PEG24 moiety to the antibody.

Materials:

  • Prepared antibody

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Reaction tubes

Protocol:

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction:

    • Add the calculated amount of the 10 mM this compound solution to the antibody solution. Refer to Table 1 for recommended molar excess.

    • The final concentration of DMSO or DMF in the reaction mixture should not exceed 20%.[1]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

  • Quenching:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

III. Purification of the DBCO-Labeled Antibody

Objective: To remove unreacted this compound and quenching buffer components.

Materials:

  • Quenched labeling reaction mixture

  • Spin desalting columns or size-exclusion chromatography (SEC) system

  • Storage buffer (e.g., PBS with 0.02% sodium azide)

Protocol:

  • Purification: Purify the DBCO-labeled antibody using a spin desalting column or an appropriate SEC column.

  • Concentration and Quantification: Measure the concentration of the purified DBCO-labeled antibody.

  • Storage: Store the purified antibody at 4°C for short-term use or at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles. The DBCO-functionalized antibody can be stored at -20°C for up to a month, though some loss of reactivity may occur over time.

IV. Copper-Free Click Chemistry Reaction

Objective: To conjugate the DBCO-labeled antibody with an azide-modified molecule.

Materials:

  • Purified DBCO-labeled antibody

  • Azide-modified molecule of interest (e.g., fluorescent dye-azide, biotin-azide)

  • Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

  • Reaction Setup:

    • Mix the DBCO-labeled antibody with the azide-modified molecule in the reaction buffer.

    • A 2-4 fold molar excess of the azide-modified molecule over the antibody is typically recommended.

  • Incubation: Incubate the reaction mixture overnight at 4°C or for 4-12 hours at room temperature.

  • Purification (Optional): Depending on the downstream application, it may be necessary to remove the unreacted azide-modified molecule. This can be achieved by dialysis, spin filtration, or chromatography.

Application-Specific Protocols

Western Blotting with DBCO-Labeled Primary Antibody

Objective: To detect a specific protein in a complex mixture using a directly labeled primary antibody.

Protocol:

  • SDS-PAGE and Transfer: Separate the protein sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane as per standard protocols.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary Antibody Incubation:

    • Dilute the DBCO-labeled primary antibody (conjugated to a detectable molecule like a fluorophore) in the blocking buffer. The optimal dilution needs to be determined empirically.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • If the antibody is labeled with a fluorophore, proceed directly to imaging using an appropriate fluorescence imaging system.

    • If the antibody is labeled with biotin, incubate with a streptavidin-HRP conjugate for 1 hour at room temperature, wash, and then add a chemiluminescent substrate for detection.

Flow Cytometry with DBCO-Labeled Primary Antibody

Objective: To identify and quantify cell populations based on the expression of a specific surface marker.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells, blood) and wash with flow cytometry staining buffer (e.g., PBS with 1% BSA).

  • Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate the cells with an Fc receptor blocking antibody for 10-15 minutes.

  • Primary Antibody Staining:

    • Add the DBCO-labeled primary antibody (conjugated to a fluorophore) to the cell suspension at a pre-determined optimal concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with flow cytometry staining buffer by centrifugation.

  • Data Acquisition: Resuspend the cells in staining buffer and analyze on a flow cytometer using the appropriate laser and filter settings for the fluorophore used.

Immunofluorescence with DBCO-Labeled Primary Antibody

Objective: To visualize the localization of a specific antigen in cells or tissues.

Protocol:

  • Sample Preparation: Grow cells on coverslips or prepare tissue sections on slides.

  • Fixation and Permeabilization:

    • Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes).

    • If the target antigen is intracellular, permeabilize the cells with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS for 10 minutes).

  • Blocking: Block non-specific binding by incubating the samples in a blocking solution (e.g., PBS with 1% BSA and 10% normal goat serum) for 30-60 minutes.

  • Primary Antibody Incubation:

    • Dilute the DBCO-labeled primary antibody (conjugated to a fluorophore) in the blocking solution.

    • Incubate the samples with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with an antifade mounting medium and visualize using a fluorescence microscope.

Visualization of Workflows and Signaling Pathways

Antibody Labeling and Click Chemistry Workflow

Antibody_Labeling_Workflow cluster_prep Antibody Preparation cluster_labeling DBCO Labeling cluster_purification Purification cluster_click Click Chemistry Ab Antibody in Storage Buffer Purified_Ab Purified Antibody in PBS (pH 7.2-8.0) Ab->Purified_Ab Buffer Exchange/ Purification Labeled_Ab_unpurified DBCO-Labeled Antibody (unpurified) Purified_Ab->Labeled_Ab_unpurified + DBCO_NHS This compound (in DMSO) DBCO_NHS->Labeled_Ab_unpurified Quench Quenching (Tris or Glycine) Labeled_Ab_unpurified->Quench Purified_Labeled_Ab Purified DBCO-Labeled Antibody Quench->Purified_Labeled_Ab Desalting/ SEC Final_Conjugate Final Antibody Conjugate Purified_Labeled_Ab->Final_Conjugate + Azide_Molecule Azide-Modified Molecule (e.g., Fluorophore-N3) Azide_Molecule->Final_Conjugate

Caption: Workflow for antibody labeling with this compound and subsequent click chemistry.

Example Signaling Pathway: EGFR Signaling

DBCO-labeled antibodies can be powerful tools to study cell signaling pathways. For instance, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) can be labeled with a fluorophore using the this compound protocol. This allows for the visualization and tracking of EGFR on the cell surface and its subsequent internalization upon ligand binding, providing insights into receptor trafficking and downstream signaling.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_visualization Visualization with Labeled Antibody EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Internalization Receptor Internalization (Endosome) EGFR->Internalization EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibition of Apoptosis Labeled_Ab Anti-EGFR Antibody (DBCO-Fluorophore) Labeled_Ab->EGFR Binding

References

Application Notes and Protocols for Protein Conjugation with DBCO-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful conjugation of DBCO-PEG24-NHS ester to proteins. This process is a cornerstone of bioconjugation, enabling the site-specific labeling of proteins for a multitude of applications, including antibody-drug conjugates (ADCs), targeted drug delivery, and advanced imaging techniques. The following protocols and data have been compiled to ensure a reproducible and efficient conjugation process.

Introduction

This compound is a heterobifunctional crosslinker that facilitates a two-step bioconjugation strategy.[1][2] The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines, such as the side chain of lysine residues on a protein, to form a stable amide bond.[3][4] The dibenzocyclooctyne (DBCO) group is a sterically strained alkyne that can undergo a highly efficient and specific copper-free click chemistry reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules.[5] The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate and minimizes steric hindrance.

This methodology allows for the precise attachment of a wide range of molecules, including therapeutic agents, imaging probes, and oligonucleotides, to a protein of interest.

Chemical Principle

The conjugation process involves two primary reactions:

  • Amine Acylation: The NHS ester of the DBCO-PEG24-NHS linker reacts with primary amine groups on the protein surface, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group. This reaction is favored at a neutral to slightly basic pH (7-9).

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group, now covalently attached to the protein, reacts with an azide-functionalized molecule to form a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.

Experimental Protocols

Materials and Reagents
  • Protein of interest (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 100 mM sodium phosphate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., spin desalting columns or size-exclusion chromatography)

  • Azide-functionalized molecule for the second-step click reaction

Important Considerations:

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester. Also, avoid buffers containing sodium azide if the subsequent step is the click reaction, as it will react with the DBCO group.

  • NHS Ester Handling: NHS esters are moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.

Step 1: Labeling of Protein with this compound

This protocol outlines the procedure for labeling a protein with the DBCO moiety.

  • Protein Preparation: Prepare the protein solution in the recommended reaction buffer. The protein concentration should ideally be between 1-10 mg/mL.

  • This compound Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution. The molar ratio of the linker to the protein will need to be optimized for each specific protein and application. A starting point is a 10- to 20-fold molar excess of the NHS ester to the protein. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.

    • Gently mix the reaction and incubate at room temperature for 30 minutes to 2 hours, or at 4°C for 2-12 hours.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the DBCO-labeled Protein: Remove the excess, unreacted this compound and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with an appropriate buffer (e.g., PBS).

Step 2: Copper-Free Click Chemistry Reaction

This protocol describes the conjugation of the DBCO-labeled protein with an azide-containing molecule.

  • Prepare the Azide-Containing Molecule: Dissolve the azide-functionalized molecule in a compatible buffer.

  • Click Reaction:

    • Add the azide-containing molecule to the purified DBCO-labeled protein. A 1.5- to 10-fold molar excess of the azide molecule over the DBCO-protein is recommended to ensure efficient conjugation.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.

  • Purification of the Final Conjugate: Purify the final protein conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove the excess azide-containing molecule and any unreacted protein.

Characterization of the Conjugate

The success of the conjugation can be assessed by various analytical techniques:

  • SDS-PAGE: A shift in the molecular weight of the protein after conjugation can be observed.

  • UV-Vis Spectroscopy: The degree of labeling can be estimated by measuring the absorbance of the protein (typically at 280 nm) and the DBCO group (around 309 nm).

  • Mass Spectrometry (e.g., MALDI-TOF): Provides the precise molecular weight of the conjugate, confirming the number of DBCO-PEG24 linkers attached to the protein.

  • HPLC (e.g., SEC-HPLC): Can be used to assess the purity of the final conjugate.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the conjugation of this compound to proteins. Note that these are starting recommendations and optimal conditions may vary depending on the specific protein and desired degree of labeling.

ParameterRecommended RangeReference
Protein Concentration 1 - 10 mg/mL
Molar Excess of NHS Ester 10 - 50 fold
Reaction Buffer pH 7.0 - 9.0
Reaction Temperature 4°C - Room Temperature
Reaction Time (NHS Ester) 30 min - 12 hours
Molar Excess of Azide Molecule 1.5 - 10 fold
Reaction Time (Click) 4 - 12 hours

Visualizing the Workflow and Chemistry

Chemical Reaction Pathway

Caption: Chemical reaction scheme for the two-step protein conjugation process.

Experimental Workflow

A Prepare Protein in Amine-Free Buffer C Incubate Protein and NHS Ester (RT, 30min - 2h or 4°C, 2-12h) A->C B Prepare this compound Stock Solution in Anhydrous DMSO/DMF B->C D Quench Reaction with Tris Buffer C->D E Purify DBCO-Labeled Protein (Desalting/SEC) D->E F Add Azide-Functionalized Molecule E->F G Incubate for Click Reaction (RT, 4-12h or 4°C, overnight) F->G H Purify Final Protein Conjugate (SEC) G->H I Characterize Conjugate (SDS-PAGE, MS, HPLC) H->I

Caption: Step-by-step experimental workflow for protein conjugation.

References

Application Notes and Protocols for DBCO-PEG24-NHS Ester in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DBCO-PEG24-NHS ester in the development of advanced drug delivery systems. This heterobifunctional linker enables the elegant and efficient conjugation of drug-loaded nanoparticles or antibodies with targeting moieties through a two-step process involving NHS ester chemistry and copper-free click chemistry.

Introduction to this compound

This compound is a versatile crosslinker featuring a Dibenzocyclooctyne (DBCO) group, a 24-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique structure allows for a bioorthogonal conjugation strategy with several key advantages in drug delivery:

  • NHS Ester Reactivity: The NHS ester reacts efficiently with primary amines (-NH2) on proteins, antibodies, or amine-functionalized nanoparticles to form stable amide bonds.[1][2]

  • Copper-Free Click Chemistry: The DBCO group undergoes a highly specific and rapid strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.[1] This "click" reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with biological processes.[1]

  • PEG24 Spacer: The hydrophilic 24-unit PEG spacer enhances the solubility of the resulting conjugate, reduces aggregation, and minimizes steric hindrance, which can improve the pharmacokinetic profile of the drug delivery system.[1]

This two-step approach allows for the modular and precise construction of complex drug delivery vehicles, such as antibody-drug conjugates (ADCs) and targeted nanoparticles.

Key Applications in Drug Delivery

The unique properties of this compound make it suitable for a variety of applications in drug delivery research and development:

  • Antibody-Drug Conjugates (ADCs): Covalently linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Targeted Nanoparticle Drug Delivery: Functionalizing drug-encapsulated nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands (e.g., antibodies, peptides, aptamers) to enhance drug accumulation at the site of action.

  • Surface Modification: Modifying the surface of drug carriers to improve their stability, biocompatibility, and circulation time.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained when using DBCO-PEG-NHS ester-based linkers in the development of drug delivery systems. Please note that these values are illustrative and will vary depending on the specific antibody, nanoparticle, drug, and experimental conditions.

Table 1: Antibody-Drug Conjugate (ADC) Characterization

ParameterTypical Value RangeMethod of Analysis
Drug-to-Antibody Ratio (DAR) 2 - 4Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy
Conjugation Efficiency > 90%SDS-PAGE, Size Exclusion Chromatography (SEC)
Aggregate Content < 5%Size Exclusion Chromatography (SEC)
Binding Affinity (to target) nM rangeELISA, Surface Plasmon Resonance (SPR)

Table 2: Targeted Nanoparticle Characterization

ParameterBefore ConjugationAfter ConjugationMethod of Analysis
Hydrodynamic Diameter (nm) 100 - 200110 - 220Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.25Dynamic Light Scattering (DLS)
Zeta Potential (mV) -10 to -30-5 to -25Electrophoretic Light Scattering (ELS)
Drug Loading Capacity (%) 5 - 155 - 15HPLC, UV-Vis Spectroscopy
Encapsulation Efficiency (%) > 80> 80HPLC, UV-Vis Spectroscopy

Table 3: In Vitro Drug Release Profile

Time (hours)Cumulative Release (%) - pH 7.4Cumulative Release (%) - pH 5.5Method of Analysis
1~5~10Dialysis with HPLC/UV-Vis
4~15~25Dialysis with HPLC/UV-Vis
12~30~50Dialysis with HPLC/UV-Vis
24~45~70Dialysis with HPLC/UV-Vis
48~60~85Dialysis with HPLC/UV-Vis

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Antibody Conjugation with this compound

This protocol describes the modification of a monoclonal antibody with the DBCO linker.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column, SEC)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of any amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into PBS, pH 7.4.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • This compound Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching buffer using a desalting column or size-exclusion chromatography equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the degree of labeling (DOL), i.e., the number of DBCO molecules per antibody, by measuring the absorbance at 280 nm (for protein) and 309 nm (for DBCO).

Protocol 2: Nanoparticle Functionalization with this compound

This protocol outlines the surface modification of amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (e.g., liposomes with amine-PEG lipids, polymeric nanoparticles with surface amine groups) in an appropriate buffer (e.g., HEPES, PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification method (e.g., dialysis, tangential flow filtration)

Procedure:

  • Nanoparticle Preparation:

    • Prepare a suspension of amine-functionalized nanoparticles at a known concentration.

  • This compound Preparation:

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle suspension. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification:

    • Remove unreacted linker and byproducts by dialysis against the desired buffer or using tangential flow filtration.

  • Characterization:

    • Characterize the DBCO-functionalized nanoparticles for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the amount of DBCO conjugated to the nanoparticles using a suitable analytical method, such as reacting with an azide-bearing fluorescent dye and measuring the fluorescence.

Protocol 3: Copper-Free Click Chemistry Conjugation

This protocol describes the conjugation of a DBCO-functionalized molecule (antibody or nanoparticle) with an azide-containing payload or targeting ligand.

Materials:

  • DBCO-functionalized antibody or nanoparticle

  • Azide-modified payload (e.g., drug, targeting peptide)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC, HIC)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-modified payload in the reaction buffer.

    • Add the azide-payload to the solution of the DBCO-functionalized antibody or nanoparticle. A 1.5- to 5-fold molar excess of the azide-payload is typically recommended.

  • Incubation:

    • Incubate the reaction mixture overnight at 4°C or for 4-12 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the final conjugate to remove the excess, unreacted azide-payload using an appropriate chromatography method such as SEC or HIC.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE (for ADCs) to confirm the increase in molecular weight.

    • Characterize the final product by SEC-HPLC to assess purity and aggregation.

    • For ADCs, determine the final drug-to-antibody ratio (DAR) using HIC or UV-Vis spectroscopy.

    • For targeted nanoparticles, confirm the presence of the targeting ligand through appropriate analytical techniques.

Protocol 4: In Vitro Drug Release Assay

This protocol describes a common method to evaluate the release of a drug from nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Release buffer (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation:

    • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Dialysis:

    • Immerse the sealed dialysis bag in a larger volume of the release buffer (e.g., 500 mL).

    • Place the setup in a shaking incubator at 37°C.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer.

    • Replace the withdrawn volume with an equal amount of fresh release buffer to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of the released drug in the collected samples using a validated analytical method.

  • Data Calculation:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release versus time to obtain the drug release profile.

Protocol 5: In Vitro Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of the drug-loaded nanoparticles.

Materials:

  • Target cancer cell line

  • Cell culture medium and supplements

  • Drug-loaded nanoparticles, empty nanoparticles (placebo), and free drug solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared solutions to the respective wells. Include untreated cells as a control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the untreated control cells.

    • Plot cell viability versus drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate the key processes involved in using this compound for drug delivery applications.

G cluster_0 Step 1: Antibody/Nanoparticle Activation cluster_1 Step 2: Copper-Free Click Chemistry A Antibody or Amine-NP C DBCO-functionalized Antibody/NP A->C NHS Ester Reaction (Amine Coupling) B DBCO-PEG24-NHS Ester B->C E Targeted Drug Delivery System C->E SPAAC Reaction D Azide-modified Drug/Ligand D->E

Caption: Two-step conjugation workflow using this compound.

G cluster_0 Targeted Nanoparticle Action NP Targeted Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Drug Drug Release Endosome->Drug Effect Therapeutic Effect Drug->Effect

Caption: Cellular uptake and drug release from a targeted nanoparticle.

G cluster_workflow Experimental Workflow A Formulate Drug-Loaded Nanoparticles B Functionalize with This compound A->B C Conjugate Targeting Ligand (Azide) B->C D Purify and Characterize C->D E In Vitro Drug Release D->E F In Vitro Cell Viability Assay D->F

Caption: Overall experimental workflow for developing targeted nanoparticles.

References

Application Notes and Protocols for Cell Surface Functionalization with DBCO-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface functionalization is a powerful technique for studying cellular processes, developing targeted therapies, and engineering cellular behaviors. This application note describes a two-step method for covalently attaching molecules of interest to the surface of living cells using DBCO-PEG24-NHS ester. This heterobifunctional linker first reacts with primary amines on cell surface proteins via its N-hydroxysuccinimide (NHS) ester moiety. Subsequently, the dibenzocyclooctyne (DBCO) group is available for a highly specific and biocompatible copper-free click chemistry reaction with azide-modified molecules. This method offers a robust and versatile strategy for labeling and modifying live cells with minimal disruption to their physiological state.

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it can proceed within a biological system without interfering with native biochemical processes[1][2]. The hydrophilic and flexible PEG24 linker helps to improve the water solubility of the reagent and minimizes steric hindrance, facilitating efficient conjugation[3]. This technique is broadly applicable for attaching a wide array of molecules, including fluorescent dyes, biotin, peptides, and therapeutic agents, to the cell surface for applications in live-cell imaging, cell tracking, and targeted drug delivery[4].

Data Presentation

The efficiency and biocompatibility of cell surface functionalization are critical for the successful application of this technique. The following tables summarize key quantitative data gathered from the literature.

ParameterValueNotes
NHS Ester Reaction Time 5 - 30 minutesThe reaction is rapid and can be performed at room temperature or on ice[5].
Optimal pH for NHS Ester Reaction 7.2 - 8.5Reaction with primary amines is favored at neutral to slightly basic pH.
DBCO-Azide Click Reaction Time 30 minutes - 4 hoursReaction times can vary depending on the concentration of reactants and temperature.
DBCO-Azide Reaction Rate Constant ~0.1 M⁻¹ s⁻¹This second-order rate constant is characteristic of SPAAC reactions.
Cell Viability Post-Modification ~90%Studies have shown high cell viability after surface modification with similar chemistries.

Experimental Protocols

Materials
  • Cells of interest (e.g., Jurkat, HEK293T, or other mammalian cell lines)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (amine-free)

  • This compound (e.g., from MedChemExpress, Precise PEG)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Azide-modified molecule of interest (e.g., azide-fluorophore, azide-biotin)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM glycine solution

  • Bovine Serum Albumin (BSA) for blocking (optional)

  • Cell counting solution (e.g., Trypan Blue)

  • Microcentrifuge tubes

  • Cell culture plates or flasks

  • Centrifuge

Protocol 1: Cell Surface Labeling with this compound

This protocol details the first step of functionalization: reacting this compound with primary amines on the cell surface.

  • Cell Preparation:

    • Culture cells to the desired density. For adherent cells, aim for 70-80% confluency. For suspension cells, harvest during the logarithmic growth phase.

    • Wash the cells twice with ice-cold, amine-free PBS to remove any residual media containing amines.

    • Resuspend or cover the cells in ice-cold Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3).

    • Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.

  • This compound Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO. A typical stock concentration is 10 mM.

    • Note: NHS esters are moisture-sensitive. Allow the reagent vial to come to room temperature before opening to prevent condensation.

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension to achieve a final concentration typically in the range of 100-500 µM. The optimal concentration should be determined empirically for each cell type and application.

    • Incubate the reaction for 30 minutes at room temperature or 1 hour on ice, with gentle agitation.

  • Quenching and Washing:

    • To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 10 minutes at room temperature.

    • Wash the cells three times with ice-cold PBS containing 1% BSA (optional, to block non-specific binding sites) to remove unreacted this compound.

  • Cell Viability Assessment (Optional):

    • Perform a cell viability assay, such as Trypan Blue exclusion or a fluorescence-based live/dead assay, to confirm that the labeling procedure did not significantly impact cell health.

Protocol 2: Copper-Free Click Chemistry with Azide-Modified Molecules

This protocol describes the second step: reacting the DBCO-functionalized cells with an azide-modified molecule of interest.

  • Preparation of Azide-Modified Molecule:

    • Dissolve the azide-modified molecule (e.g., azide-fluorophore) in a suitable solvent (e.g., DMSO or PBS) to prepare a stock solution.

  • Click Reaction:

    • Resuspend the DBCO-labeled cells from Protocol 1 in PBS or an appropriate imaging/culture medium.

    • Add the azide-modified molecule to the cell suspension. A 2- to 10-fold molar excess of the azide reagent over the estimated number of surface DBCO groups is recommended. A typical starting concentration is 10-50 µM.

    • Incubate for 1-4 hours at room temperature or 37°C. The optimal time and temperature may need to be optimized.

  • Washing:

    • Wash the cells three times with PBS to remove any unreacted azide-modified molecule.

  • Analysis:

    • The functionalized cells are now ready for downstream applications. For fluorescently labeled cells, this may include analysis by flow cytometry or fluorescence microscopy.

Visualizations

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Copper-Free Click Chemistry Cell Preparation Prepare & Wash Cells NHS Ester Labeling Incubate with This compound Cell Preparation->NHS Ester Labeling Primary Amines DBCO-labeled Cell DBCO-functionalized Cell NHS Ester Labeling->DBCO-labeled Cell Wash Click Reaction Incubate DBCO-labeled Cell->Click Reaction DBCO Functionalized Cell Analyze Cells (e.g., Microscopy, Flow Cytometry) Click Reaction->Functionalized Cell Wash Azide-Molecule Add Azide-modified Molecule of Interest Azide-Molecule->Click Reaction

Caption: Experimental workflow for cell surface functionalization.

G cluster_0 NHS Ester Reaction cluster_1 Copper-Free Click Chemistry (SPAAC) CellSurface Cell Surface Protein (-NH2) Reaction1 + CellSurface->Reaction1 DBCO_NHS This compound DBCO_NHS->Reaction1 DBCO_Cell DBCO-PEG24-Cell Surface (Amide Bond) NHS NHS (byproduct) Product1 pH 7.2-8.5 Reaction1->Product1 Product1->DBCO_Cell Product1->NHS DBCO_Cell2 DBCO-PEG24-Cell Surface Reaction2 + DBCO_Cell2->Reaction2 Azide_Molecule Azide-Molecule (N3-R) Azide_Molecule->Reaction2 Functionalized_Cell Functionalized Cell (Triazole Linkage) Reaction2->Functionalized_Cell

Caption: Chemical reactions for cell surface functionalization.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization 1 GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS 2 RAS RAS-GTP GRB2_SOS->RAS 3 RAF RAF RAS->RAF 4 MEK MEK RAF->MEK 5 ERK ERK MEK->ERK 6 Nucleus Transcription Factors (e.g., c-Myc, Elk1) ERK->Nucleus 7 Proliferation Cell Proliferation, Survival Nucleus->Proliferation 8 caption EGFR signaling can be studied by labeling EGFR with a fluorophore using this compound and tracking its dimerization and internalization.

Caption: EGFR signaling pathway, a target for cell surface studies.

References

Application Notes and Protocols for DBCO-PEG24-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The linker technology connecting the antibody and the drug is critical to the safety and efficacy of the ADC. DBCO-PEG24-NHS ester is a heterobifunctional linker that facilitates the creation of stable ADCs through a two-step process involving amine-reactive chemistry and copper-free click chemistry.

The N-hydroxysuccinimide (NHS) ester moiety of the linker reacts with primary amines, such as the side chains of lysine residues on the antibody, to form a stable amide bond. The dibenzocyclooctyne (DBCO) group then enables the specific and efficient conjugation of an azide-modified cytotoxic payload via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1] The long, hydrophilic polyethylene glycol (PEG24) spacer enhances the solubility of the ADC, reduces the potential for aggregation, and minimizes steric hindrance, which can improve the pharmacokinetic profile of the conjugate.[2]

These application notes provide detailed protocols for the generation, purification, and characterization of ADCs using this compound.

Chemical Properties and Specifications

A clear understanding of the physicochemical properties of this compound is essential for its effective use in ADC development.

PropertyValueReference
Chemical Name Dibenzocyclooctyne-Polyethylene Glycol (24)-N-hydroxysuccinimide esterN/A
CAS Number 2765066-38-2[2]
Molecular Formula C74H119N3O30N/A
Molecular Weight 1530.76 g/mol N/A
Purity >95%[2]
Solubility Soluble in DMSO, DMF, and other common organic solvents. Limited solubility in aqueous buffers.[3]
Storage Store at -20°C, protected from moisture.
Reactive Groups NHS ester (reacts with primary amines), DBCO (reacts with azides)

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the modification of a monoclonal antibody with this compound to introduce the DBCO moiety for subsequent drug conjugation.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis equipment

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). If necessary, perform a buffer exchange into PBS.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Allow the vial to come to room temperature before opening to prevent moisture condensation.

  • Antibody Activation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10-20% to avoid antibody denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing. The optimal molar excess and reaction time may need to be determined empirically to achieve the desired degree of labeling.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of DBCO-Modified Antibody:

    • Remove excess, unreacted this compound and quenching buffer using a desalting column or by dialysis against PBS. Follow the manufacturer's instructions for the desalting column.

Protocol 2: Conjugation of Azide-Modified Drug to DBCO-Modified Antibody

This protocol details the copper-free click chemistry reaction between the DBCO-modified antibody and an azide-functionalized cytotoxic drug.

Materials:

  • DBCO-modified antibody (from Protocol 1)

  • Azide-modified cytotoxic payload

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Azide-Modified Drug:

    • Dissolve the azide-modified drug in a compatible solvent (e.g., DMSO) and then dilute it in the reaction buffer.

  • Click Chemistry Reaction:

    • Add a 1.5- to 3-fold molar excess of the azide-modified drug to the DBCO-modified antibody solution.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by analyzing the decrease in the DBCO absorbance at approximately 309 nm.

  • Purification of the Antibody-Drug Conjugate:

    • The resulting ADC can be purified to remove unconjugated drug, antibody, and aggregates. See Protocol 3 for details on purification methods.

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is a critical step to ensure the homogeneity, safety, and efficacy of the ADC. Common methods include Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).

A. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is effective for removing unconjugated small molecule drugs and linkers.

Typical SEC-HPLC Conditions:

ParameterCondition
Column Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm or similar
Mobile Phase 150 mM Sodium Phosphate, pH 7.0
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 280 nm
Temperature Ambient

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the ADC sample.

  • Collect the fractions corresponding to the ADC monomer, which will elute first, followed by smaller molecules like the free drug.

B. Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. It is particularly useful for separating ADC species with different drug-to-antibody ratios (DARs), as the addition of each hydrophobic drug molecule increases the overall hydrophobicity of the conjugate.

Typical HIC-HPLC Conditions:

ParameterCondition
Column Tosoh TSKgel Butyl-NPR or similar
Mobile Phase A 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
Mobile Phase B 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol
Gradient Linear gradient from 0% to 100% B over 30-60 minutes
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 280 nm
Temperature 25-30°C

Procedure:

  • Equilibrate the HIC column with a high percentage of Mobile Phase A.

  • Inject the ADC sample.

  • Elute the different ADC species using a decreasing salt gradient (increasing percentage of Mobile Phase B). Unconjugated antibody (DAR=0) will elute first, followed by species with increasing DARs.

Protocol 4: Characterization of the Antibody-Drug Conjugate

Thorough characterization is required to determine the quality and consistency of the ADC. Key parameters include the drug-to-antibody ratio (DAR), purity, and aggregation state.

A. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

HIC-HPLC is a standard method for determining the average DAR and the distribution of different DAR species.

Procedure:

  • Perform HIC-HPLC analysis as described in Protocol 3B.

  • Integrate the peak areas for each DAR species (DAR=0, 2, 4, etc.).

  • Calculate the weighted average DAR using the following formula:

    • Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)

B. Characterization by Mass Spectrometry (MS)

Intact mass analysis by MS can provide precise information on the mass of the ADC and the distribution of drug-loaded species.

Typical Intact Mass Analysis Conditions:

ParameterCondition
Instrument Q-TOF or Orbitrap Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Mode Positive Ion
Mass Range m/z 1000-5000
Sample Preparation Desalting of the ADC sample is crucial.

Procedure:

  • Introduce the desalted ADC sample into the mass spectrometer.

  • Acquire the mass spectrum.

  • Deconvolute the raw data to obtain the zero-charge mass spectrum, which will show peaks corresponding to the unconjugated antibody and the antibody conjugated with different numbers of drug molecules.

  • The DAR can be calculated from the relative intensities of these peaks.

C. Characterization by Capillary Electrophoresis (CE)

CE, particularly imaged capillary isoelectric focusing (iCIEF) and CE-SDS, can be used to assess the charge heterogeneity and purity of ADCs.

Data Presentation

The following tables provide examples of how to present quantitative data obtained from the characterization of ADCs created with this compound.

Table 1: Molar Excess of this compound vs. Average Degree of Labeling (DoL)

Molar Excess of this compoundAverage Degree of Labeling (DBCO/mAb)
5x2.1
10x4.3
20x7.8

Note: These are example values and the actual DoL will depend on the specific antibody and reaction conditions.

Table 2: HIC-HPLC Analysis of an ADC

PeakRetention Time (min)Area (%)Assigned DAR
115.210.50
218.725.32
321.540.14
424.118.96
526.85.28
Average DAR 3.9

Note: This is a representative chromatogram and the actual profile will vary.

Visualizations

Experimental Workflow

G cluster_0 Antibody Modification cluster_1 ADC Conjugation cluster_2 Purification & Characterization A Antibody in Amine-Free Buffer C Incubation (RT, 30-60 min) A->C B DBCO-PEG24-NHS Ester in DMSO B->C D Quenching (Tris Buffer) C->D E Purification (Desalting Column) D->E F DBCO-Modified Antibody E->F H Click Chemistry (RT, 4-12h) F->H Copper-Free Click Chemistry G Azide-Modified Drug G->H I Crude ADC J Purification (SEC/HIC) I->J K Purified ADC J->K L Characterization (HIC, MS, CE) K->L M Final ADC Product L->M

Caption: Experimental workflow for creating an ADC using this compound.

Chemical Reaction Mechanism

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation (Click Chemistry) Antibody Antibody-NH2 Reaction1 + Antibody->Reaction1 DBCO_NHS DBCO-PEG24-NHS DBCO_NHS->Reaction1 Antibody_DBCO Antibody-NH-CO-PEG24-DBCO NHS NHS Reaction1->Antibody_DBCO Reaction1->NHS releases Azide_Drug N3-Drug Reaction2 + Azide_Drug->Reaction2 ADC Antibody-Drug Conjugate Antibody_DBCO_2 Antibody-NH-CO-PEG24-DBCO Antibody_DBCO_2->Reaction2 Reaction2->ADC

Caption: Two-step reaction mechanism for ADC synthesis.

Signaling Pathway of ADC-Induced Apoptosis (MMAE Payload)

G cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Payload Release Tubulin Tubulin MMAE->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of ADC-induced apoptosis with an MMAE payload.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Degree of Labeling (DoL) - Insufficient molar excess of this compound.- Hydrolysis of the NHS ester.- Presence of amine-containing buffers.- Increase the molar excess of the DBCO linker.- Ensure the this compound is fresh and handled in anhydrous conditions.- Perform a buffer exchange to an amine-free buffer.
Low Drug-to-Antibody Ratio (DAR) - Inefficient click chemistry reaction.- Low DoL of the antibody.- Degradation of the azide-modified drug.- Increase the molar excess of the azide-modified drug and/or the reaction time.- Optimize the antibody modification step to increase the DoL.- Use a fresh batch of the azide-modified drug.
ADC Aggregation - High DAR leading to increased hydrophobicity.- Suboptimal buffer conditions (pH, ionic strength).- Reduce the molar excess of the DBCO linker to achieve a lower DAR.- Optimize the formulation buffer.- Purify the ADC using SEC to remove aggregates.
Presence of Free Drug after Purification - Inefficient purification.- Optimize the SEC or HIC purification protocol.- Consider a secondary purification step.

References

Application Notes and Protocols for Bioconjugation of Peptides with DBCO-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioconjugation of peptides with Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (DBCO-PEG24-NHS ester) is a powerful technique for the site-specific modification of peptides. This method leverages the high reactivity of the NHS ester with primary amines (such as the N-terminus or lysine side chains of a peptide) and the bioorthogonal nature of the DBCO group for subsequent copper-free click chemistry reactions with azide-tagged molecules. The long, hydrophilic PEG24 spacer enhances the solubility and bioavailability of the resulting conjugate, making this a valuable tool in drug delivery, diagnostics, and proteomics.[]

This document provides detailed protocols for the bioconjugation of peptides with this compound, including reaction conditions, purification methods, and characterization techniques.

Chemical Principle

The bioconjugation process occurs in two main stages:

  • Amine-Reactive Labeling: The NHS ester of the DBCO-PEG24-NHS reagent reacts with primary amines on the peptide in a nucleophilic acyl substitution reaction. This forms a stable amide bond, covalently attaching the DBCO-PEG24 linker to the peptide. This reaction is typically performed in a slightly basic buffer (pH 7.2-8.5) to ensure the amine groups are deprotonated and thus nucleophilic.[2]

  • Copper-Free Click Chemistry: The DBCO group introduced onto the peptide is a strained alkyne that can undergo a [3+2] cycloaddition reaction with an azide-functionalized molecule. This Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it proceeds with high efficiency and specificity in biological systems without interfering with native biochemical processes.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data for the bioconjugation of a model peptide with this compound. These values are representative and may vary depending on the specific peptide sequence, its purity, and the precise reaction conditions used.

Table 1: Recommended Reaction Parameters for Peptide Labeling

ParameterRecommended ValueNotes
Peptide Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of this compound 5-20 foldA higher excess may be needed for dilute peptide solutions.
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.2-7.5Avoid buffers containing primary amines (e.g., Tris, glycine).[3]
Reaction Temperature Room Temperature (20-25°C)Can be performed at 4°C for longer incubation times.
Reaction Time 1-4 hoursProgress can be monitored by LC-MS.

Table 2: Characterization of a DBCO-PEGylated Model Peptide

AnalysisMethodTypical Result
Purity of Starting Peptide RP-HPLC>95%
Degree of Labeling (DOL) UV-Vis Spectroscopy / Mass Spectrometry1-2 DBCO groups per peptide
Yield of DBCO-PEGylated Peptide Calculated based on purified product60-80%
Purity of Final Conjugate RP-HPLC>90%
Identity Confirmation Mass Spectrometry (MALDI-TOF or ESI-MS)Observed mass matches theoretical mass of the conjugate.[4]

Experimental Protocols

Materials
  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer with 150 mM NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification Supplies: Size-Exclusion Chromatography (SEC) column (e.g., PD-10) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Analytical Instruments: UV-Vis Spectrophotometer, LC-MS system

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_peptide Dissolve Peptide in Reaction Buffer reaction Mix Peptide and DBCO Reagent Incubate for 1-4 hours at RT prep_peptide->reaction prep_dbco Dissolve DBCO-PEG24-NHS in DMF/DMSO prep_dbco->reaction quench Add Quenching Buffer reaction->quench purify Purify by SEC or RP-HPLC quench->purify analyze Characterize by UV-Vis and LC-MS purify->analyze

Caption: Workflow for the bioconjugation of a peptide with this compound.

Step-by-Step Protocol

1. Preparation of Reagents

1.1. Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the peptide is fully dissolved.

1.2. This compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

2. Labeling Reaction

2.1. Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the peptide solution.

2.2. Gently mix the reaction and incubate at room temperature for 1-4 hours. The optimal reaction time may need to be determined empirically for each peptide.

3. Quenching the Reaction

3.1. To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

3.2. Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.

4. Purification of the DBCO-PEGylated Peptide

4.1. Size-Exclusion Chromatography (SEC): For peptides larger than 5 kDa, a desalting column (e.g., PD-10) can be used to separate the labeled peptide from excess DBCO reagent and quenching buffer. Follow the manufacturer's protocol for column equilibration and sample loading.

4.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For smaller peptides and to achieve higher purity, RP-HPLC is the recommended purification method. Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The more hydrophobic DBCO-PEGylated peptide will elute later than the unlabeled peptide.

5. Characterization of the Conjugate

5.1. Concentration Determination: Determine the concentration of the purified DBCO-PEGylated peptide using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (for peptides containing tyrosine or tryptophan) or by a colorimetric assay (e.g., BCA assay).

5.2. Degree of Labeling (DOL) Calculation: The DOL, which is the average number of DBCO molecules per peptide, can be estimated using UV-Vis spectroscopy.

  • Measure the absorbance of the conjugate at 280 nm (A280) and 309 nm (A309).
  • The molar extinction coefficient of DBCO at 309 nm is approximately 12,000 M⁻¹cm⁻¹.
  • The DOL can be calculated using the following formula: DOL = (A309 / 12,000) / [Peptide Concentration (M)]

5.3. Purity Analysis: Assess the purity of the final product by RP-HPLC. The chromatogram should show a major peak corresponding to the DBCO-PEGylated peptide with minimal presence of unlabeled peptide or other impurities.

5.4. Identity Confirmation: Confirm the identity and successful conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The observed mass should correspond to the theoretical mass of the peptide plus the mass of the DBCO-PEG24 linker (approximately 1115.3 Da).

Signaling Pathway and Reaction Mechanism

The following diagram illustrates the chemical reaction between the peptide's primary amine and the this compound.

G cluster_reactants Reactants cluster_product Product Peptide Peptide-NH2 Conjugate Peptide-NH-CO-PEG24-DBCO Peptide->Conjugate Nucleophilic Attack DBCO_PEG_NHS DBCO-PEG24-NHS DBCO_PEG_NHS->Conjugate Stable Amide Bond Formation

Caption: Amine-reactive labeling of a peptide with this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive this compound (hydrolyzed).- Presence of primary amines in the buffer.- Prepare the NHS ester solution immediately before use.- Use a fresh vial of the reagent.- Perform a buffer exchange to an amine-free buffer.
Peptide Precipitation - High concentration of organic solvent from the DBCO reagent stock.- Keep the final concentration of DMF or DMSO below 10%.- Add the DBCO reagent stock solution slowly while vortexing.
Multiple Peaks in HPLC - Multiple labeling sites on the peptide.- Incomplete reaction or side reactions.- Optimize the molar excess of the DBCO reagent.- Shorten the reaction time.- Improve HPLC separation conditions.
Low Recovery After Purification - Non-specific binding to the purification column.- Precipitation of the peptide during purification.- Pre-treat the column with a blocking agent (e.g., BSA) if using SEC.- Adjust the mobile phase composition for RP-HPLC.

Conclusion

The bioconjugation of peptides with this compound is a robust and versatile method for producing well-defined peptide conjugates. The protocols and data presented here provide a comprehensive guide for researchers to successfully label their peptides of interest for a wide range of applications in drug development and biomedical research. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for obtaining high-quality conjugates.

References

Application Notes and Protocols for Labeling Oligonucleotides with DBCO-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of oligonucleotides to other biomolecules is a cornerstone of modern biotechnology and drug development, enabling advancements in fields such as targeted therapeutics, molecular diagnostics, and in vivo imaging. A robust and efficient method for this is the use of heterobifunctional linkers like DBCO-PEG24-NHS ester. This molecule facilitates a two-step conjugation strategy: first, the N-hydroxysuccinimide (NHS) ester reacts with a primary amine on a modified oligonucleotide to form a stable amide bond. Subsequently, the dibenzocyclooctyne (DBCO) group allows for a highly specific and bioorthogonal, copper-free click chemistry reaction with an azide-modified molecule.[1][2]

The inclusion of a long, hydrophilic polyethylene glycol (PEG) spacer (PEG24) enhances the water solubility of the DBCO moiety and provides a flexible linker that minimizes steric hindrance during the subsequent conjugation step.[3][4] This application note provides detailed protocols for the labeling of amino-modified oligonucleotides with this compound, purification of the conjugate, and key quantitative considerations for optimizing the reaction.

Chemical Principle

The labeling process involves the reaction of the NHS ester of this compound with a primary aliphatic amine on the oligonucleotide.[5] The amine group acts as a nucleophile, attacking the carbonyl group of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide. This reaction is highly selective for primary amines at a slightly basic pH.

The subsequent copper-free click chemistry reaction involves the strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO group on the oligonucleotide and an azide group on a target molecule. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of reactants, temperature, and reaction time. While optimal conditions should be determined empirically for each specific oligonucleotide and application, the following table summarizes key quantitative data gathered from related bioconjugation studies to provide a starting point for optimization.

ParameterValue/RangeNotes
Molar Ratio (this compound : Amino-Oligo) 10:1 to 30:1A significant molar excess of the NHS ester is recommended to drive the reaction to completion, as the NHS ester can also hydrolyze in aqueous buffer. For antibody conjugation, a molar excess of 5 to 10 moles of DBCO-NHS per mole of antibody showed the highest subsequent click chemistry yield.
Reaction pH 8.3 - 8.5This pH range is optimal for the reaction between the NHS ester and the primary amine. Lower pH will result in protonation of the amine, reducing its nucleophilicity, while higher pH will accelerate the hydrolysis of the NHS ester.
Reaction Temperature Room Temperature (25°C) or 4°CThe reaction can proceed at room temperature for a few hours or overnight at 4°C. Higher temperatures can increase the reaction rate but may also increase the rate of NHS ester hydrolysis.
Reaction Time 2 hours to overnight (12-18 hours)Shorter reaction times at room temperature or longer incubation times at 4°C are common. Reaction kinetics for similar bioconjugations show that a steady state can be reached within 4-10 hours.
Purification Recovery (HPLC) >75%High-Performance Liquid Chromatography (HPLC) is a highly effective method for purifying labeled oligonucleotides, with typical recovery yields exceeding 75%.
Purification Recovery (Ethanol Precipitation) VariableWhile simpler, ethanol precipitation may be less efficient at removing all unincorporated label and can result in lower recovery of the final product. It is more effective for oligonucleotides longer than 18 nucleotides.

Experimental Protocols

Materials
  • Amino-modified oligonucleotide

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification supplies (e.g., ethanol, 3 M sodium acetate, desalting columns, or HPLC system)

Protocol 1: Labeling of Amino-Modified Oligonucleotide
  • Prepare the Amino-Modified Oligonucleotide: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Reaction Setup: Add the desired molar excess (e.g., 20-fold) of the this compound solution to the oligonucleotide solution. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 20% to avoid precipitation of the oligonucleotide.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if the DBCO reagent is light-sensitive.

  • Quenching (Optional): To quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.

Protocol 2: Purification of the DBCO-Labeled Oligonucleotide

Option A: Ethanol Precipitation

  • Add 0.1 volumes of 3 M sodium acetate to the reaction mixture.

  • Add 3 volumes of cold absolute ethanol and mix well.

  • Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.

  • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with cold 70% ethanol and centrifuge again.

  • Air-dry the pellet and resuspend in a suitable buffer or nuclease-free water.

Option B: Desalting Column

Follow the manufacturer's instructions for the specific desalting column being used to remove unreacted this compound and salts.

Option C: High-Performance Liquid Chromatography (HPLC)

For the highest purity, reverse-phase HPLC is recommended.

  • Use a suitable C18 column.

  • Set up a gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer.

  • Monitor the elution profile at 260 nm for the oligonucleotide and at the specific wavelength for the DBCO moiety if applicable.

  • Collect the fractions corresponding to the DBCO-labeled oligonucleotide.

  • Lyophilize the collected fractions to obtain the purified product.

Visualizations

Experimental Workflow for Oligonucleotide Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Use prep_oligo Dissolve Amino-Oligo in Conjugation Buffer mix Mix Oligo and DBCO-NHS (Molar Excess) prep_oligo->mix prep_dbco Dissolve DBCO-PEG24-NHS in DMSO/DMF prep_dbco->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (Precipitation, Desalting, or HPLC) quench->purify analyze Characterize Product (e.g., Mass Spec, HPLC) purify->analyze conjugate Use in Downstream Click Chemistry Reaction analyze->conjugate G cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Copper-Free Click Chemistry Oligo_NH2 Oligonucleotide-NH₂ Oligo_DBCO Oligonucleotide-PEG24-DBCO Oligo_NH2->Oligo_DBCO + DBCO-PEG24-NHS DBCO_NHS DBCO-PEG24-NHS NHS_leaving NHS Oligo_DBCO->NHS_leaving + Oligo_DBCO2 Oligonucleotide-PEG24-DBCO Azide_Molecule Azide-Molecule Final_Conjugate Oligonucleotide-Conjugate Oligo_DBCO2->Final_Conjugate + Azide-Molecule

References

Application Notes and Protocols: DBCO-PEG24-NHS Ester in Hydrogel Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG24-NHS ester is a versatile heterobifunctional crosslinker that plays a pivotal role in the fabrication of advanced hydrogel systems for biomedical applications. This molecule features a Dibenzocyclooctyne (DBCO) group, which readily participates in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules. The other end of the crosslinker is an N-hydroxysuccinimide (NHS) ester, which efficiently reacts with primary amines on polymers or biomolecules to form stable amide bonds.[1][2] The long, hydrophilic polyethylene glycol (PEG24) spacer enhances water solubility and minimizes steric hindrance, making this crosslinker ideal for creating biocompatible hydrogels with tunable properties.[1][3]

These hydrogels are increasingly utilized as scaffolds in tissue engineering, for 3D cell culture, and as vehicles for controlled drug delivery.[4] The ability to independently tune the mechanical and biochemical properties of the hydrogel matrix allows for the creation of microenvironments that can mimic native tissue and modulate cellular behavior.

Applications

This compound-modified hydrogels are instrumental in a variety of advanced applications:

  • 3D Cell Culture: The biocompatible nature of the copper-free click chemistry allows for the encapsulation of cells within the hydrogel matrix with high viability. The tunable stiffness of the hydrogel can be used to study the effects of mechanical cues on cell behavior, including proliferation, differentiation, and migration.

  • Tissue Engineering: These hydrogels can be functionalized with bioactive molecules, such as peptides containing the RGD sequence, to promote cell adhesion and mimic the extracellular matrix (ECM). This makes them excellent candidates for regenerating tissues like cartilage, skin, and neural tissue.

  • Drug Delivery: Therapeutic agents, including small molecules, proteins, and growth factors, can be encapsulated within the hydrogel matrix for sustained and controlled release. The release kinetics can be modulated by altering the crosslinking density of the hydrogel.

Quantitative Data Summary

The following tables summarize key quantitative data for hydrogels functionalized with DBCO-PEG linkers. These values are representative and can be influenced by specific experimental conditions such as polymer concentration, temperature, and pH.

Table 1: Gelation and Mechanical Properties of DBCO-Crosslinked Hydrogels

Hydrogel CompositionCrosslinker ConcentrationGelation Time (minutes)Storage Modulus (G')Reference
8-arm PEG-DBCO + PEG-diazide10 mM DBCO7 - 10Not Specified
DBCO-modified Hyaluronic Acid + 4-arm PEG azide0.5 x 10⁻³ MNot Specified~150 Pa
Azide-modified Alginate + DBCO-functionalized polymerNot Specified~120 (start of gelation)Varies with cell density

Table 2: Swelling and Degradation Properties of PEG-Based Hydrogels

Hydrogel SystemSwelling Ratio (%)Degradation TimeMethodReference
Keratin-PEG HydrogelsVaries with formulationNot Specified(W_wet - W_dry) / W_dry * 100%
PEGDA HydrogelsVaries with MW and concentrationDays to WeeksMass loss in PBS at 37 °C
PFIR Hydrogel~20% weight loss in 48h~48 hours (in vivo)Weight remaining (%)

Experimental Protocols

Protocol 1: Hydrogel Formation via DBCO-Amine Chemistry

This protocol describes the formation of a hydrogel by first reacting this compound with an amine-functionalized polymer, followed by crosslinking with an azide-functionalized polymer.

Materials:

  • This compound

  • Amine-functionalized polymer (e.g., amine-terminated PEG, chitosan, or gelatin)

  • Azide-functionalized polymer (e.g., azide-terminated PEG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Dialysis tubing (MWCO appropriate for the polymer)

Procedure:

  • Functionalization of Amine-Polymer with DBCO: a. Dissolve the amine-functionalized polymer in PBS at the desired concentration. b. Dissolve a 5 to 10-fold molar excess of this compound in a minimal amount of DMF or DMSO. c. Add the this compound solution dropwise to the polymer solution while stirring. d. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. e. Remove unreacted this compound by dialysis against PBS for 48 hours, changing the dialysis buffer every 12 hours. f. Lyophilize the purified DBCO-functionalized polymer.

  • Hydrogel Crosslinking: a. Dissolve the lyophilized DBCO-functionalized polymer in PBS to the desired pre-gel concentration. b. Dissolve the azide-functionalized polymer in a separate vial of PBS at a concentration calculated to achieve the desired crosslinking ratio. c. To initiate gelation, mix the two polymer solutions thoroughly by gentle pipetting or vortexing. d. Immediately transfer the pre-gel solution to the desired mold or culture vessel. e. Allow the hydrogel to crosslink at 37°C for the predetermined gelation time.

Protocol 2: Rheological Characterization of Hydrogels

This protocol outlines the steps for determining the gelation kinetics and mechanical properties of the hydrogel using a rheometer.

Equipment:

  • Rheometer with parallel plate geometry

Procedure:

  • Time Sweep: a. Prepare the pre-gel solution as described in Protocol 1. b. Immediately place the required volume of the pre-gel solution onto the lower plate of the rheometer. c. Lower the upper plate to the desired gap (e.g., 1 mm). d. Perform a time sweep measurement at a constant frequency (e.g., 1 Hz) and strain (e.g., 5%) at 37°C. e. The gelation point is identified as the crossover point where the storage modulus (G') exceeds the loss modulus (G'').

  • Frequency Sweep: a. After the hydrogel is fully formed (as determined by the time sweep), perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region. b. This will provide information about the frequency-dependent mechanical behavior of the hydrogel.

Protocol 3: Swelling Ratio Measurement

This protocol determines the water-holding capacity of the hydrogel.

Procedure:

  • Prepare hydrogel samples of a defined geometry.

  • Record the initial weight of the hydrogel (W_initial).

  • Immerse the hydrogels in PBS at 37°C.

  • At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_swollen).

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • Lyophilize the swollen hydrogels to obtain the dry weight (W_dry).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] * 100.

Protocol 4: In Vitro Degradation Assay

This protocol assesses the degradation profile of the hydrogel over time.

Procedure:

  • Prepare pre-weighed hydrogel samples.

  • Place each hydrogel in a tube containing PBS at 37°C.

  • At specified time intervals, remove the hydrogel, lyophilize it, and record the remaining dry weight.

  • The degradation is expressed as the percentage of weight loss over time.

Protocol 5: 3D Cell Encapsulation

This protocol describes the method for encapsulating cells within the hydrogel for 3D culture.

Materials:

  • Sterile DBCO-functionalized polymer solution

  • Sterile azide-functionalized polymer solution

  • Cell suspension in culture medium

Procedure:

  • Prepare the sterile DBCO-functionalized and azide-functionalized polymer solutions in a sterile environment.

  • Centrifuge the cell suspension and resuspend the cell pellet in the DBCO-functionalized polymer solution to achieve the desired cell density.

  • Add the azide-functionalized polymer solution to the cell-containing solution and mix gently by pipetting.

  • Quickly dispense the cell-laden pre-gel solution into a culture plate or mold.

  • Allow the hydrogel to crosslink in a cell culture incubator at 37°C and 5% CO2.

  • After gelation, add cell culture medium to the hydrogels.

Protocol 6: In Vitro Drug Release Study

This protocol outlines the procedure for measuring the release of a therapeutic agent from the hydrogel.

Procedure:

  • Prepare drug-loaded hydrogels by dissolving the drug in one of the pre-gel polymer solutions before mixing.

  • Place the drug-loaded hydrogels in a known volume of release buffer (e.g., PBS) at 37°C with gentle agitation.

  • At predetermined time points, collect the entire release buffer and replace it with fresh buffer.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative drug release as a percentage of the total drug loaded.

Visualizations

experimental_workflow cluster_prep Polymer Functionalization cluster_gel Hydrogel Formation cluster_app Applications Amine_Polymer Amine-Functionalized Polymer DBCO_Polymer DBCO-Functionalized Polymer Amine_Polymer->DBCO_Polymer NHS Ester-Amine Reaction DBCO_NHS This compound DBCO_NHS->DBCO_Polymer Pre_gel Pre-gel Solution DBCO_Polymer->Pre_gel Azide_Polymer Azide-Functionalized Polymer Azide_Polymer->Pre_gel Hydrogel Crosslinked Hydrogel Pre_gel->Hydrogel SPAAC Click Chemistry Cell_Culture 3D Cell Culture Hydrogel->Cell_Culture Drug_Delivery Drug Delivery Hydrogel->Drug_Delivery Tissue_Eng Tissue Engineering Hydrogel->Tissue_Eng

Caption: Workflow for this compound-mediated hydrogel formation and its applications.

signaling_pathway cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cell Stiffness Matrix Stiffness Integrin Integrin Stiffness->Integrin Sensed by FAK FAK Integrin->FAK Activation Src Src FAK->Src Activation ROCK ROCK FAK->ROCK Src->ROCK Actomyosin Actomyosin Contractility ROCK->Actomyosin YAP_TAZ YAP/TAZ Actomyosin->YAP_TAZ Nuclear Translocation Nucleus Nucleus YAP_TAZ->Nucleus Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression

Caption: Mechanotransduction pathway influenced by hydrogel stiffness.

References

Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO and Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) moiety and an azide is a cornerstone of bioorthogonal chemistry. This copper-free click chemistry reaction enables the rapid and specific covalent ligation of molecules under mild, biocompatible conditions, making it an invaluable tool for bioconjugation, drug delivery, and cell labeling.[1][2][] The reaction's high efficiency is driven by the ring strain of the DBCO, which significantly lowers the activation energy for the [3+2] cycloaddition with an azide, forming a stable triazole linkage.[][4] Key advantages include its biocompatibility due to the absence of a cytotoxic copper catalyst, high yields, and specificity, as DBCO and azides do not react with other functional groups found in biological systems.

Core Principles of DBCO-Azide Reaction

The SPAAC reaction is a bioorthogonal ligation that proceeds efficiently at or near room temperature in aqueous buffers. The primary characteristics of this reaction are:

  • Biocompatibility: The lack of a copper catalyst makes it suitable for in vivo and in vitro studies in living systems.

  • High Efficiency: The reaction typically proceeds to quantitative or near-quantitative yields.

  • Specificity: DBCO and azide groups react selectively with each other, even in the presence of other biological functional groups like amines, thiols, and carboxylic acids.

  • Stability: Both the DBCO and azide functional groups, as well as the resulting triazole linkage, are stable over the long term.

  • Traceability: The DBCO group has a characteristic UV absorbance around 310 nm, which can be used to monitor the reaction's progress as the DBCO is consumed.

Quantitative Data Summary

The efficiency of the DBCO-azide reaction is often described by its second-order rate constant. The following tables summarize key quantitative data gathered from various sources to aid in experimental design.

Table 1: Second-Order Rate Constants for DBCO-Azide Reactions

ReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Conditions
DBCO and Benzyl Azide~0.1 - 1.0Room Temperature
DBCO and Benzyl Azide0.24CH₃CN:H₂O (3:1)
Peptide with azidoamino acid and PEG-DBCO0.34HBS buffer (pH 7.4), 25°C
8-Azidoadenosine and Cyclooctyne0.11ACN-d₆/D₂O (3:1, v/v), 23 mM

Table 2: Influence of Buffer and pH on SPAAC Reaction Rates

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)
HEPES7.01.22
Borate10.01.18
DMEM~7.40.97
MES6.00.86
PBS7.00.85
RPMI~7.40.77

Data compiled from a study investigating the effects of buffer and pH on the kinetics of SPAAC reactions.

Table 3: Recommended Reaction Parameters

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide)1.5:1 to 3:1The ratio can be inverted if the azide-containing molecule is more precious or limited.
Temperature4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of biomolecules.
Reaction Time2 to 12 hoursCan be extended (e.g., overnight) for lower concentrations or temperatures to improve yield.
pH7.0 to 9.0A pH range of 7-9 is commonly used for reactions involving proteins.
SolventAqueous buffers (e.g., PBS, HEPES), DMSO, DMFFor biomolecule conjugations, keep the final concentration of organic co-solvents below 20%.

Experimental Protocols

The following are detailed protocols for common applications of DBCO-azide click chemistry.

Protocol 1: General Protein Labeling with a DBCO-NHS Ester

This protocol describes the labeling of a protein with a DBCO moiety using an N-hydroxysuccinimide (NHS) ester, followed by conjugation to an azide-containing molecule.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Quenching solution (100 mM glycine or Tris in water)

  • Azide-functionalized molecule

  • Spin desalting column

Procedure:

  • Preparation of DBCO-NHS Ester Stock Solution: Dissolve the DBCO-NHS ester in anhydrous DMSO to a final concentration of 10 mM.

  • Activation of Protein with DBCO:

    • Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the protein solution.

    • Ensure the final DMSO concentration in the reaction mixture is below 20% to avoid protein denaturation.

    • Incubate the reaction at room temperature for 60 minutes.

  • Quenching of Unreacted DBCO-NHS Ester:

    • Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to neutralize any unreacted DBCO-NHS ester.

  • Purification of DBCO-Activated Protein: Remove excess, unreacted DBCO-NHS ester using a spin desalting column according to the manufacturer's instructions.

  • Conjugation with Azide-Functionalized Molecule:

    • Add the azide-functionalized molecule to the purified DBCO-activated protein. A 2-4 fold molar excess of the azide molecule is recommended.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of the Final Conjugate: Purify the conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC) to remove any unreacted molecules.

  • Validation: Validate the final conjugate using SDS-PAGE, which should show a higher molecular weight band for the conjugate compared to the unconjugated protein.

Protocol 2: Antibody-Oligonucleotide Conjugation

This protocol provides a workflow for the creation of antibody-oligonucleotide conjugates.

Materials:

  • Antibody (1-10 mg/mL in PBS, pH ~7.4)

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Azide-modified oligonucleotide

  • PBS buffer (or similar, sodium azide-free)

Procedure:

  • Antibody Activation with DBCO: Follow steps 1-4 from Protocol 1 to prepare the DBCO-activated antibody.

  • Conjugation Reaction:

    • Mix the purified DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide.

    • The recommended solvent is PBS or a similar buffer, with up to 20% DMSO if necessary to aid in solubility. Crucially, avoid buffers containing sodium azide as it will react with the DBCO group.

    • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C to ensure the reaction goes to completion.

  • Purification and Validation:

    • Remove the excess oligonucleotide by liquid chromatography (e.g., reverse-phase or ion-exchange HPLC).

    • Validate the formation of the antibody-oligonucleotide conjugate via SDS-PAGE. The conjugate will appear as a higher molecular weight band compared to the unmodified antibody.

Visualizations

The following diagrams illustrate the general workflow and the chemical principle of the DBCO-azide reaction.

G cluster_0 Step 1: Activation cluster_1 Step 2: Preparation of Azide Component cluster_2 Step 3: Click Reaction cluster_3 Step 4: Purification & Analysis A Biomolecule A (e.g., Protein) C DBCO-Activated Biomolecule A A->C + B (Amine-reactive labeling) B DBCO-NHS Ester G Conjugate C->G D Biomolecule B or Small Molecule (e.g., Oligonucleotide) F Azide-Functionalized Component D->F + E (Functionalization) E Azide Moiety F->G SPAAC (2-12h, RT or 4°C) H Purified Conjugate G->H Chromatography I Analysis (SDS-PAGE, HPLC) H->I G DBCO DBCO (Dibenzocyclooctyne) Triazole Stable Triazole Linkage DBCO->Triazole Strain-Promoted [3+2] Cycloaddition (Copper-Free) Azide Azide Azide->Triazole

References

Application Notes and Protocols for the Purification of DBCO-Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dibenzocyclooctyne (DBCO) labeling is a cornerstone of copper-free click chemistry, enabling the specific and stable conjugation of proteins to other molecules such as fluorescent dyes, PEG chains, or drug payloads. This bioorthogonal reaction is highly efficient and proceeds without the need for cytotoxic copper catalysts, making it ideal for applications in biological systems.[1][2] Following the labeling reaction, robust purification is critical to remove unreacted DBCO reagent, which can interfere with downstream applications and analytics.[3] These application notes provide detailed protocols for the purification of DBCO-labeled proteins and troubleshooting guidance to address common challenges.

I. Overview of Purification Strategies

The selection of a purification strategy for a DBCO-labeled protein depends on several factors, including the properties of the protein, the scale of the purification, and the desired final purity. The primary goal is the efficient removal of excess DBCO labeling reagent. Subsequent steps may be necessary to remove protein aggregates or other impurities.

Common Purification Methods:

  • Size Exclusion Chromatography (SEC) / Desalting: This is the most common and highly recommended method for removing small molecule impurities like unreacted DBCO reagent from the much larger protein.[3] It separates molecules based on their size.[4] Desalting columns, often in a spin format, are a rapid and convenient option for small-scale purifications, typically yielding high protein recovery (>85%).

  • Dialysis: Suitable for larger sample volumes, dialysis is a slower process that involves the diffusion of small molecules across a semi-permeable membrane.

  • Affinity Chromatography (AC): This technique can be used if the protein has an affinity tag (e.g., His-tag, Strep-tag®) or if the goal is to capture an azide-tagged molecule with a DBCO-functionalized resin.

  • Hydrophobic Interaction Chromatography (HIC): The introduction of the hydrophobic DBCO group can increase the surface hydrophobicity of a protein. HIC separates proteins based on this property and can be a useful polishing step to separate labeled from unlabeled protein or to remove aggregates.

  • Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net charge. The addition of DBCO can alter the isoelectric point (pI) of a protein, potentially allowing for the separation of labeled and unlabeled species.

II. Experimental Protocols

Protocol 1: Small-Scale Purification using Spin Desalting Columns

This protocol is ideal for the rapid purification of small amounts of DBCO-labeled protein (e.g., up to 100 µL).

Materials:

  • DBCO-labeled protein reaction mixture

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Microcentrifuge

  • Collection tubes

Procedure:

  • Column Preparation:

    • Remove the bottom closure of the spin column and loosen the cap.

    • Place the column in a collection tube.

    • Centrifuge the column at 1,500 x g for 1 minute to remove the storage buffer.

  • Column Equilibration:

    • Place the column in a new collection tube.

    • Add 300 µL of PBS to the top of the resin.

    • Centrifuge at 1,500 x g for 1 minute to remove the buffer. Repeat this step 2-3 times, discarding the flow-through each time.

  • Sample Application and Purification:

    • Place the equilibrated column in a clean collection tube.

    • Carefully apply the DBCO-labeling reaction mixture to the center of the resin.

    • Centrifuge at 1,500 x g for 2 minutes to collect the purified protein.

  • Storage:

    • The collected sample contains the purified DBCO-labeled protein. Store at 4°C for short-term use or at -20°C or -80°C for long-term storage. Protect from light.

G A Prepare Spin Column (Remove Storage Buffer) B Equilibrate Column with PBS (3x) A->B Centrifuge C Apply DBCO-Protein Reaction Mixture B->C D Centrifuge to Elute C->D Centrifuge E Collect Purified DBCO-Labeled Protein D->E F Excess DBCO Reagent in Waste D->F

Protocol 2: Purification using Size Exclusion Chromatography (SEC)

This protocol is suitable for larger sample volumes and provides higher resolution separation of the labeled protein from excess reagent and potential aggregates.

Materials:

  • DBCO-labeled protein reaction mixture

  • SEC column (e.g., Superdex 75 or 200, depending on protein size)

  • Chromatography system (e.g., FPLC, HPLC)

  • SEC running buffer (e.g., PBS, pH 7.4)

  • Fraction collector

Procedure:

  • System and Column Equilibration:

    • Equilibrate the chromatography system and the SEC column with at least 2 column volumes of SEC running buffer until a stable baseline is achieved.

  • Sample Loading:

    • Load the DBCO-labeled protein reaction mixture onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection:

    • Elute the sample with the SEC running buffer at the recommended flow rate for the column.

    • Monitor the elution profile using UV absorbance at 280 nm.

    • Collect fractions corresponding to the protein peak. The first major peak is typically the protein, while a later, smaller peak corresponds to the excess DBCO reagent.

  • Analysis and Pooling:

    • Analyze the collected fractions by SDS-PAGE or UV-Vis spectroscopy to confirm the presence of the protein.

    • Pool the fractions containing the purified DBCO-labeled protein.

  • Concentration (Optional):

    • If necessary, concentrate the pooled fractions using an appropriate method such as centrifugal ultrafiltration.

G cluster_0 Chromatography System cluster_1 Output A Equilibrate SEC Column with Running Buffer B Inject DBCO-Protein Reaction Mixture A->B C Isocratic Elution B->C D Monitor UV 280nm C->D E Collect Protein Fractions (First Peak) D->E F Excess DBCO Reagent (Second Peak) D->F

III. Characterization and Quantification

After purification, it is essential to characterize the labeled protein to determine the degree of labeling (DOL) and confirm purity.

Determining Degree of Labeling (DOL) by UV-Vis Spectroscopy

The DOL, or the average number of DBCO molecules per protein, can be estimated using UV-Vis spectroscopy by measuring the absorbance of the protein at 280 nm and the DBCO moiety at ~309 nm.

Procedure:

  • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the DBCO absorbance at 280 nm.

    • Protein Concentration (M) = [A280 - (A309 x CF)] / ε_protein

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹).

      • CF: Correction factor for DBCO absorbance at 280 nm (typically ~0.3).

  • Calculate the DOL.

    • DOL = (A309 x ε_protein) / ([A280 - (A309 x CF)] x ε_DBCO)

      • ε_DBCO: Molar extinction coefficient of DBCO at ~309 nm (typically ~12,000 M⁻¹cm⁻¹).

Confirmation of Labeling by Mass Spectrometry

Mass spectrometry (MS) provides a direct confirmation of labeling by detecting the mass shift corresponding to the addition of the DBCO group(s).

IV. Data Presentation

Table 1: Comparison of Common Purification Methods for DBCO-Labeled Proteins

Purification MethodTypical Protein RecoverySpeedScaleResolutionNotes
Spin Desalting >85%Very Fast (~5-10 min)Small (< 200 µL)LowIdeal for rapid, small-scale cleanup.
Size Exclusion (SEC) >90%Moderate (30-90 min)Small to LargeHighEffectively removes aggregates and excess reagent.
Dialysis VariableSlow (Hours to overnight)LargeLowSuitable for large volumes but time-consuming.
Affinity Chrom. >80%ModerateSmall to LargeVery HighRequires a specific tag on the protein.

Table 2: Troubleshooting Common Issues in DBCO-Protein Purification

IssuePotential Cause(s)Recommended Solution(s)
Protein Precipitation/Aggregation High degree of labeling; Hydrophobicity of DBCO.Optimize the molar excess of the DBCO reagent during labeling; Add stabilizing excipients like glycerol or arginine to buffers; Work at a lower protein concentration.
Low Protein Recovery Non-specific binding to the chromatography resin.For IEX, increase the salt concentration in binding/wash buffers; For HIC, use a less hydrophobic resin or a steeper elution gradient; For AC, add a non-ionic detergent (e.g., Tween-20) to buffers.
Incomplete Removal of Excess DBCO Inefficient purification method.Use a high-resolution method like SEC; Ensure proper equilibration and sample loading for desalting columns.
Low Degree of Labeling (DOL) Suboptimal labeling conditions (pH, buffer components).Ensure the labeling buffer is amine-free (e.g., PBS) and at a pH of 7.2-8.5; Optimize the molar ratio of DBCO reagent to protein.

V. Signaling Pathways and Logical Relationships

G cluster_0 Labeling cluster_1 Purification cluster_2 Downstream Application A Protein with Primary Amines C Labeling Reaction (pH 7.2-8.5) A->C B DBCO-NHS Ester B->C D Reaction Mixture: DBCO-Protein + Excess DBCO C->D E Purification Step (e.g., SEC, Desalting) D->E F Purified DBCO-Labeled Protein E->F G Waste: Excess DBCO Reagent E->G I Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) F->I H Azide-Modified Molecule H->I J Final Bioconjugate I->J

References

Troubleshooting & Optimization

how to prevent hydrolysis of DBCO-PEG24-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-PEG24-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing troubleshooting guidance and answers to frequently asked questions related to its stability and handling, with a primary focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation. It consists of three key components:

  • DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-functionalized molecules via Copper-Free Click Chemistry (SPAAC). This reaction is bioorthogonal and highly specific.[1][2][3][4]

  • PEG24 (Polyethylene glycol): A 24-unit polyethylene glycol spacer that enhances hydrophilicity, reduces aggregation, and minimizes steric hindrance during conjugation.[1]

  • NHS ester (N-hydroxysuccinimide ester): An amine-reactive functional group that forms stable amide bonds with primary amines, such as the side chain of lysine residues in proteins.

Q2: What is NHS ester hydrolysis and why is it a concern?

A2: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond. This process converts the reactive NHS ester into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a critical issue because the hydrolyzed product can no longer react with primary amines on the target molecule, which significantly reduces the efficiency and yield of the desired conjugation.

Q3: What are the main factors that influence the rate of NHS ester hydrolysis?

A3: The stability of the NHS ester is primarily influenced by the following factors:

  • pH: The rate of hydrolysis increases significantly with a rise in pH.

  • Temperature: Higher temperatures accelerate the rate of both the desired aminolysis reaction and the competing hydrolysis reaction.

  • Buffer Composition: The presence of primary amine-containing buffers (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.

Q4: How stable is the DBCO group?

A4: The DBCO group is generally stable in aqueous buffers commonly used for bioconjugation (pH 6-9). However, prolonged exposure to strongly acidic conditions can lead to rearrangement and degradation of the DBCO ring. It is also recommended to avoid buffers containing azides, as they can react with the DBCO group. One study noted that a DBCO-modified antibody lost about 3-5% of its reactivity over four weeks when stored at 4°C.

Troubleshooting Guide

Problem: Low conjugation yield, suspecting hydrolysis of this compound.

This troubleshooting guide will walk you through potential causes and solutions to minimize hydrolysis and improve your conjugation efficiency.

Reagent Storage and Handling

Proper storage is the first line of defense against hydrolysis.

ParameterRecommendationRationale
Long-Term Storage Store the solid reagent at -20°C, protected from light and moisture.Minimizes degradation over time.
Working Stock Solutions Prepare stock solutions in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.Organic solvents prevent premature hydrolysis.
Aqueous Solutions Aqueous working solutions should be prepared fresh on the day of the experiment.NHS esters have a limited half-life in aqueous solutions.
Moisture Allow the vial to warm to room temperature before opening to prevent moisture condensation.Moisture will initiate hydrolysis of the NHS ester.
Reaction Conditions

Optimizing the reaction environment is crucial for favoring the desired amine reaction over hydrolysis.

pH Optimization:

The pH of the reaction buffer is a critical parameter. While a higher pH increases the nucleophilicity of primary amines, it also accelerates the rate of NHS ester hydrolysis. The optimal pH for NHS ester reactions is a compromise between these two competing factors.

pH RangeOutcome
< 7.0 Primary amines are protonated (-NH3+), making them poor nucleophiles and slowing down the conjugation reaction.
7.2 - 8.5 Generally considered the optimal range for NHS ester conjugation, balancing amine reactivity and ester stability.
> 8.5 The rate of NHS ester hydrolysis increases significantly, leading to rapid inactivation of the reagent.

NHS Ester Half-life in Aqueous Solution:

The stability of the NHS ester is highly dependent on the pH of the aqueous environment.

pHHalf-life (at 0°C)
7.04-5 hours
8.610 minutes

Buffer Selection:

The choice of buffer is as important as the pH.

Recommended BuffersBuffers to Avoid
Phosphate Buffered Saline (PBS), pH 7.2-8.0Tris (contains a primary amine)
Borate Buffer, pH 8.5Glycine (contains a primary amine)
Carbonate/Bicarbonate Buffer, pH 8.3-8.5Buffers containing ammonium ions
HEPES Buffer, pH 7.2-8.5Buffers containing sodium azide (reacts with DBCO)

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein of interest in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the chosen reaction buffer at a known concentration.

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.

  • Purify the Conjugate: Remove excess, non-reacted reagent by a suitable purification method, such as size-exclusion chromatography.

Protocol 2: Assessing the Hydrolysis Rate of this compound

This protocol allows you to quantify the stability of the NHS ester in a specific buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (set to monitor DBCO absorbance at ~309 nm and NHS absorbance at ~260 nm)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Initiate Hydrolysis: Dilute the stock solution into the aqueous buffer of choice to a final concentration of 1 mM.

  • Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), inject an aliquot of the reaction mixture onto the RP-HPLC system.

  • Data Analysis:

    • Monitor the decrease in the peak area corresponding to the intact this compound.

    • Monitor the increase in the peak area corresponding to the hydrolyzed carboxylic acid product and free NHS.

    • Calculate the percentage of intact reagent remaining at each time point relative to the T=0 peak area.

    • Plot the percentage of remaining reagent versus time to determine the hydrolysis kinetics.

Visual Guides

Hydrolysis_Pathway DBCO_PEG_NHS This compound (Active) Hydrolyzed_Product DBCO-PEG24-COOH (Inactive Carboxylic Acid) DBCO_PEG_NHS->Hydrolyzed_Product Hydrolysis Water H₂O NHS N-Hydroxysuccinimide

Caption: Competing reaction pathway showing the hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction Reagent_Prep 1. Prepare fresh This compound stock in anhydrous DMSO Mix 3. Mix reagent and target molecule Reagent_Prep->Mix Buffer_Prep 2. Prepare amine-free buffer (pH 7.2-8.5) Buffer_Prep->Mix Incubate 4. Incubate at RT or 4°C Mix->Incubate Quench 5. Quench with Tris or Glycine Incubate->Quench Purify 6. Purify conjugate Quench->Purify

Caption: Recommended experimental workflow to minimize hydrolysis of this compound.

Logical_Relationship cluster_factors Factors Influencing Hydrolysis cluster_outcomes Experimental Outcomes pH pH Hydrolysis NHS Ester Hydrolysis (Inactive Reagent) pH->Hydrolysis High pH Increases Conjugation Successful Conjugation (Active Reagent) pH->Conjugation Optimal pH (7.2-8.5) Temp Temperature Temp->Hydrolysis High Temp Increases Moisture Moisture Moisture->Hydrolysis Presence Increases

References

Troubleshooting Low Yield in DBCO Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing DBCO (Dibenzocyclooctyne) conjugation reactions. Authored in a user-friendly question-and-answer format, this technical support center addresses common issues encountered during bioconjugation experiments, offering practical solutions to enhance reaction yields and ensure successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in a DBCO conjugation reaction?

Low or no conjugation yield can be attributed to several factors, primarily revolving around suboptimal reaction conditions, reagent quality, and steric hindrance.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Incorrect molar ratios of reactants, inappropriate reaction temperature or duration, and incompatible buffer systems can significantly impede the reaction.[1][2]

  • Reagent Degradation: DBCO reagents, especially DBCO-NHS esters, are sensitive to moisture and can hydrolyze.[1] Improper storage or handling can lead to a loss of reactivity.[1]

  • Steric Hindrance: The physical bulk of large biomolecules can prevent the DBCO and azide groups from coming into close enough proximity to react efficiently.

  • Incorrect Labeling: It is crucial to confirm that both molecules have been successfully functionalized with DBCO and azide moieties, respectively, before proceeding with the conjugation.

  • Precipitation of Reactants: DBCO is hydrophobic, and excessive labeling of a protein with DBCO can cause it to precipitate out of the solution, thereby halting the reaction.

Q2: How can I optimize the molar ratio of reactants for my DBCO conjugation?

Optimizing the molar ratio of DBCO to azide is a critical step for maximizing conjugation efficiency.

A common starting point is to use a molar excess of one of the reactants. Typically, 1.5 to 3 molar equivalents of the DBCO-containing molecule are used for every 1 equivalent of the azide-containing molecule. However, if the azide-labeled molecule is more precious, this ratio can be inverted. For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be beneficial, with 7.5 equivalents being a recommended starting point.

ApplicationRecommended DBCO:Azide Molar RatioReference
General Bioconjugation1.5:1 to 3:1
Antibody-Small Molecule1.5:1 to 10:1 (starting with 7.5:1)
Antibody-Oligonucleotide2:1 to 4:1 (azide-oligo in excess)

Q3: What are the optimal temperature and reaction time for DBCO-azide conjugation?

DBCO-azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C. Higher temperatures generally lead to faster reaction rates.

Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules, performing the reaction overnight at 4°C can improve stability. In some instances, extending the incubation for up to 48 hours may be necessary to maximize the yield.

TemperatureTypical Reaction TimeConsiderationsReference
Room Temperature (20-25°C)4 - 12 hoursFaster reaction rate.
37°CCan be fasterMay affect the stability of sensitive biomolecules.
4°COvernight (12-18 hours)Recommended for sensitive biomolecules to improve stability.
Extended Incubation24 - 48 hoursMay be necessary for slow reactions or to maximize yield.

Q4: Which buffers and solvents are compatible with DBCO conjugation?

DBCO click chemistry is compatible with a variety of aqueous buffers and organic solvents.

  • Aqueous Buffers: Phosphate-buffered saline (PBS) at a neutral pH (7.0-7.4) is commonly used. Other suitable buffers include HEPES, MES, and borate buffer. Notably, studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS.

  • Organic Solvents: If a DBCO reagent has poor aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent below 20% to avoid protein precipitation.

Crucially, avoid buffers containing sodium azide, as the azide ions will react with the DBCO group, inhibiting the desired conjugation. Buffers containing primary amines, such as Tris or glycine, should also be avoided when using DBCO-NHS esters for labeling, as they will compete with the reaction.

Q5: How can I minimize steric hindrance in my experiment?

The most effective way to overcome steric hindrance is to use a DBCO or azide reagent that incorporates a long, flexible spacer arm, such as polyethylene glycol (PEG). These PEG linkers increase the distance between the reactive moiety and the biomolecule, providing greater accessibility for the conjugation reaction to occur.

Experimental Protocols

General Protocol for DBCO-Azide Conjugation

This protocol provides a general guideline for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule. Optimization may be required for specific applications.

  • Prepare Reactants:

    • Dissolve the DBCO-labeled molecule and the azide-labeled molecule in a compatible, azide-free buffer (e.g., PBS, pH 7.4).

    • If either molecule is not readily soluble in aqueous buffer, it can be first dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then added to the buffer. Ensure the final organic solvent concentration is low (e.g., <20%).

  • Initiate the Reaction:

    • Combine the DBCO-labeled and azide-labeled molecules in a reaction vessel. A common starting point is a 1.5 to 3-fold molar excess of the DBCO reagent.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C. The reaction can be gently mixed during incubation.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group at approximately 309-310 nm as it is consumed.

  • Purification:

    • Once the reaction is complete, purify the conjugate from unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.

Visual Guides

experimental_workflow Experimental Workflow for DBCO Conjugation prep_reagents 1. Prepare Reactants - Dissolve DBCO and Azide molecules - Use compatible buffer (e.g., PBS, pH 7.4) - Avoid sodium azide init_reaction 2. Initiate Reaction - Combine reactants - Optimize molar ratio (e.g., 1.5-3x DBCO excess) prep_reagents->init_reaction incubation 3. Incubate - Room temp (4-12h) or 4°C (overnight) init_reaction->incubation monitoring 4. Monitor (Optional) - Track decrease in DBCO absorbance at ~310nm incubation->monitoring purification 5. Purify Conjugate - SEC, Dialysis, or HPLC monitoring->purification analysis 6. Analyze Product - SDS-PAGE, Mass Spectrometry purification->analysis

Caption: A general experimental workflow for DBCO-azide conjugation.

troubleshooting_yield Troubleshooting Low DBCO Conjugation Yield start Low or No Conjugation Yield check_reagents 1. Check Reagents - Freshly prepared? - Stored correctly? - Confirmed labeling of both molecules? start->check_reagents check_conditions 2. Check Reaction Conditions - Molar ratio optimized? - Correct buffer (azide-free)? - Optimal temperature and time? check_reagents->check_conditions Reagents OK solution_reagents Solution: - Use fresh reagents. - Verify labeling with analytical methods. check_reagents->solution_reagents Issue Found check_solubility 3. Check for Precipitation - Is the reaction mixture clear? check_conditions->check_solubility Conditions OK solution_conditions Solution: - Titrate molar ratio. - Use recommended buffers (e.g., HEPES). - Increase temperature or incubation time. check_conditions->solution_conditions Issue Found check_hindrance 4. Consider Steric Hindrance - Are the molecules large or complex? check_solubility->check_hindrance No Precipitation solution_solubility Solution: - Reduce degree of labeling. - Add organic co-solvent (<20%). check_solubility->solution_solubility Precipitate Observed solution_hindrance Solution: - Use reagents with longer PEG spacers. check_hindrance->solution_hindrance

References

Technical Support Center: Optimizing DBCO-PEG24-NHS Ester to Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the molar ratio of DBCO-PEG24-NHS ester to your protein of interest. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve successful and reproducible protein conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to protein?

A1: The optimal molar ratio is highly dependent on the specific protein, its concentration, and the number of available primary amines (N-terminus and lysine residues).[1] A common starting point is a 10- to 40-fold molar excess of the this compound to the protein.[2][3] For antibodies, a 10- to 20-fold molar excess is often a good starting point.[4] However, empirical optimization is crucial for achieving the desired degree of labeling.[4]

Q2: What are the critical parameters to consider for the labeling reaction?

A2: Several factors influence the efficiency of the conjugation reaction:

  • pH: The reaction is highly pH-dependent. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often cited as optimal for balancing amine reactivity and minimizing NHS ester hydrolysis.

  • Buffer Composition: It is critical to use an amine-free buffer, such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the NHS ester and should be avoided.

  • Protein Concentration: Higher protein concentrations generally lead to more efficient labeling. For protein concentrations of 5 mg/mL or higher, a 10-fold molar excess of the reagent may be sufficient, while more dilute solutions (< 5 mg/mL) may require a 20- to 50-fold molar excess.

  • Reaction Time and Temperature: Typical incubation times range from 30 minutes to 2 hours at room temperature or overnight at 4°C. Longer incubation times may be necessary for reactions performed at a lower pH.

  • This compound Quality: NHS esters are moisture-sensitive and can hydrolyze over time. It is essential to use a fresh, high-quality reagent and to allow the vial to come to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.

Q3: How do I prepare the this compound for the reaction?

A3: this compound is not readily soluble in aqueous buffers. Therefore, it should first be dissolved in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 10 mM. This stock solution is then added to the protein solution in the appropriate amine-free buffer. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 20% to avoid protein denaturation.

Q4: How can I stop or "quench" the labeling reaction?

A4: The reaction can be quenched by adding a buffer containing primary amines, such as a final concentration of 50-100 mM Tris-HCl, pH 8.0. This will react with any excess, unreacted this compound.

Q5: How do I remove excess, unreacted this compound after the reaction?

A5: Unreacted DBCO reagent can be removed using various techniques based on size exclusion, such as spin desalting columns or dialysis. Gel filtration is another effective method for separating the labeled protein from smaller molecules.

Q6: How can I determine the degree of labeling (DOL)?

A6: The degree of labeling, which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectroscopy. This involves measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and around 309 nm (the characteristic absorbance of the DBCO group). The DOL can then be calculated using the Beer-Lambert law, correcting for the contribution of the DBCO group to the absorbance at 280 nm.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Labeling Hydrolyzed this compound: The reagent is sensitive to moisture.Use fresh, high-quality reagent. Allow the vial to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Incorrect Buffer: Presence of primary amines (e.g., Tris, glycine) in the reaction buffer.Use an amine-free buffer such as PBS, HEPES, or borate at a pH of 7.2-8.5.
Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated and unreactive primary amines.Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.
Insufficient Molar Ratio: The molar excess of the DBCO reagent is too low.Increase the molar excess of the this compound. For dilute protein solutions, a higher excess is often required.
Low Protein Concentration: The reaction is less efficient at lower protein concentrations.If possible, increase the protein concentration.
Protein Precipitation High Concentration of Organic Solvent: The final concentration of DMSO or DMF is too high.Keep the final concentration of the organic solvent in the reaction mixture below 20%.
Protein Instability: The protein may be unstable under the reaction conditions (e.g., pH, temperature).Optimize reaction conditions, such as performing the incubation at a lower temperature (4°C).
Over-labeling: A very high degree of labeling can sometimes lead to protein aggregation.Reduce the molar excess of the this compound. Perform a titration to find the optimal ratio.
Inconsistent Results Variability in Reagent Quality: Inconsistent quality or handling of the this compound.Always handle the NHS ester carefully to avoid moisture contamination. Use a consistent source and lot of the reagent if possible.
Inaccurate Quantification: Errors in determining protein or reagent concentration.Accurately determine the concentrations of both the protein and the this compound stock solution.
Fluctuations in Reaction Conditions: Inconsistent reaction times, temperatures, or pH.Standardize all reaction parameters for better reproducibility.

Experimental Protocols

Protocol: Labeling Protein with this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for your specific protein.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or other protein purification tools

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 0.5–5 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10- to 40-fold).

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 5-15 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound using a spin desalting column or another suitable purification method like dialysis.

  • Characterization: Determine the degree of labeling using UV-Vis spectroscopy. The DBCO-labeled protein is now ready for the subsequent click chemistry reaction with an azide-containing molecule.

Data Summary Table

Parameter Recommendation Reference(s)
Starting Molar Ratio (DBCO:Protein) 10-40x
Antibody Specific Molar Ratio 10-20x
Dilute Protein Solution Molar Ratio (<5 mg/mL) 20-50x
Reaction pH 7.2 - 8.5
Optimal Reaction pH 8.3 - 8.5
Reaction Buffer Amine-free (PBS, HEPES, Borate)
Reaction Time (Room Temperature) 30 - 60 minutes
Reaction Time (4°C or on ice) 2 hours to overnight
Quenching Agent 50-100 mM Tris-HCl
DBCO Absorbance Maximum ~309 nm

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis p_prep Prepare Protein in Amine-Free Buffer mix Mix Protein and DBCO Reagent (10-40x Molar Excess) p_prep->mix dbco_prep Prepare 10 mM DBCO-PEG24-NHS in Anhydrous DMSO/DMF dbco_prep->mix incubate Incubate (RT for 30-60 min or 4°C for 2h-O/N) mix->incubate quench Quench Reaction (Optional, with Tris buffer) incubate->quench purify Purify Conjugate (Desalting Column/Dialysis) quench->purify analyze Characterize (Determine Degree of Labeling) purify->analyze

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_tree cluster_reagent Reagent Issues cluster_buffer Buffer Issues cluster_ratio Ratio/Concentration Issues start Low or No Labeling reagent_hydrolyzed Is the NHS ester hydrolyzed? start->reagent_hydrolyzed reagent_solution Use fresh reagent. Prepare stock solution just before use. reagent_hydrolyzed->reagent_solution Yes amine_buffer Is the buffer amine-free? reagent_hydrolyzed->amine_buffer No buffer_solution Use PBS, HEPES, or Borate buffer. amine_buffer->buffer_solution No ph_check Is the pH between 7.2-8.5? amine_buffer->ph_check Yes ph_solution Adjust pH to optimal range. ph_check->ph_solution No molar_ratio Is the molar ratio sufficient? ph_check->molar_ratio Yes ratio_solution Increase molar excess of DBCO reagent. molar_ratio->ratio_solution No

Caption: Troubleshooting decision tree for low or no protein labeling.

References

Technical Support Center: NHS Ester Reactions in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during bioconjugation experiments in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester reactions with primary amines?

A1: The optimal pH for NHS ester reactions is a compromise between ensuring the primary amine is deprotonated and minimizing the hydrolysis of the NHS ester.[1] The recommended pH range is typically between 7.2 and 8.5.[2][3][] For many protein and antibody labeling procedures, a pH of 8.3 to 8.5 is often considered optimal.[5] At a lower pH, the primary amines are protonated and thus less nucleophilic, leading to a slower reaction rate. Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired amine reaction and can lower the conjugation yield.

Q2: Which buffers are compatible with NHS ester reactions?

A2: It is critical to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.

  • Recommended Buffers: Phosphate, bicarbonate, borate, and HEPES buffers are all suitable choices. A 0.1 M sodium bicarbonate buffer is frequently used as it naturally helps to maintain a pH within the optimal range.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided. Although the primary amine in Tris is sterically hindered, it can still react with the NHS ester. Glycine is often used to quench NHS ester reactions due to its primary amine.

Q3: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?

A3: Many NHS esters have poor water solubility. To overcome this, the NHS ester should first be dissolved in a small amount of a dry, water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This stock solution can then be added to your aqueous reaction buffer containing the molecule to be labeled. It is important to use anhydrous (dry) solvent to prevent premature hydrolysis of the NHS ester. When adding the NHS ester stock solution to your protein solution, it is recommended to do so slowly and with gentle mixing. The final concentration of the organic solvent in the reaction mixture should ideally be kept low (e.g., below 10%) to avoid potential denaturation of proteins.

Q4: How should I store and handle NHS ester reagents?

A4: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. To prevent condensation, which can lead to hydrolysis, it is crucial to allow the reagent vial to equilibrate to room temperature before opening. For NHS esters that require dissolution in an organic solvent, use an anhydrous (dry) solvent to prepare fresh stock solutions immediately before use. Stock solutions of NHS esters in anhydrous DMSO or DMF can be stored for 1-2 months at -20°C. However, aqueous solutions of NHS esters are not stable and should be used immediately.

Q5: What are the common side reactions with NHS esters?

A5: The most significant side reaction is the hydrolysis of the NHS ester in the presence of water, which results in a non-reactive carboxylic acid and reduces the efficiency of the desired conjugation. NHS esters can also react with other nucleophilic groups on a protein, although the reactivity is generally lower than with primary amines. These include:

  • Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.

  • Sulfhydryl groups: Cysteine residues can react to form less stable thioesters.

  • Imidazole groups: The imidazole ring of histidine can also show some reactivity.

These side reactions are more likely to occur under non-optimal conditions.

Troubleshooting Guide

Problem 1: Low or No Conjugation Efficiency

This is a common issue that can arise from several factors related to the reagents, reaction conditions, or the target molecule itself.

Possible CauseRecommended Solution
Hydrolysis of NHS ester Ensure the reaction buffer pH is within the optimal range (7.2-8.5). Prepare NHS ester stock solutions fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH.
Presence of competing primary amines in the buffer Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to the reaction.
Inaccessible primary amines on the target protein The primary amines on your protein may be sterically hindered or buried within the protein's structure. Consider using a crosslinker with a longer spacer arm to improve accessibility. In some cases, partial denaturation of the protein may be necessary if the native conformation is not critical for the application.
Low protein concentration Lower protein concentrations can reduce labeling efficiency. If possible, increase the concentration of your protein in the reaction mixture. A concentration of 1-10 mg/mL is often recommended.

Problem 2: Protein Precipitation or Denaturation

The addition of an organic solvent or the modification of the protein can sometimes lead to instability and precipitation.

Possible CauseRecommended Solution
High concentration of organic solvent Minimize the volume of the organic solvent used to dissolve the NHS ester. Aim to keep the final concentration of the organic solvent in the reaction mixture below 10%.
Solvent incompatibility If you observe precipitation with DMSO, consider trying DMF or another compatible organic solvent. The tolerance of proteins to different organic solvents can vary.
Over-labeling of the protein A high degree of labeling can alter the protein's structure and lead to aggregation. Reduce the molar excess of the NHS ester in the reaction to control the number of modifications per protein molecule.
Rapid addition of NHS ester Add the NHS ester stock solution to the protein solution slowly and in small aliquots while gently mixing to avoid localized high concentrations of the organic solvent and reagent.

Quantitative Data Summary

The stability of NHS esters in aqueous solutions is highly dependent on the pH and temperature. The primary competing reaction is hydrolysis, which deactivates the NHS ester.

Table 1: Half-life of NHS Esters at Different pH Values

pHTemperature (°C)Half-life
7.004-5 hours
8.041 hour
8.5Room Temperature180 minutes
8.6410 minutes
9.0Room Temperature125 minutes

Table 2: Comparison of NHS and Sulfo-NHS Esters

FeatureNHS EsterSulfo-NHS Ester
Solubility Insoluble in aqueous buffers; requires organic solvents (DMF, DMSO).Soluble in aqueous buffers.
Membrane Permeability Permeable to cell membranes.Impermeable to cell membranes.
Stability Generally lower in aqueous solution.Slightly higher in aqueous solution.
Applications Intracellular labeling, general bioconjugation.Cell surface labeling, general bioconjugation.

Key Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester.

Materials:

  • Protein solution (5-20 mg/mL)

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS, pH 7.2-8.5)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve or buffer exchange the protein into the chosen amine-free buffer at a concentration of 5-20 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring or vortexing. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. If the label is light-sensitive, protect the reaction from light.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove the excess, unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL is the average number of label molecules conjugated to each protein molecule. This can be determined spectrophotometrically if the label has a distinct absorbance spectrum.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate at two wavelengths:

    • 280 nm (for protein concentration)

    • The maximum absorbance wavelength (λ_max) of the label.

  • Calculate Protein Concentration: Calculate the concentration of the protein using the Beer-Lambert law (A = εbc), correcting for the absorbance of the label at 280 nm.

    • Protein Concentration (M) = [A_280 - (A_max × CF)] / ε_protein

    • Where:

      • A_280 is the absorbance of the conjugate at 280 nm.

      • A_max is the absorbance of the conjugate at the λ_max of the label.

      • CF is the correction factor (A_280 of the label / A_max of the label).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Label Concentration: Calculate the concentration of the label.

    • Label Concentration (M) = A_max / ε_label

    • Where ε_label is the molar extinction coefficient of the label at its λ_max.

  • Calculate DOL:

    • DOL = Label Concentration (M) / Protein Concentration (M)

Visualizations

cluster_reactants Reactants cluster_products Products NHS_Ester NHS Ester Amide_Bond Stable Amide Bond (Desired Conjugate) NHS_Ester->Amide_Bond Aminolysis (Desired Reaction) pH 7.2-8.5 Hydrolyzed_Ester Inactive Carboxylic Acid (Side Product) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Rate increases with pH Primary_Amine Primary Amine (e.g., Lysine, N-terminus) Water Water (Aqueous Buffer)

Caption: NHS ester reaction pathways in aqueous buffer.

Start Low/No Conjugation Check_Reagents Check Reagents & Storage Start->Check_Reagents Is NHS ester fresh? Stored properly? Check_pH Verify Buffer pH (7.2 - 8.5) Check_Reagents->Check_pH Yes Result_Bad Re-evaluate Protocol Check_Reagents->Result_Bad No, replace reagent Check_Buffer_Comp Amine-Free Buffer? Check_pH->Check_Buffer_Comp Yes Check_pH->Result_Bad No, adjust pH Check_Protein Assess Protein Concentration & Accessibility Check_Buffer_Comp->Check_Protein Yes Check_Buffer_Comp->Result_Bad No, buffer exchange Result_Good Successful Conjugation Check_Protein->Result_Good Optimize molar ratio & reaction time

References

Technical Support Center: Reducing Aggregation of Proteins Labeled with DBCO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during and after labeling with dibenzocyclooctyne (DBCO) reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation when labeling with DBCO?

A1: Protein aggregation after DBCO labeling is a multifaceted issue. The primary causes include:

  • Increased Hydrophobicity: The DBCO group itself is hydrophobic. Attaching multiple DBCO molecules to a protein's surface can create hydrophobic patches, leading to intermolecular interactions and aggregation.[1][2]

  • High Concentration of Organic Solvents: DBCO-NHS esters are often dissolved in organic solvents like DMSO or DMF.[3][4] High final concentrations of these solvents (typically >20%) in the reaction mixture can denature the protein, exposing its hydrophobic core and causing precipitation.[1]

  • Suboptimal Buffer pH: The stability of a protein is highly dependent on the pH of its environment. Labeling reactions performed at a pH that is not optimal for the specific protein can lead to instability and aggregation. Proteins are generally least soluble at their isoelectric point (pI).

  • High Degree of Labeling (DoL): Attaching an excessive number of DBCO molecules can significantly alter the protein's surface properties, including charge and hydrophobicity, which can promote self-association.

  • Disruption of Protein Charge: The most common DBCO labeling strategy targets primary amines on lysine residues. This reaction neutralizes the positive charge of the amine group, which can alter the protein's overall pI and reduce the electrostatic repulsion between protein molecules, making aggregation more likely.

  • Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein's lysine residues for reaction with the DBCO-NHS ester, leading to inefficient labeling and the need for harsher conditions that might induce aggregation.

Q2: How can I detect and quantify protein aggregation?

A2: Several methods can be used to detect and quantify protein aggregation, ranging from simple visual inspection to sophisticated biophysical techniques. It is often recommended to use orthogonal methods to get a comprehensive view.

  • Visual Observation: The simplest method is to look for signs of precipitation, cloudiness, or turbidity in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at wavelengths around 340-350 nm is indicative of light scattering caused by protein aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger species, which are indicative of aggregation.

  • Non-denaturing Polyacrylamide Gel Electrophoresis (PAGE): In the absence of SDS, aggregated proteins will migrate slower or get stuck in the stacking gel.

Q3: Can aggregates be removed after they have formed?

A3: While prevention is always the best strategy, it is sometimes possible to remove aggregates. Methods like size exclusion chromatography can be used to separate the soluble, monomeric protein from larger aggregates. Centrifugation can pellet large, insoluble aggregates. However, these methods may lead to a significant loss of the protein sample.

Q4: Will using a DBCO reagent with a PEG spacer help reduce aggregation?

A4: Yes. Using a DBCO reagent that includes a hydrophilic polyethylene glycol (PEG) spacer can help to mitigate aggregation. The PEG spacer increases the hydrophilicity of the overall conjugate, which can help to offset the hydrophobicity of the DBCO group and reduce the likelihood of aggregation.

Troubleshooting Guides

Problem 1: Protein precipitates immediately upon addition of the DBCO reagent.

This is often due to "solvent shock," where the localized high concentration of organic solvent used to dissolve the DBCO reagent causes the protein to denature and precipitate.

Corrective Action Details
Reduce Final Organic Solvent Concentration Ensure the final concentration of DMSO or DMF in the reaction mixture is below 20%, and ideally below 15%.
Slow Addition of Reagent Add the DBCO reagent solution dropwise to the protein solution while gently vortexing to ensure rapid and even distribution.
Pre-cool the Protein Solution If your protein is stable at lower temperatures, cooling the protein solution on ice before adding the DBCO reagent can sometimes help.
Problem 2: Aggregation occurs gradually during the labeling reaction.

This suggests that the reaction conditions themselves are destabilizing the protein over time.

Corrective Action Details
Optimize Molar Excess of DBCO Reagent A high degree of labeling can increase hydrophobicity. Perform a titration with different molar ratios of DBCO reagent to protein (e.g., 5:1, 10:1, 20:1) to find the lowest ratio that provides sufficient labeling without causing aggregation. A starting point is often a 10 to 40-fold molar excess.
Optimize Reaction Buffer Ensure the buffer does not contain primary amines. Use a buffer such as PBS or HEPES at a pH where your protein is known to be stable, typically between 7.0 and 8.0.
Lower Reaction Temperature Incubating the reaction at 4°C instead of room temperature can help to maintain protein stability, although this will likely require a longer incubation time.
Reduce Reaction Time Determine the minimum time required for sufficient labeling by taking time points and analyzing the degree of labeling.
Add Stabilizing Excipients Consider adding stabilizing agents to the reaction buffer. The suitability of these additives is protein-dependent and should be empirically tested.

Table 1: Potential Stabilizing Additives

Additive Typical Concentration Mechanism of Action
Arginine 50-500 mMSuppresses aggregation of unfolded proteins.
Glycerol 5-20% (v/v)Increases solvent viscosity and stabilizes the native state.
Sucrose 0.25-1 MStabilizes protein structure.
Non-detergent sulfobetaines (NDSBs) 0.5-1 MCan help to stabilize proteins.
Problem 3: Aggregation is observed after purification and storage.

The buffer used for storage may not be optimal for the newly modified, and potentially less stable, protein.

Corrective Action Details
Screen for Optimal Storage Buffer The pI of the protein may have changed after labeling. Screen for a new storage buffer with a different pH or ionic strength.
Include Stabilizing Additives Add cryoprotectants like glycerol or sucrose to the storage buffer, especially for long-term storage at -20°C or -80°C.
Store at Appropriate Concentration Store the labeled protein at an optimal concentration. For some proteins, this may mean a more dilute concentration than the unlabeled version.

Experimental Protocols

Protocol 1: General DBCO-NHS Ester Labeling of Proteins

This protocol provides a general starting point for labeling proteins with DBCO-NHS esters. Optimization will likely be required for your specific protein.

1. Protein and Buffer Preparation:

  • Exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-7.5) using a spin desalting column or dialysis. Buffers containing Tris or glycine must be avoided.
  • Adjust the protein concentration to 1-10 mg/mL.

2. DBCO-NHS Ester Preparation:

  • Prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.

3. Labeling Reaction:

  • Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein sample.
  • Ensure the final concentration of the organic solvent is below 20%.
  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

4. Quenching the Reaction:

  • Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester.
  • Incubate for an additional 15-30 minutes at room temperature.

5. Purification of Labeled Protein:

  • Remove the excess, unreacted DBCO reagent and quenching buffer using a spin desalting column, size exclusion chromatography, or dialysis.

Protocol 2: Quantifying Protein Aggregation by UV-Vis Spectroscopy

This is a simple and quick method to assess the presence of light-scattering aggregates.

1. Sample Preparation:

  • Prepare your DBCO-labeled protein sample in a suitable buffer.
  • Use the same buffer as a blank.

2. Measurement:

  • Measure the absorbance of the protein solution at 280 nm (for protein concentration) and 350 nm (for aggregation).

3. Analysis:

  • An elevated absorbance at 350 nm indicates the presence of aggregates. An "Aggregation Index" can be calculated as the ratio of A350 to A280. An increase in this ratio over time or under different conditions signifies increased aggregation.

Visualizations

experimental_workflow DBCO Labeling and Purification Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (1-10 mg/mL) buffer_exchange Buffer Exchange (Amine-free buffer, e.g., PBS pH 7.2-7.5) protein_prep->buffer_exchange reaction Incubate Protein + DBCO (1-2h RT or overnight 4°C) buffer_exchange->reaction Add DBCO (10-40x molar excess) dbco_prep Prepare DBCO-NHS Ester (10 mM in DMSO/DMF) dbco_prep->reaction quench Quench Reaction (50-100 mM Tris) reaction->quench purify Purify Labeled Protein (SEC or Desalting Column) quench->purify analyze Analyze for Aggregation (SEC, DLS, UV-Vis) purify->analyze storage Store Purified Protein (4°C short-term, -80°C long-term) analyze->storage

Caption: Workflow for labeling a protein with DBCO-NHS ester.

aggregation_factors Factors Contributing to DBCO-Labeled Protein Aggregation aggregation Protein Aggregation hydrophobicity Increased Hydrophobicity hydrophobicity->aggregation solvent High Organic Solvent Conc. solvent->aggregation conditions Suboptimal Reaction Conditions conditions->aggregation dol High Degree of Labeling (DoL) dol->aggregation dbco_group Hydrophobic DBCO Group dbco_group->hydrophobicity charge_change Neutralization of Lysine Charges charge_change->hydrophobicity dmso DMSO / DMF for DBCO dmso->solvent ph Suboptimal pH ph->conditions temp High Temperature temp->conditions molar_excess High Molar Excess of DBCO Reagent molar_excess->dol

Caption: Logical relationship of factors causing protein aggregation.

References

effect of pH on DBCO-PEG24-NHS ester conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-PEG24-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation efficiency, with a special focus on the critical role of pH. Here you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound conjugation?

A1: this compound is a molecule with two reactive ends. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond[1][2]. The Dibenzocyclooctyne (DBCO) group is used for copper-free click chemistry, allowing for subsequent conjugation with azide-containing molecules[3][4].

Q2: How does pH affect the efficiency of the NHS ester-amine reaction?

A2: The pH of the reaction buffer is a critical parameter that governs the efficiency of the conjugation[1]. The reaction is a balance between two competing processes: the reactivity of the amine and the hydrolysis of the NHS ester.

  • Amine Reactivity: The reactive species is the deprotonated primary amine (-NH2). At a pH below the pKa of the amine (typically around 10.5 for lysine), the amine group is mostly protonated (-NH3+), making it a poor nucleophile and thus reducing the reaction rate. As the pH increases, more of the amine is deprotonated and available to react.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders the ester inactive for conjugation. The rate of this hydrolysis reaction increases significantly at higher pH values.

Therefore, an optimal pH must be used to maximize the concentration of reactive amines while minimizing the rate of NHS ester hydrolysis.

Q3: What is the optimal pH range for this compound conjugation?

A3: The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal starting point to achieve a good balance between amine reactivity and NHS ester stability. Reactions at a pH below 7.2 are often slow due to the protonation of the primary amines, while reactions above pH 8.5 can lead to rapid hydrolysis of the NHS ester, significantly reducing the conjugation yield.

Q4: Which buffers should I use for the conjugation reaction?

A4: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer

  • Sodium phosphate buffer

  • HEPES buffer

  • Borate buffer

Buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine, as they contain primary amines that will quench the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation experiments.

Q: Why is my conjugation yield consistently low?

A: Low conjugation yield is a common problem that can often be attributed to several factors, with pH being a primary suspect.

Potential Cause Explanation Solution
Suboptimal pH The reaction is highly pH-dependent. If the pH is too low (<7.2), the primary amines on your molecule are protonated and less reactive. If the pH is too high (>8.5), the this compound will rapidly hydrolyze, rendering it inactive.Verify the pH of your reaction buffer and ensure it is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point.
NHS Ester Hydrolysis The NHS ester is moisture-sensitive and can hydrolyze before it has a chance to react with your molecule. This is exacerbated by high pH and prolonged exposure to aqueous environments.Prepare the this compound solution immediately before use. If dissolving in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous.
Incorrect Buffer Your buffer may contain primary amines (e.g., Tris, glycine) that are competing with your target molecule for the NHS ester.Perform a buffer exchange into an amine-free buffer such as PBS, phosphate, bicarbonate, or borate buffer before starting the conjugation.
Low Protein Concentration In dilute protein solutions, the competing hydrolysis reaction is more likely to occur than the desired conjugation reaction.If possible, increase the concentration of your protein to favor the conjugation reaction. Recommended concentrations are typically 1-10 mg/mL.
Reagent Quality The this compound may have degraded due to improper storage or handling.Store the reagent desiccated at -20°C to -80°C. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Q: My this compound won't dissolve or precipitates when added to the buffer. What should I do?

A: This is often due to the hydrophobic nature of the DBCO group.

Potential Cause Explanation Solution
Poor Aqueous Solubility While the PEG spacer enhances water solubility, the overall molecule can still have limited solubility in aqueous buffers.Dissolve the this compound in a small amount of anhydrous, amine-free organic solvent like DMSO or DMF immediately before use, and then add it to your reaction mixture.

Data Presentation

The following table summarizes the effect of pH on the key factors influencing this compound conjugation efficiency.

pH Amine Reactivity NHS Ester Hydrolysis Rate Relative Conjugation Efficiency Recommendation
6.0Very LowVery LowVery LowNot recommended; amine groups are protonated.
7.0ModerateLowModerateCan be used, but the reaction may be slow. Half-life of NHS ester is 4-5 hours.
8.3 High Moderate Optimal Recommended starting pH for most applications .
8.6HighHighDecreasingYield may be reduced due to rapid hydrolysis. Half-life of NHS ester is about 10 minutes.
9.0Very HighVery HighLowNot recommended; hydrolysis is the dominant reaction.

Experimental Protocols

Protocol: General Labeling of a Protein with this compound

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.3) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting column, gel filtration, or dialysis against a suitable storage buffer (e.g., PBS).

Visualizations

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_side_reaction Competing Side Reaction Protein_NH2 Protein-NH₂ (Primary Amine) Conjugate DBCO-PEG24-Protein (Stable Amide Bond) Protein_NH2->Conjugate DBCO_NHS This compound DBCO_NHS->Conjugate NHS N-hydroxysuccinimide (Byproduct) DBCO_NHS->NHS DBCO_NHS_hydrolyzed Hydrolyzed DBCO-PEG24 (Inactive) DBCO_NHS->DBCO_NHS_hydrolyzed Hydrolysis (Favored at high pH) Buffer Amine-Free Buffer (pH 7.2 - 8.5) H2O H₂O H2O->DBCO_NHS_hydrolyzed

Caption: Reaction pathway for this compound conjugation with a primary amine.

G start Start prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) start->prep_protein react Combine Reactants (1-2h at RT or overnight at 4°C) prep_protein->react prep_nhs Prepare DBCO-PEG24-NHS Ester in Anhydrous DMSO/DMF prep_nhs->react quench Quench Reaction (e.g., Tris buffer) react->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify end End purify->end

Caption: General experimental workflow for this compound bioconjugation.

G start Low Conjugation Yield? check_ph Is pH between 7.2 and 8.5? start->check_ph check_buffer Is buffer amine-free (e.g., PBS, Bicarbonate)? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3 check_ph->adjust_ph No check_reagent Was NHS ester solution prepared fresh in anhydrous solvent? check_buffer->check_reagent Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No check_concentration Is protein concentration >1 mg/mL? check_reagent->check_concentration Yes prepare_fresh Prepare fresh NHS ester solution check_reagent->prepare_fresh No increase_conc Increase protein concentration check_concentration->increase_conc No success Yield should improve check_concentration->success Yes adjust_ph->success buffer_exchange->success prepare_fresh->success increase_conc->success

Caption: Troubleshooting decision tree for low conjugation yield.

References

DBCO-PEG24-NHS ester storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of DBCO-PEG24-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound is sensitive to moisture and should be stored under desiccated conditions. For long-term storage, it is recommended to store the solid compound at -20°C.[1][2] Some suppliers may recommend storage at 2-8°C for shorter periods.[3] Always refer to the manufacturer's specific recommendations provided with the product.

Q2: How should I handle this compound upon receiving it?

Upon receipt, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[4] It is best practice to handle the compound in a dry environment, for instance, in a glove box or under an inert atmosphere like argon or nitrogen.

Q3: How do I dissolve this compound?

This compound should be dissolved in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[5] Prepare stock solutions fresh for each experiment as the NHS ester moiety is susceptible to hydrolysis in the presence of moisture.

Q4: What is the role of the PEG24 spacer in this molecule?

The polyethylene glycol (PEG) spacer, consisting of 24 PEG units, serves two primary purposes. Firstly, it increases the hydrophilicity and water solubility of the molecule and any subsequent conjugates. Secondly, the long, flexible spacer minimizes steric hindrance, which can be beneficial when conjugating large biomolecules.

Q5: What is the reactivity of the DBCO and NHS ester groups?

This compound is a heterobifunctional crosslinker with two distinct reactive groups:

  • DBCO (Dibenzocyclooctyne): This group reacts specifically with azide-functionalized molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

  • NHS (N-hydroxysuccinimide) ester: This group reacts with primary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form stable amide bonds. This reaction is most efficient at a neutral to slightly basic pH (7.2-8.5).

Troubleshooting Guide

Low Conjugation Efficiency
Potential CauseRecommended Solution
Hydrolysis of NHS ester Allow the reagent vial to warm to room temperature before opening. Reconstitute the reagent in anhydrous DMSO or DMF immediately before use. Avoid delays between dissolving the reagent and adding it to the reaction mixture.
Incorrect reaction buffer pH Ensure the reaction buffer pH is within the optimal range of 7.2-8.5 for efficient amine labeling. Below pH 7, primary amines are protonated and less reactive. Above pH 8.5, the rate of NHS ester hydrolysis significantly increases.
Presence of primary amines in the buffer Avoid using buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Use buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer.
Low protein concentration The reaction between the NHS ester and the primary amine is favored at higher protein concentrations. If possible, concentrate your protein solution before starting the conjugation reaction.
Insufficient molar excess of this compound For protein labeling, a 10- to 50-fold molar excess of the DBCO reagent is often recommended. The optimal ratio may need to be determined empirically for your specific application.
Protein Precipitation during Conjugation
Potential CauseRecommended Solution
High concentration of organic solvent When adding the this compound stock solution (in DMSO or DMF) to your aqueous protein solution, ensure the final concentration of the organic solvent remains low (typically <10%) to avoid protein denaturation and precipitation.
Changes in protein charge The reaction of NHS esters with primary amines neutralizes the positive charge of the amine group. This change in the overall charge of the protein can sometimes lead to aggregation and precipitation. If this occurs, consider optimizing the buffer composition or protein concentration.

Quantitative Data Summary

NHS Ester Hydrolysis Half-life

The stability of the NHS ester is highly dependent on pH and temperature. The following table provides the approximate half-life of NHS esters in aqueous solutions.

pHTemperatureApproximate Half-life
7.00°C4-5 hours
8.64°C10 minutes
8.0Room Temperature~125-210 minutes
8.5Room Temperature~130-180 minutes
9.0Room Temperature~110-125 minutes

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

This protocol provides a general guideline for labeling a protein containing primary amines (e.g., lysine residues) with this compound.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Protein Solution:

    • Dissolve your protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris, glycine) or sodium azide.

  • Prepare this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction:

    • Add the desired molar excess of the this compound solution to the protein solution. A 10- to 50-fold molar excess is a common starting point.

    • The final concentration of DMSO or DMF in the reaction mixture should be kept below 10% to avoid protein precipitation.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

  • Quench Reaction:

    • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis.

  • Quantification of Labeling (Optional):

    • The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (amine-free buffer, pH 7.2-8.0) reaction Incubate (RT for 30-60 min or 4°C for 2h) prep_protein->reaction Add DBCO solution (10-50x molar excess) prep_dbco Prepare this compound (10 mM in anhydrous DMSO/DMF) prep_dbco->reaction quench Quench Reaction (Tris buffer) reaction->quench purify Purify Conjugate (Desalting column) quench->purify analyze Analyze (UV-Vis for DOL) purify->analyze

Caption: Experimental workflow for protein labeling with this compound.

Antibody_Drug_Conjugation cluster_antibody Antibody cluster_linker Linker cluster_drug Drug cluster_conjugation Conjugation Steps Ab Antibody (with primary amines) Ab_Linker Antibody-DBCO Conjugate Ab->Ab_Linker NHS Ester Reaction Linker DBCO-PEG24-NHS Linker->Ab_Linker Drug Azide-Modified Drug ADC Antibody-Drug Conjugate (ADC) Drug->ADC Ab_Linker->ADC Copper-Free Click Chemistry

Caption: Logical workflow for creating an Antibody-Drug Conjugate (ADC).

References

Technical Support Center: Purification of Biomolecules from Unreacted DBCO-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted DBCO-PEG24-NHS ester from samples following conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

Q2: What are the most common methods for removing this unreacted reagent?

A2: The three primary methods for the removal of unreacted this compound are Size Exclusion Chromatography (SEC) using spin desalting columns, Dialysis, and Tangential Flow Filtration (TFF). The choice of method depends on factors such as sample volume, protein concentration, and the required purity and recovery rates.

Q3: How do I choose the most suitable method for my experiment?

A3:

  • Spin Desalting Columns (SEC): Ideal for small sample volumes (typically up to 4 mL) and rapid purification. They offer high recovery of the conjugated protein while efficiently removing small molecules.[1][2][3]

  • Dialysis: A straightforward and gentle method suitable for a wide range of sample volumes. It is particularly effective for buffer exchange and the removal of small molecule contaminants.[4] However, it is a slower process compared to other techniques.

  • Tangential Flow Filtration (TFF): Best suited for larger sample volumes and is highly scalable. TFF is a rapid and efficient method for both concentration and diafiltration (buffer exchange) of biomolecules.[5]

Q4: Can the DBCO group interact with the purification media?

A4: While not extensively documented for DBCO specifically, non-specific binding of molecules to purification media can occur. To minimize this, it is important to choose appropriate materials (e.g., low protein-binding membranes for dialysis and TFF) and to properly equilibrate columns in SEC. The hydrophilic PEG spacer in the this compound is designed to reduce non-specific hydrophobic interactions.

Q5: How can I quantify the amount of residual unreacted this compound in my sample?

A5: Analytical techniques such as High-Performance Liquid Chromatography (HPLC), specifically Reverse-Phase HPLC (RP-HPLC), can be used to separate and quantify the unreacted ester from the conjugated product. UV-Vis spectroscopy can also be employed to monitor the reaction progress, as the DBCO group has a characteristic absorbance.

Comparison of Purification Methods

FeatureSize Exclusion Chromatography (Spin Desalting Columns)DialysisTangential Flow Filtration (TFF)
Principle Separation based on molecular size.Diffusion across a semi-permeable membrane.Convective transport across a semi-permeable membrane with tangential flow.
Typical Sample Volume 10 µL - 4 mL100 µL - 100 mL10 mL - several Liters
Processing Time Fast (minutes)Slow (hours to overnight)Fast (minutes to hours)
Removal Efficiency >95% removal of small molecules.High, dependent on buffer exchange volume and frequency.Can achieve >90% removal of small molecules.
Protein Recovery Typically >90%.Generally high, but can be affected by non-specific binding to the membrane.Typically >95%.
Key Advantages Speed, ease of use for small samples.Gentle, simple setup, effective for buffer exchange.Scalable, rapid for large volumes, combines concentration and purification.
Key Disadvantages Limited to small sample volumes.Time-consuming, potential for sample dilution.Higher initial setup cost and complexity.

Troubleshooting Guides

Size Exclusion Chromatography (Spin Desalting Columns)
IssuePossible CauseRecommended Solution
Low Protein Recovery - Protein concentration is too low, leading to non-specific binding to the column resin. - The molecular weight of the protein is too close to the column's molecular weight cut-off (MWCO).- For dilute samples (<0.1 mg/mL), consider adding a carrier protein like BSA. - Ensure the protein's molecular weight is at least twice the MWCO of the column.
Incomplete Removal of Unreacted Ester - Sample volume exceeds the column's recommended capacity. - Improper column equilibration.- Reduce the sample volume loaded onto the column. - Perform a second desalting step with a fresh column. - Ensure the column is properly equilibrated with the desired buffer before loading the sample.
Column Clogging - Presence of precipitated protein or other particulates in the sample.- Centrifuge the sample to remove any precipitates before loading it onto the column.
Dialysis
IssuePossible CauseRecommended Solution
Low Protein Recovery - Non-specific binding of the protein to the dialysis membrane. - Leakage from the dialysis tubing or cassette.- Use low protein-binding membranes. For dilute protein samples, consider adding a carrier protein. - Ensure the dialysis tubing is securely clamped and the cassette is not damaged.
Incomplete Removal of Unreacted Ester - Insufficient volume of dialysis buffer. - Infrequent buffer changes. - Dialysis duration is too short.- Use a dialysis buffer volume that is at least 200-500 times the sample volume. - Change the buffer 2-3 times for efficient removal. - Extend the dialysis time, potentially overnight at 4°C.
Protein Precipitation in the Dialysis Bag - The buffer composition after exchange is not optimal for protein solubility (e.g., low salt, pH close to the protein's isoelectric point).- Ensure the final buffer composition maintains protein solubility. This may require adjusting the pH or ionic strength.
Tangential Flow Filtration (TFF)
IssuePossible CauseRecommended Solution
Low Protein Recovery - Protein is passing through the membrane (permeate). - Non-specific adsorption of the protein to the membrane or tubing.- Ensure the membrane's MWCO is significantly smaller than the molecular weight of the protein (typically 3-6 times smaller). - Use low protein-binding membranes and pre-condition the system with a blocking agent if necessary.
Incomplete Removal of Unreacted Ester - Insufficient diafiltration volumes. - Membrane fouling.- Perform at least 5-7 diafiltration volumes for >99% buffer exchange. - Optimize operating parameters (transmembrane pressure, cross-flow rate) to minimize fouling. If fouling occurs, a cleaning-in-place (CIP) procedure may be necessary.
Membrane Fouling - High protein concentration leading to concentration polarization. - Hydrophobic interactions between the PEGylated compound and the membrane.- Optimize the cross-flow rate and transmembrane pressure to reduce concentration polarization. - Select a membrane material with low fouling characteristics for PEGylated molecules, such as regenerated cellulose.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using a Spin Desalting Column

This protocol is suitable for small sample volumes and provides rapid purification.

Materials:

  • Spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Collection tubes

  • Microcentrifuge

Methodology:

  • Column Preparation:

    • Remove the column's bottom closure and loosen the cap.

    • Place the column into a collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage solution.

  • Column Equilibration:

    • Place the column in a new collection tube.

    • Add 300 µL of the desired exchange buffer to the top of the resin bed.

    • Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.

    • Repeat this step two more times.

  • Sample Application and Desalting:

    • Place the equilibrated column in a new, clean collection tube.

    • Remove the cap and slowly apply the sample to the center of the compacted resin.

    • Centrifuge at 1,500 x g for 2 minutes to collect the desalted sample.

    • The purified sample in the collection tube is now ready for downstream applications.

Protocol 2: Removal of Unreacted this compound by Dialysis

This protocol is a gentle method suitable for various sample volumes.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K)

  • Dialysis clamps (for tubing)

  • Large beaker or container

  • Stir plate and stir bar

  • Dialysis buffer (at least 200-500 times the sample volume)

Methodology:

  • Membrane Preparation:

    • Cut the dialysis tubing to the desired length and hydrate it in the dialysis buffer for at least 30 minutes.

  • Sample Loading:

    • Securely close one end of the dialysis tubing with a clamp.

    • Load the sample into the tubing, leaving some space for potential volume changes.

    • Remove excess air and securely close the other end with a second clamp.

  • Dialysis:

    • Place the sealed dialysis tubing into the beaker containing the dialysis buffer.

    • Place the beaker on a stir plate and stir gently at 4°C.

    • Dialyze for 2-4 hours.

  • Buffer Exchange:

    • Change the dialysis buffer.

    • Continue to dialyze for another 2-4 hours or overnight for maximum removal of the unreacted ester.

  • Sample Recovery:

    • Carefully remove the dialysis tubing from the buffer.

    • Open one end and gently collect the purified sample.

Protocol 3: Removal of Unreacted this compound using Tangential Flow Filtration (TFF)

This protocol is ideal for larger sample volumes and is highly scalable.

Materials:

  • TFF system (pump, reservoir, pressure gauges, tubing)

  • TFF cassette or hollow fiber filter with an appropriate MWCO (e.g., 10K)

  • Diafiltration buffer

Methodology:

  • System Setup and Equilibration:

    • Install the TFF cassette into the system according to the manufacturer's instructions.

    • Equilibrate the system by flushing with the diafiltration buffer.

  • Sample Concentration (Optional):

    • Add the sample to the reservoir.

    • Start the pump to circulate the sample through the TFF cassette.

    • Adjust the pump speed and back pressure to achieve the desired cross-flow rate and transmembrane pressure (TMP).

    • Collect the permeate until the desired sample volume is reached.

  • Diafiltration (Buffer Exchange):

    • Add the diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed to maintain a constant sample volume.

    • Continue this process for at least 5-7 diafiltration volumes to ensure near-complete removal of the unreacted ester.

  • Sample Recovery:

    • Once diafiltration is complete, stop adding buffer and continue to concentrate the sample to the final desired volume.

    • Recover the purified, concentrated sample from the reservoir.

Visualizations

experimental_workflow_sec start Sample with Unreacted This compound prep_col Prepare Spin Column (Remove Storage Buffer, Equilibrate) start->prep_col load_sample Load Sample onto Column prep_col->load_sample centrifuge Centrifuge (1,500 x g, 2 min) load_sample->centrifuge collect Collect Purified Sample centrifuge->collect waste Unreacted Ester (Retained in Column) centrifuge->waste

Caption: Workflow for removing unreacted this compound using a spin desalting column.

experimental_workflow_dialysis start Sample with Unreacted This compound load_sample Load Sample into Dialysis Tubing/Cassette start->load_sample dialyze Dialyze against Large Volume of Buffer (with stirring) load_sample->dialyze buffer_exchange Change Buffer (2-3 times) dialyze->buffer_exchange buffer_exchange->dialyze Continue Dialysis collect Collect Purified Sample buffer_exchange->collect

Caption: Workflow for removing unreacted this compound using dialysis.

experimental_workflow_tff cluster_tff TFF System reservoir Reservoir (Sample + Diafiltration Buffer) pump Pump reservoir->pump end Collect Purified Sample from Reservoir reservoir->end After Diafiltration tff_filter TFF Filter (Cassette or Hollow Fiber) pump->tff_filter retentate Retentate (Recirculated) tff_filter->retentate permeate Permeate (Unreacted Ester + Buffer) tff_filter->permeate retentate->reservoir start Start with Sample in Reservoir start->reservoir

References

Technical Support Center: Effectively Quenching NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for effectively quenching N-Hydroxysuccinimide (NHS) ester reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to quench an NHS ester reaction?

Quenching an NHS ester reaction is a critical step to ensure the controlled and specific conjugation of molecules. The primary goal is to deactivate any remaining, unreacted NHS esters. Failure to quench the reaction can lead to several undesirable outcomes:

  • Continued, non-specific conjugation: If not quenched, the reactive NHS esters can continue to react with primary amines or other nucleophiles in subsequent steps or during purification, leading to poorly defined conjugates.

  • Side reactions: Unquenched NHS esters can react with other nucleophilic groups, such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, although these reactions are generally less efficient than with primary amines.[1][2]

  • Difficulty in purification and characterization: The presence of unreacted NHS esters can complicate downstream processing and analysis of the final conjugate.

Q2: What are the most common reagents used to quench NHS ester reactions?

The most common quenching reagents are small molecules containing primary amines that rapidly react with and consume excess NHS esters.[3][4] These include:

  • Tris (tris(hydroxymethyl)aminomethane): Widely used due to its high reactivity and solubility in aqueous buffers.

  • Glycine: A simple amino acid that effectively quenches the reaction.

  • Lysine: Another amino acid with a primary amine in its side chain.

  • Hydroxylamine: This reagent can also be used to quench the reaction and has the added benefit of being able to reverse some side reactions, such as O-acylation of tyrosine residues.[5]

  • Ethanolamine: Another effective primary amine for quenching.

Q3: How do I choose the best quenching reagent for my experiment?

The choice of quenching reagent can depend on the specific requirements of your downstream application.

  • For most standard applications, Tris or glycine are excellent choices due to their effectiveness and compatibility with many biological samples.

  • If you are concerned about side reactions, such as the modification of tyrosine, serine, or threonine residues, hydroxylamine can be a good option as it can help to reverse these modifications.

  • Consider the final application. If the quenching reagent or its conjugate with the NHS ester could interfere with downstream assays, a different quencher might be necessary. For example, if you are working with gold nanoparticles, ethanolamine might cause interference.

Q4: Can I quench the reaction without adding a chemical quencher?

Yes, it is possible to quench an NHS ester reaction through hydrolysis. The NHS ester is susceptible to hydrolysis, which breaks down the ester into an inactive carboxylic acid and free N-hydroxysuccinimide. The rate of hydrolysis is highly dependent on pH. By raising the pH of the reaction mixture to 8.6 or higher, the half-life of the NHS ester is significantly reduced to about 10 minutes, effectively quenching the reaction. However, this method may not be suitable for all biomolecules, as a high pH can lead to denaturation or degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Quenching Insufficient concentration of quenching reagent. Increase the final concentration of the quenching reagent. A common starting point is 20-50 mM.
Inadequate incubation time. Ensure sufficient time for the quenching reaction to complete. A typical incubation time is 15-30 minutes at room temperature.
Low reactivity of the quenching reagent. Consider using a more reactive quenching agent, such as Tris or glycine.
Side Reactions Observed (e.g., modification of non-amine residues) NHS ester reacting with other nucleophiles. Optimize the reaction pH to favor the primary amine reaction (pH 7.2-8.5). Lowering the pH towards 7.2 can sometimes reduce side reactions.
Use a quenching reagent like hydroxylamine, which can reverse O-acylation of serine, threonine, and tyrosine residues.
A newer method using methylamine has been shown to be highly effective at removing "overlabeled" peptides.
Precipitation Upon Adding Quencher High concentration of the quenching reagent or a change in buffer conditions. Add the quenching reagent slowly while gently mixing. Ensure the quenching buffer is compatible with your biomolecule's solubility.
The conjugate itself is prone to aggregation. This may be due to a high degree of labeling. Reduce the molar excess of the NHS ester in the initial reaction to control the number of modifications.
Low Yield of Final Conjugate After Quenching and Purification Hydrolysis of the NHS ester during the primary reaction. Ensure the reaction is performed within the optimal pH range (7.2-8.5) and consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.
The quenching step was initiated too early. Allow the primary conjugation reaction to proceed for the recommended time (typically 30-60 minutes at room temperature or 2 hours on ice) before adding the quenching agent.
Loss of product during purification. Select a purification method appropriate for your molecule's size and properties, such as size-exclusion chromatography or dialysis, to efficiently remove the quenched NHS ester and byproducts.

Quantitative Data Summary

Table 1: Common NHS Ester Quenching Reagents and Conditions

Quenching ReagentTypical Final ConcentrationTypical Incubation TimeIncubation TemperatureNotes
Tris-HCl 20-100 mM15-30 minutesRoom TemperatureA common and effective quenching agent.
Glycine 20-100 mM15-30 minutesRoom TemperatureAnother widely used and effective quencher.
Hydroxylamine 10-50 mM15-30 minutesRoom TemperatureCan also reverse some side reactions (O-acylation).
Ethanolamine 20-50 mM15-30 minutesRoom TemperatureAn alternative primary amine quencher.
Lysine 20-50 mM15-30 minutesRoom TemperatureAn amino acid that can be used for quenching.

Table 2: Half-life of NHS Esters at Various pH and Temperatures

pHTemperature (°C)Half-lifeReference
7.004-5 hours
8.0Room Temperature~1 hour
8.5Room Temperature~20 minutes
8.6410 minutes
9.0Room Temperature~10 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

Protocol 1: General Quenching of an NHS Ester Reaction using Tris-HCl

  • Prepare the Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl, pH 7.5-8.0.

  • Perform the Conjugation Reaction: Carry out your NHS ester conjugation reaction according to your established protocol (typically for 30-60 minutes at room temperature or 2 hours on ice).

  • Add the Quenching Reagent: Add the 1 M Tris-HCl stock solution to your reaction mixture to achieve a final concentration of 20-50 mM. For example, add 20-50 µL of 1 M Tris-HCl to a 1 mL reaction.

  • Incubate: Gently mix and incubate for 15 minutes at room temperature.

  • Purification: Proceed with the purification of your conjugate using an appropriate method, such as a desalting column or dialysis, to remove the unreacted NHS ester, the quenching reagent, and byproducts.

Protocol 2: Quenching and Reversal of O-acylation using Hydroxylamine

  • Prepare the Quenching Buffer: Prepare a 1 M stock solution of hydroxylamine.

  • Perform the Conjugation Reaction: Complete your NHS ester conjugation as planned.

  • Add the Quenching Reagent: Add the 1 M hydroxylamine stock solution to your reaction to a final concentration of 10-50 mM.

  • Incubate: Mix gently and incubate for 15-30 minutes at room temperature.

  • Purification: Purify your conjugate to remove all small molecule contaminants.

Visualizations

NHS_Ester_Reaction_and_Quenching Molecule Biomolecule (with Primary Amine) Conjugate Stable Amide Bond (Conjugated Biomolecule) Molecule->Conjugate Reaction NHSEster NHS Ester Reagent NHSEster->Conjugate InactiveEster Inactive Product NHSEster->InactiveEster Quenching InactiveAcid Inactive Carboxylic Acid NHSEster->InactiveAcid pH > 8.5 Quencher Quenching Reagent (e.g., Tris, Glycine) Quencher->InactiveEster Hydrolysis Hydrolysis (competing reaction) Hydrolysis->InactiveAcid

Caption: NHS ester reaction with a primary amine and subsequent quenching pathways.

Troubleshooting_Workflow Start Low Labeling Efficiency? CheckpH Is pH between 7.2-8.5? Start->CheckpH Yes Success Successful Labeling Start->Success No AdjustpH Adjust pH CheckpH->AdjustpH No CheckBuffer Amine-free buffer? CheckpH->CheckBuffer Yes AdjustpH->CheckpH BufferExchange Perform buffer exchange CheckBuffer->BufferExchange No CheckReagent NHS ester fresh? CheckBuffer->CheckReagent Yes BufferExchange->CheckBuffer UseNewReagent Use fresh, anhydrous NHS ester CheckReagent->UseNewReagent No OptimizeRatio Optimize Molar Ratio CheckReagent->OptimizeRatio Yes UseNewReagent->CheckReagent OptimizeRatio->Success

Caption: A logical workflow for troubleshooting low NHS ester labeling efficiency.

References

Validation & Comparative

Characterizing DBCO-Labeled Antibodies: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of DBCO-labeled antibodies is a critical step in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides an objective comparison of mass spectrometry-based techniques with other analytical alternatives, supported by experimental data and detailed protocols to aid in method selection and implementation.

The covalent attachment of a dibenzocyclooctyne (DBCO) group to an antibody enables "click chemistry," a powerful tool for site-specific conjugation of payloads such as drugs, imaging agents, or nanoparticles. Verifying the successful labeling and thoroughly characterizing the resulting conjugate are essential for ensuring its quality, efficacy, and safety. Mass spectrometry (MS) has emerged as a cornerstone for this purpose, offering unparalleled detail at the molecular level. However, other techniques also play vital roles in the characterization workflow.

Mass Spectrometry Approaches for DBCO-Antibody Characterization

Mass spectrometry provides a highly sensitive and specific means to determine the molecular weight of the intact antibody, the drug-to-antibody ratio (DAR), and the location of the DBCO-conjugation. The choice of MS technique depends on the specific information required, the sample complexity, and available instrumentation.

Comparison of Key Mass Spectrometry Techniques
FeatureMALDI-TOF MSESI-MSLC-MS
Principle Ionization of a solid sample embedded in a matrix by a laser.Ionization of a liquid sample by applying a high voltage to a capillary.Chromatographic separation of components before ESI-MS analysis.
Sample Throughput HighModerateLow to Moderate
Tolerance to Buffers/Salts HighLowModerate (depends on LC method)
Mass Accuracy ModerateHighHigh
Resolution ModerateHighHigh
Information Provided Intact mass, DAR distribution (average DAR)Intact mass, DAR distribution, subunit analysisComponent separation, intact mass of isoforms, DAR distribution, subunit analysis, peptide mapping
Key Advantage Rapid analysis of complex mixtures with high salt tolerance.[1][2][3]High resolution and mass accuracy for detailed characterization.[4][5]Separation of conjugate species for individual characterization.
Key Limitation Lower resolution and mass accuracy compared to ESI-MS.Susceptible to ion suppression from salts and detergents.Longer analysis time due to the chromatographic step.
Intact vs. Subunit vs. Peptide-Level Analysis

The characterization of DBCO-labeled antibodies by mass spectrometry can be performed at three different levels, each providing unique insights:

  • Intact Mass Analysis: This "top-down" approach analyzes the entire antibody-conjugate molecule. It is the most direct way to determine the DAR distribution and the average DAR. Both MALDI-TOF and ESI-MS can be used for intact mass analysis.

  • Subunit Mass Analysis: This "middle-down" approach involves the reduction of the antibody's disulfide bonds to separate the light and heavy chains. This simplifies the mass spectrum and can help to localize the conjugation to a specific chain.

  • Peptide Mapping: This "bottom-up" approach involves digesting the antibody into smaller peptides. This is the most detailed level of analysis and is used to pinpoint the exact amino acid residue(s) where the DBCO group is attached.

Alternative and Complementary Characterization Methods

While mass spectrometry provides the most detailed molecular information, other techniques are valuable for routine analysis and for providing orthogonal data.

Comparison of Non-Mass Spectrometry Techniques
TechniquePrincipleInformation ProvidedAdvantagesLimitations
UV-Vis Spectroscopy Measures the absorbance of light at specific wavelengths. DBCO has a characteristic absorbance around 309 nm.Degree of Labeling (DOL) / Average DAR.Quick, simple, and non-destructive.Indirect method; can be affected by other absorbing species.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity. The addition of the hydrophobic DBCO group increases the antibody's retention time.DAR distribution, separation of species with different numbers of DBCO groups.High resolution for DAR species separation under non-denaturing conditions.Can be sensitive to buffer conditions; may not be directly compatible with MS.
Size Exclusion Chromatography (SEC) Separates molecules based on their size.Detection of aggregation and fragmentation.Simple and robust method for assessing product purity.Does not provide information on the degree of labeling.
Immunoassays (e.g., ELISA) Utilizes the specific binding of an antibody to its antigen.Confirmation of antibody activity and binding affinity after conjugation.Highly sensitive and specific for functional characterization.Does not provide information on the chemical modification itself.

Experimental Protocols

Protocol 1: DBCO Labeling of an Antibody

This protocol provides a general guideline for labeling an antibody with a DBCO-NHS ester.

  • Antibody Preparation: Exchange the antibody buffer to a phosphate-free and amine-free buffer (e.g., PBS, pH 7.4) using a desalting column. Adjust the antibody concentration to 1-5 mg/mL.

  • DBCO-NHS Ester Preparation: Dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Purification: Remove the unreacted DBCO-NHS ester and byproducts using a desalting column, dialysis, or spin filtration.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy and confirm the conjugation by mass spectrometry.

Protocol 2: Intact Mass Analysis by MALDI-TOF MS
  • Sample Preparation: Mix the DBCO-labeled antibody (1-10 pmol/µL) with a suitable matrix solution (e.g., sinapinic acid in 50% acetonitrile/0.1% TFA) at a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in positive ion linear mode.

  • Data Analysis: Determine the molecular weights of the different species (unlabeled antibody, and antibody with 1, 2, 3... DBCO groups) and calculate the average DAR.

Protocol 3: Intact Mass Analysis by LC-ESI-MS
  • LC Setup: Use a reversed-phase column (e.g., C4 or C8) suitable for large proteins. The mobile phases are typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Sample Injection: Inject 1-5 µg of the purified DBCO-labeled antibody.

  • Chromatography: Elute the antibody using a gradient of increasing organic solvent.

  • MS Setup: Set the ESI source parameters to ensure efficient ionization and minimize in-source fragmentation. Acquire data in positive ion mode over an appropriate m/z range.

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the different conjugate species and calculate the DAR.

Visualizing the Workflow

experimental_workflow General Workflow for DBCO-Antibody Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_ms Mass Spectrometry cluster_non_ms Non-MS Methods antibody Antibody conjugation Conjugation Reaction antibody->conjugation dbco_linker DBCO-Linker dbco_linker->conjugation purification Purification conjugation->purification dbco_antibody DBCO-Labeled Antibody purification->dbco_antibody intact_ms Intact MS (MALDI/ESI) - DAR Distribution dbco_antibody->intact_ms subunit_ms Subunit MS - Chain Localization dbco_antibody->subunit_ms peptide_map Peptide Mapping - Site Localization dbco_antibody->peptide_map uv_vis UV-Vis - Avg. DAR dbco_antibody->uv_vis hic HIC - DAR Separation dbco_antibody->hic sec SEC - Aggregation dbco_antibody->sec

Caption: Workflow for the synthesis and characterization of DBCO-labeled antibodies.

Conclusion

The characterization of DBCO-labeled antibodies is a multifaceted process that relies on a combination of analytical techniques. Mass spectrometry, with its various implementation strategies (MALDI-TOF, ESI, LC-MS) and levels of analysis (intact, subunit, peptide), provides the most comprehensive molecular-level information, including the critical drug-to-antibody ratio and conjugation site. However, complementary techniques such as UV-Vis spectroscopy and chromatographic methods like HIC and SEC are indispensable for routine analysis, quality control, and providing orthogonal data to ensure a complete and accurate characterization of these complex biotherapeutics. The choice of the most appropriate analytical strategy will depend on the specific developmental stage, the information required, and the available resources.

References

A Head-to-Head Comparison: DBCO-PEG24-NHS Ester vs. SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the development of antibody-drug conjugates (ADCs). The linker chemistry not only dictates the efficiency of conjugation but also profoundly impacts the stability, homogeneity, and in vivo performance of the final ADC. This guide provides an objective comparison of two widely used crosslinkers: DBCO-PEG24-NHS ester, a representative of modern bioorthogonal "click chemistry" linkers, and SMCC, a conventional maleimide-based linker.

This comparison guide delves into the fundamental chemistry of each linker, presents a summary of their performance characteristics based on available experimental data, and provides detailed experimental protocols for their use in antibody conjugation.

Executive Summary

FeatureThis compoundSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Conjugation Chemistry Strain-promoted alkyne-azide cycloaddition (SPAAC) or "click chemistry"Amine-to-sulfhydryl conjugation
Target Functional Groups Primary amines (e.g., lysine residues) on the antibodyPrimary amines on the antibody and sulfhydryl groups on the payload
Reaction Steps Typically a two-step process: 1. Antibody modification with DBCO-NHS. 2. Click reaction with an azide-modified payload.Typically a two-step process: 1. Antibody modification with SMCC. 2. Conjugation to a sulfhydryl-containing payload.
Key Advantages High specificity and bioorthogonality, leading to cleaner reactions and potentially more homogenous conjugates. The long PEG24 spacer enhances solubility and reduces aggregation.[1][]Well-established and widely used chemistry. The cyclohexane bridge provides some stability to the maleimide group.[3]
Potential Disadvantages Requires the payload to be pre-functionalized with an azide group.The maleimide-thiol linkage can be susceptible to retro-Michael addition, leading to drug deconjugation.[4] SMCC is hydrophobic, which can lead to aggregation, especially with hydrophobic payloads.[5]
Homogeneity Can lead to more homogenous conjugates due to the specific nature of the click reaction.Often results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).
In Vivo Stability The triazole linkage formed is highly stable.The thioether bond is generally stable, but the potential for deconjugation exists.

Chemical Structures and Reaction Mechanisms

This compound

This compound is a heterobifunctional crosslinker that combines a dibenzocyclooctyne (DBCO) group with an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines, such as the side chain of lysine residues on an antibody, to form a stable amide bond. The DBCO group is a strained alkyne that readily and specifically reacts with an azide-functionalized molecule (e.g., a cytotoxic drug) via a copper-free click chemistry reaction, forming a stable triazole linkage. The long, hydrophilic polyethylene glycol (PEG24) spacer enhances the water solubility of the linker and the resulting ADC, which can help to prevent aggregation and improve pharmacokinetics.

SMCC

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is another heterobifunctional crosslinker containing an NHS ester and a maleimide group. Similar to the DBCO linker, the NHS ester of SMCC reacts with primary amines on the antibody. The maleimide group then reacts with a sulfhydryl (thiol) group on the payload molecule to form a stable thioether bond. The cyclohexane ring in the SMCC linker is designed to increase the stability of the maleimide group compared to linear maleimide linkers.

Performance Comparison: A Data-Driven Overview

Table 1: Comparative Performance Characteristics

ParameterThis compound (Click Chemistry)SMCC (Maleimide Chemistry)Supporting Rationale
Conjugation Efficiency High, due to the specific and rapid nature of the click reaction.Generally efficient, but can be influenced by factors like pH and the presence of competing nucleophiles.Click chemistry is known for its high efficiency and specificity. Maleimide reactions are also efficient but can have side reactions.
Drug-to-Antibody Ratio (DAR) More controlled and can lead to a narrower DAR distribution.Often results in a broader, more heterogeneous DAR distribution.The bioorthogonal nature of click chemistry allows for more precise control over the conjugation sites.
Aggregation Low, the hydrophilic PEG24 spacer significantly reduces the propensity for aggregation.Higher, especially with hydrophobic payloads, due to the hydrophobic nature of the SMCC linker itself.PEGylation is a well-established method to improve the solubility and reduce aggregation of proteins and ADCs.
In Vivo Stability High, the resulting triazole linkage is very stable under physiological conditions.Moderate to High, the thioether bond is stable, but the maleimide adduct can undergo deconjugation via a retro-Michael reaction.The triazole ring is chemically robust. The stability of the maleimide-thiol linkage is a known concern in ADC development.
Therapeutic Index Potentially wider, due to improved homogeneity, stability, and reduced aggregation, which can lead to better tolerability and pharmacokinetics.Can be narrower due to heterogeneity and potential for off-target toxicity from deconjugated drug.Improved physicochemical properties and stability of ADCs are generally correlated with a better therapeutic index.

Experimental Protocols

Antibody Conjugation with this compound

This protocol describes a two-step process for conjugating an azide-modified payload to an antibody using this compound.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound (dissolved in DMSO)

  • Azide-modified payload (dissolved in a compatible solvent)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer like PBS at a concentration of 1-10 mg/mL.

  • DBCO Activation: Add a 10- to 20-fold molar excess of this compound solution to the antibody solution. The final DMSO concentration should be below 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess DBCO linker and quenching buffer using a desalting column equilibrated with the reaction buffer for the next step.

  • Click Reaction: Add the azide-modified payload to the DBCO-activated antibody at a 2- to 5-fold molar excess.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unreacted payload.

Antibody Conjugation with SMCC

This protocol outlines the two-step conjugation of a sulfhydryl-containing payload to an antibody using SMCC.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC (dissolved in DMSO)

  • Sulfhydryl-containing payload

  • Reducing agent (if payload has disulfide bonds, e.g., TCEP)

  • Quenching buffer (e.g., cysteine or 2-mercaptoethanol)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody in an amine- and sulfhydryl-free buffer at a concentration of 1-10 mg/mL.

  • SMCC Activation: Add a 10- to 20-fold molar excess of SMCC solution to the antibody. The final DMSO concentration should be kept below 10%.

  • Incubation: Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Purification: Remove excess SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.5).

  • Payload Preparation: If necessary, reduce any disulfide bonds in the payload using a reducing agent like TCEP. Purify the reduced payload to remove the reducing agent.

  • Conjugation: Add the sulfhydryl-containing payload to the SMCC-activated antibody at a desired molar ratio.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of a sulfhydryl-containing reagent like cysteine.

  • Final Purification: Purify the ADC using a desalting column or size-exclusion chromatography.

Visualizing the Workflows

To better illustrate the conjugation processes, the following diagrams were generated using Graphviz.

DBCO_Conjugation_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Click Reaction A Antibody (with Lysine residues) C DBCO-Activated Antibody A->C NHS ester reaction (pH 7.2-7.5) B This compound B->C E Final ADC C->E Copper-free Click Reaction (stable triazole linkage) D Azide-Modified Payload D->E

This compound Conjugation Workflow

SMCC_Conjugation_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation A Antibody (with Lysine residues) C Maleimide-Activated Antibody A->C NHS ester reaction (pH 7.2-7.5) B SMCC B->C E Final ADC C->E Thiol-maleimide reaction (stable thioether bond) (pH 6.5-7.5) D Sulfhydryl-Containing Payload D->E

SMCC Conjugation Workflow

Conclusion

The choice between this compound and SMCC for antibody conjugation depends on the specific requirements of the ADC being developed.

This compound represents a more modern approach, offering the advantages of bioorthogonal click chemistry. This leads to cleaner reactions, potentially more homogenous ADCs with a defined DAR, and improved physicochemical properties due to the hydrophilic PEG spacer. For projects where homogeneity, stability, and reduced aggregation are paramount, the DBCO-based approach is a strong contender.

SMCC is a well-established and cost-effective linker. However, researchers must be mindful of the potential for producing heterogeneous mixtures and the risk of in vivo deconjugation. For initial proof-of-concept studies or when working with payloads that are readily available with a sulfhydryl group, SMCC can be a suitable choice.

Ultimately, the optimal linker for any given ADC will depend on a careful consideration of the antibody, the payload, and the desired therapeutic outcome. Empirical testing and thorough characterization of the resulting ADC are essential to ensure the development of a safe and effective therapeutic.

References

A Head-to-Head Comparison of Bioconjugation Linkers: DBCO-PEG-NHS vs. Maleimide-PEG-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the synthesis of bioconjugates, impacting the stability, efficacy, and homogeneity of the final product. This guide provides an objective, data-driven comparison of two widely used heterobifunctional linkers: Dibenzocyclooctyne-PEG-N-hydroxysuccinimide ester (DBCO-PEG-NHS) and Maleimide-PEG-N-hydroxysuccinimide ester (Maleimide-PEG-NHS).

This comparison delves into the reaction mechanisms, stability, and reaction efficiency of these linkers, supported by experimental data and detailed protocols to facilitate informed decision-making in your research and development endeavors.

At a Glance: Key Differences

FeatureDBCO-PEG-NHSMaleimide-PEG-NHS
Primary Amine Reaction NHS ester reacts with primary amines (e.g., lysine residues, N-terminus) to form a stable amide bond.NHS ester reacts with primary amines (e.g., lysine residues, N-terminus) to form a stable amide bond.
Secondary Reaction DBCO group reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry".Maleimide group reacts with thiol (sulfhydryl) groups (e.g., cysteine residues) via Michael addition.
Specificity of Secondary Reaction High: Bioorthogonal reaction with minimal off-target reactivity.High for thiols at pH 6.5-7.5; reactivity with amines can occur at pH > 7.5.[1][2]
Reaction Speed SPAAC is exceptionally fast.Michael addition is also very rapid.
Stability of Formed Linkage Triazole linkage from SPAAC is highly stable.Thioether bond is generally stable but can be susceptible to a retro-Michael reaction, leading to deconjugation.[3]
Biocompatibility High: Copper-free click chemistry avoids the cytotoxicity associated with copper catalysts.[4]High, with reactions occurring under physiological conditions.

Quantitative Comparison of Linker Performance

The efficiency and stability of a linker are paramount for the successful development of bioconjugates. The following table summarizes key quantitative data for DBCO-PEG-NHS and Maleimide-PEG-NHS linkers.

ParameterDBCO-PEG-NHSMaleimide-PEG-NHSKey Considerations
NHS Ester Reaction Efficiency Typically high, with yields often exceeding 70-80% for protein labeling.[5]Generally high, with reported efficiencies in the range of 70-90% for protein labeling.Efficiency is dependent on factors such as pH, temperature, and the molar ratio of linker to the biomolecule. A competing hydrolysis reaction of the NHS ester can reduce yield, especially at higher pH.
Conjugate Stability (in presence of 5 mM Glutathione) Significantly more stable (t½ ≈ 71 minutes for DBCO moiety).Less stable (t½ ≈ 4 minutes for maleimide-thiol adduct).Glutathione (GSH) is a prevalent thiol in biological systems and can contribute to the instability of maleimide-thiol linkages through thiol exchange via a retro-Michael reaction. The triazole bond formed from the DBCO-azide reaction is not susceptible to this degradation pathway.
NHS Ester Hydrolysis Half-life 4-5 hours at pH 7.0 (0°C); 10 minutes at pH 8.6 (4°C).4-5 hours at pH 7.0 (0°C); 10 minutes at pH 8.6 (4°C).The NHS ester moiety is susceptible to hydrolysis, which is a competing reaction during conjugation. The rate of hydrolysis increases with pH.

Reaction Mechanisms and Signaling Pathways

To visualize the chemical transformations involved in bioconjugation with these linkers, the following diagrams illustrate the respective reaction pathways.

DBCO_Reaction_Mechanism cluster_amine_reaction NHS Ester Reaction with Primary Amine cluster_spaac_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Protein_Amine Protein-NH₂ Amide_Bond Protein-NH-CO-PEG-DBCO Protein_Amine->Amide_Bond pH 7.2-8.5 DBCO_PEG_NHS DBCO-PEG-NHS DBCO_PEG_NHS->Amide_Bond NHS_leaving NHS Amide_Bond->NHS_leaving Azide_Molecule Molecule-N₃ Triazole_Product Protein-PEG-Triazole-Molecule Azide_Molecule->Triazole_Product Copper-free DBCO_Conjugate Protein-NH-CO-PEG-DBCO DBCO_Conjugate->Triazole_Product

DBCO-PEG-NHS Reaction Pathway

Maleimide_Reaction_Mechanism cluster_amine_reaction_maleimide NHS Ester Reaction with Primary Amine cluster_michael_addition Michael Addition with Thiol Protein_Amine_M Protein-NH₂ Amide_Bond_M Protein-NH-CO-PEG-Maleimide Protein_Amine_M->Amide_Bond_M pH 7.2-8.5 Maleimide_PEG_NHS Maleimide-PEG-NHS Maleimide_PEG_NHS->Amide_Bond_M NHS_leaving_M NHS Amide_Bond_M->NHS_leaving_M Thiol_Molecule Molecule-SH Thioether_Product Protein-PEG-Thioether-Molecule Thiol_Molecule->Thioether_Product pH 6.5-7.5 Maleimide_Conjugate Protein-NH-CO-PEG-Maleimide Maleimide_Conjugate->Thioether_Product

Maleimide-PEG-NHS Reaction Pathway

Experimental Workflows and Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are generalized workflows and specific protocols for using DBCO-PEG-NHS and Maleimide-PEG-NHS linkers.

Experimental_Workflow cluster_workflow General Bioconjugation Workflow start Start: Prepare Biomolecule and Linker dissolve_linker Dissolve Linker in Anhydrous Solvent (e.g., DMSO) start->dissolve_linker prepare_biomolecule Prepare Biomolecule in Amine-Free Buffer start->prepare_biomolecule conjugation Conjugation Reaction dissolve_linker->conjugation prepare_biomolecule->conjugation purification Purification (e.g., Desalting Column) conjugation->purification characterization Characterization (e.g., UV-Vis, SDS-PAGE, Mass Spec) purification->characterization end End: Purified Bioconjugate characterization->end

A generalized experimental workflow.
Protocol 1: Protein Labeling with DBCO-PEG-NHS

This protocol outlines the conjugation of a DBCO-PEG-NHS linker to a protein via its primary amines.

Materials:

  • Protein of interest

  • DBCO-PEG-NHS linker

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare the protein solution in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.

    • Immediately before use, dissolve the DBCO-PEG-NHS linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 40-fold molar excess of the DBCO-PEG-NHS solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts using a desalting column equilibrated with a suitable buffer for downstream applications.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the DBCO group at approximately 309 nm.

Protocol 2: Protein Conjugation with Maleimide-PEG-NHS

This protocol describes a two-step process: first, the modification of a protein with primary amines using the NHS ester, followed by the conjugation of a thiol-containing molecule.

Materials:

  • Amine-containing protein

  • Thiol-containing molecule

  • Maleimide-PEG-NHS linker

  • Anhydrous DMSO or DMF

  • Conjugation buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting columns

Procedure:

  • Amine Modification:

    • Dissolve the amine-containing protein in the conjugation buffer at a suitable concentration.

    • Dissolve the Maleimide-PEG-NHS linker in anhydrous DMSO or DMF immediately before use.

    • Add a 10- to 50-fold molar excess of the linker to the protein solution.

    • Incubate for 30 minutes at room temperature or 2 hours at 4°C.

    • Remove excess, unreacted linker using a desalting column equilibrated with the conjugation buffer.

  • Thiol Conjugation:

    • Prepare the thiol-containing molecule. If necessary, reduce any disulfide bonds using a reducing agent like TCEP, which should then be removed.

    • Add the thiol-containing molecule to the maleimide-activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or another suitable method to remove any unreacted molecules.

  • Characterization:

    • Analyze the final conjugate using SDS-PAGE to confirm the increase in molecular weight and UV-Vis spectroscopy or mass spectrometry to determine the conjugation efficiency.

Conclusion

The choice between DBCO-PEG-NHS and Maleimide-PEG-NHS linkers is highly dependent on the specific application, the nature of the biomolecules to be conjugated, and the desired stability of the final product.

DBCO-PEG-NHS offers a significant advantage in terms of the stability of the final conjugate, as the resulting triazole ring is not susceptible to the thiol-exchange reactions that can plague maleimide-thiol linkages in a biological environment. The bioorthogonal nature of the copper-free click chemistry provides high specificity and efficiency.

Maleimide-PEG-NHS remains a widely used and effective linker, particularly for its rapid and specific reaction with thiols under mild conditions. However, the potential for retro-Michael addition and subsequent deconjugation is a critical consideration for in vivo applications. Strategies to mitigate this, such as promoting hydrolysis of the succinimide ring, can enhance stability but may require additional steps.

By carefully considering the quantitative data, reaction mechanisms, and experimental protocols presented in this guide, researchers can make a more informed decision to select the optimal linker for their bioconjugation needs, ultimately leading to more robust and reliable results.

References

Copper-Free Click Chemistry: A Superior Alternative for Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, drug development, and molecular imaging, the ability to specifically and efficiently label biomolecules is paramount. For years, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has been a workhorse reaction. However, the inherent cytotoxicity of the copper catalyst has limited its applications in living systems. The advent of Copper-Free Click Chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized the field by offering a biocompatible alternative without compromising efficiency for many applications. This guide provides a detailed comparison of SPAAC and CuAAC, supported by experimental data and protocols, to assist researchers in selecting the optimal ligation strategy.

At a Glance: CuAAC vs. SPAAC

The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to facilitate the reaction between a terminal alkyne and an azide.[1] In contrast, SPAAC utilizes a strained cyclooctyne that reacts with an azide without the need for a metal catalyst, driven by the release of ring strain.[1][2] This distinction has profound implications for their respective applications, particularly in biological contexts.

Quantitative Comparison of Key Performance Parameters

The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)References
Catalyst Copper(I)None[1]
Biocompatibility Limited due to copper cytotoxicity. Ligands can mitigate but not eliminate toxicity.High, suitable for in vivo and live-cell applications.[1]
Reaction Rate (Second-order rate constants) Generally faster (1 to 100 M⁻¹s⁻¹)Generally slower (10⁻³ to 1 M⁻¹s⁻¹), dependent on the cyclooctyne used.
Cytotoxicity Appreciable toxicity observed with ~50 µM CuSO₄ without a ligand, leading to ~75% cell viability. The use of ligands like THPTA can preserve cell viability.No apparent toxicity, making it ideal for sensitive biological systems.
Alkyne Reactant Terminal alkynes are typically used.Strained cyclooctynes (e.g., DBCO, BCN) are required.
Reagent Accessibility Simple terminal alkynes are readily available and cost-effective.Strained cyclooctynes can be complex and more expensive to synthesize.
Side Reactions Potential for oxidative homocoupling of alkynes and generation of reactive oxygen species (ROS) by the Cu/ascorbate system.Cyclooctynes can be prone to side reactions if highly unstable, but generally offer high selectivity.

The Decisive Advantage: Biocompatibility

The primary advantage of SPAAC over CuAAC is its exceptional biocompatibility. The copper catalyst used in CuAAC is known to be toxic to cells, capable of inducing changes in cellular metabolism and even cell death. While the use of chelating ligands can reduce this toxicity, it cannot be completely eliminated. This inherent cytotoxicity makes CuAAC unsuitable for many in vivo applications and long-term live-cell imaging studies.

In contrast, SPAAC is a catalyst-free reaction, making it non-toxic and well-suited for a wide range of biological applications, including in vivo labeling in mice. This has paved the way for dynamic imaging of biological processes in living organisms without the concern of artifacts induced by copper toxicity.

Reaction Kinetics: A Trade-Off

CuAAC generally exhibits faster reaction kinetics compared to SPAAC. The copper catalyst significantly accelerates the cycloaddition, allowing for rapid labeling. However, the reaction rates of SPAAC have been progressively improved through the development of more strained and reactive cyclooctynes, such as dibenzocyclooctynes (DBCO). For many applications, the kinetics of modern SPAAC reactions are sufficiently fast, especially when considering the significant benefit of biocompatibility.

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for labeling of live cells, a key application where the advantages of SPAAC are most pronounced.

Protocol 1: Live Cell Labeling using SPAAC

This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar and subsequent fluorescent labeling using a DBCO-functionalized dye.

Materials:

  • Cells of interest (e.g., CHO cells)

  • Cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-488)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Methodology:

  • Metabolic Labeling: Culture the cells in their appropriate medium. Add Ac₄ManNAz to the medium at a final concentration of 25-50 µM and incubate for 24-48 hours. This allows for the metabolic incorporation of the azido sugar into cell surface glycans.

  • Labeling with DBCO-dye: After the incubation period, wash the cells three times with PBS to remove unincorporated Ac₄ManNAz.

  • Prepare a solution of the DBCO-functionalized fluorescent dye in PBS at a final concentration of 10-50 µM.

  • Add the DBCO-dye solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove the unbound dye.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol 2: Live Cell Labeling using CuAAC (with Ligand)

This protocol describes a method for labeling live cells using CuAAC, incorporating a ligand to minimize copper toxicity.

Materials:

  • Cells metabolically labeled with an alkyne-containing sugar

  • Azide-functionalized fluorescent dye

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • PBS

Methodology:

  • Prepare Reagent Stocks:

    • Azide-dye: 10 mM in DMSO

    • CuSO₄: 50 mM in water

    • THPTA: 250 mM in water

    • Sodium ascorbate: 1 M in water (prepare fresh)

  • Cell Preparation: Wash the alkyne-labeled cells three times with cold PBS.

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use by adding the reagents in the following order to PBS:

    • Azide-dye to a final concentration of 100 µM.

    • CuSO₄ to a final concentration of 50 µM.

    • THPTA to a final concentration of 250 µM (maintaining a 5:1 ligand to copper ratio).

    • Sodium ascorbate to a final concentration of 2.5 mM.

  • Labeling: Add the click reaction cocktail to the cells and incubate for 5-15 minutes at room temperature.

  • Washing: Gently wash the cells three times with PBS to remove the reaction components.

  • Imaging: Image the cells using a fluorescence microscope.

Visualizing the Chemistry and Decision-Making Process

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a workflow for choosing the appropriate click chemistry method.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Azide R1-N3 (Azide) Product 1,4-disubstituted 1,2,3-Triazole Azide->Product Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Product Copper Cu(I) Copper->Product Catalyzes

Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Azide R1-N3 (Azide) Product Triazole Product Azide->Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Product Strain-promoted

Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Decision_Workflow Start Start: Choose a Click Chemistry Method LiveSystem Is the reaction in a living system (in vivo or live cells)? Start->LiveSystem Kinetics Are very fast reaction kinetics critical? LiveSystem->Kinetics No UseSPAAC Use SPAAC LiveSystem->UseSPAAC Yes UseCuAAC Use CuAAC (with ligands if possible) Kinetics->UseCuAAC Yes ConsiderSPAAC Consider SPAAC with highly reactive cyclooctynes Kinetics->ConsiderSPAAC No

Decision workflow for choosing between CuAAC and SPAAC.

Conclusion

For researchers, scientists, and drug development professionals working with biological systems, copper-free click chemistry, particularly SPAAC, offers significant advantages over the traditional CuAAC reaction. The elimination of a cytotoxic copper catalyst makes SPAAC the superior choice for in vivo and live-cell applications, enabling the study of biological processes in their native environment without the confounding effects of metal-induced toxicity. While CuAAC may still be a viable option for in vitro applications where reaction speed is the primary concern and biocompatibility is not an issue, the continued development of highly reactive cyclooctynes is narrowing the kinetic gap. Ultimately, the superior biocompatibility of SPAAC makes it an indispensable tool for advancing our understanding of complex biological systems and for the development of novel therapeutics and diagnostics.

References

A Comparative Guide to Bioconjugation Validation: SDS-PAGE vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules is a critical step. This guide provides an objective comparison of two cornerstone analytical techniques for validating bioconjugation: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and High-Performance Liquid Chromatography (HPLC). We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and application of these techniques.

The creation of novel therapeutics, diagnostics, and research tools often relies on the precise covalent linkage of molecules, such as in antibody-drug conjugates (ADCs) or pegylated proteins. Verifying the successful formation of these bioconjugates, and characterizing their purity and homogeneity, is paramount. SDS-PAGE and HPLC are two of the most widely employed methods for this purpose, each offering distinct advantages and limitations.

The Principle of Separation: A Fundamental Difference

SDS-PAGE separates molecules based on their molecular weight.[1][2] The detergent SDS denatures the protein components, imparting a uniform negative charge.[1] This allows the molecules to migrate through a polyacrylamide gel matrix solely based on their size when an electric field is applied, with smaller molecules moving faster.[1] In the context of bioconjugation, a successful reaction yields a larger molecule, which will appear as a distinct, slower-migrating band on the gel compared to the starting materials.[1]

In contrast, HPLC separates molecules based on their physicochemical properties and their interaction with a stationary phase. Different types of HPLC can be employed for bioconjugate analysis, including:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size) in a non-denaturing condition. This is useful for assessing the degree of aggregation.

  • Reverse-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. This can be a powerful tool for analyzing drug-to-antibody ratios (DARs) in ADCs.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity under non-denaturing conditions and is particularly useful for determining the drug load distribution of ADCs.

At a Glance: SDS-PAGE vs. HPLC for Bioconjugation Validation

FeatureSDS-PAGEHPLC
Primary Separation Principle Molecular Weight (denaturing)Physicochemical properties (size, charge, hydrophobicity)
Resolution Lower, especially for species with similar molecular weights.High, capable of separating closely related molecules.
Quantitative Accuracy Semi-quantitative (densitometry); can be affected by staining inconsistencies.Highly quantitative with good linearity and range.
Throughput High; multiple samples can be run on a single gel.Lower; samples are typically run sequentially.
Information Provided Confirmation of conjugation, estimation of molecular weight, assessment of purity.Confirmation of conjugation, precise quantification of conjugate, unconjugated materials, and byproducts, determination of aggregation, drug-to-antibody ratio (DAR).
Cost & Complexity Lower cost, simpler setup and operation.Higher initial instrument cost and operational complexity.
Sample Recovery Destructive; sample is not easily recovered.Non-destructive (for some modes like SEC); sample can be collected for further analysis.

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the general workflow of bioconjugation and the subsequent validation steps using SDS-PAGE and HPLC.

Bioconjugation_Validation_Workflow cluster_conjugation Bioconjugation Process cluster_validation Validation cluster_results Analysis Biomolecule1 Biomolecule 1 (e.g., Antibody) Reaction Conjugation Reaction Biomolecule1->Reaction Biomolecule2 Biomolecule 2 (e.g., Drug, PEG) Biomolecule2->Reaction Bioconjugate Crude Bioconjugate Mixture Reaction->Bioconjugate SDS_PAGE SDS-PAGE Analysis Bioconjugate->SDS_PAGE HPLC HPLC Analysis Bioconjugate->HPLC Result_SDS Qualitative/ Semi-Quantitative Confirmation SDS_PAGE->Result_SDS Result_HPLC Quantitative Characterization HPLC->Result_HPLC

A high-level overview of the bioconjugation and validation workflow.

The logical relationship between the data obtained from SDS-PAGE and HPLC for a comprehensive validation is depicted below.

Data_Integration_Logic cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion SDS_PAGE_Data SDS-PAGE Result: New, higher MW band SDS_PAGE_Interp Qualitative evidence of successful conjugation SDS_PAGE_Data->SDS_PAGE_Interp HPLC_Data HPLC Result: New peak with expected retention time HPLC_Interp Quantitative confirmation and purity assessment HPLC_Data->HPLC_Interp Conclusion Validated Bioconjugate SDS_PAGE_Interp->Conclusion HPLC_Interp->Conclusion

Logical flow for integrating SDS-PAGE and HPLC data for validation.

Detailed Experimental Protocols

SDS-PAGE Protocol for Bioconjugate Analysis

This protocol provides a general guideline for analyzing a protein bioconjugate.

1. Sample Preparation:

  • In separate microcentrifuge tubes, prepare the unconjugated protein, the molecule to be conjugated (if applicable), and the bioconjugate reaction mixture.

  • Mix an appropriate amount of each sample with 2X Laemmli sample buffer. For reducing conditions, the sample buffer should contain a reducing agent like β-mercaptoethanol or dithiothreitol (DTT) to break disulfide bonds. For non-reducing conditions, omit the reducing agent.

  • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Centrifuge the samples briefly to pellet any insoluble material.

2. Gel Electrophoresis:

  • Prepare or obtain a polyacrylamide gel of a suitable percentage to resolve the protein and its conjugate. A gradient gel (e.g., 4-20%) can be effective for a wide range of molecular weights.

  • Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X running buffer.

  • Load a molecular weight marker into the first lane, followed by the prepared samples in subsequent lanes.

  • Connect the electrophoresis unit to a power supply and run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

3. Visualization and Analysis:

  • Carefully remove the gel from the cassette.

  • Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.

  • Destain the gel until the protein bands are clearly visible against a clear background.

  • Image the gel and analyze the results. Successful conjugation is indicated by the appearance of a new band with a higher molecular weight than the starting protein and a corresponding decrease in the intensity of the unconjugated protein band. Densitometry software can be used for semi-quantitative analysis of band intensities.

HPLC Protocol for Bioconjugate Analysis (Size-Exclusion Chromatography Example)

This protocol provides a general method for analyzing a bioconjugate using SEC-HPLC to assess conjugation and aggregation.

1. System Preparation:

  • Ensure the HPLC system, including the pump, injector, column, and detector, is properly equilibrated with the mobile phase.

  • The mobile phase is typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4) to maintain the native structure of the protein.

2. Sample Preparation:

  • Prepare the unconjugated protein and the bioconjugate reaction mixture in the mobile phase.

  • Filter the samples through a 0.22 µm syringe filter to remove any particulate matter that could clog the column.

3. Chromatographic Run:

  • Set the flow rate appropriate for the column dimensions (e.g., 0.5-1.0 mL/min for a standard analytical column).

  • Set the detector to monitor the absorbance at 280 nm for proteins.

  • Inject a known volume of the unconjugated protein as a control to determine its retention time.

  • Inject the same volume of the bioconjugate sample.

4. Data Analysis:

  • Analyze the resulting chromatogram. Successful conjugation will be indicated by a shift to an earlier retention time for the main peak compared to the unconjugated protein, due to the increased size of the conjugate.

  • The presence of peaks at even earlier retention times may indicate the formation of aggregates.

  • The peak areas can be integrated to quantify the relative amounts of conjugate, unconjugated protein, and aggregates in the sample.

Conclusion

Both SDS-PAGE and HPLC are powerful techniques for the validation of bioconjugation. SDS-PAGE serves as an excellent, readily accessible screening tool for the initial confirmation of a successful reaction. HPLC, on the other hand, provides high-resolution, quantitative data that is essential for in-depth characterization, purity assessment, and quality control in research and drug development. In many cases, the two techniques are used in a complementary fashion to provide a comprehensive understanding of the bioconjugate. The choice of which method to use, or the decision to use both, will depend on the specific requirements of the analysis, including the need for quantitative data, sample throughput, and available resources.

References

A Comparative Guide to DBCO-PEG24-NHS Ester and Shorter PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is paramount in the field of bioconjugation, profoundly influencing the efficacy, stability, and pharmacokinetic profile of biomolecular conjugates such as antibody-drug conjugates (ADCs). Among the diverse linker technologies, those incorporating polyethylene glycol (PEG) have become indispensable tools. This guide provides an objective comparison of the long-chain DBCO-PEG24-NHS ester with its shorter PEG linker counterparts. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this guide aims to equip researchers with the knowledge to make informed decisions in their bioconjugation strategies.

The Critical Role of PEG Linker Length in Bioconjugate Performance

The length of the PEG spacer in a linker, such as the 24 units in this compound, is not a trivial design choice. It significantly modulates the physicochemical properties of the entire conjugate. Longer PEG chains, for instance, are known to enhance the solubility of hydrophobic payloads and increase the hydrodynamic volume of the conjugate, which can lead to a longer circulation half-life.[1][2] Conversely, shorter PEG linkers may be advantageous in scenarios where minimal steric hindrance is critical for target binding or when a more compact conjugate is desired.[3][4] The optimal PEG linker length is often a balance between improving pharmacokinetic properties and maintaining potent biological activity.[3]

Quantitative Comparison of Long vs. Short PEG Linkers

The following tables summarize quantitative data from various studies to highlight the impact of PEG linker length on key performance metrics in bioconjugation.

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency

Linker TypeMolar Excess of LinkerAchieved DARObservationsReference
DBCO-PEG4-NHS10x~2.5 - 3.0Efficient conjugation with lower molar excess.
DBCO-PEG12-NHS10x~2.7Similar efficiency to shorter linkers at the same molar excess.
DBCO-PEG24-NHS10x~3.0Longer linker does not impede conjugation efficiency at this excess.
Maleimide-PEG85x~3.9Shorter linkers can sometimes yield higher DARs under certain conditions.
Maleimide-PEG245x~3.0A decrease in DAR was observed with the longer PEG linker in this specific study.

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates

ADC with LinkerTarget Cell LineIC50 (ng/mL)Fold Change vs. No/Short PEGObservationsReference
Affibody-MMAE (No PEG)HER2+~1.5-High potency with no PEG linker.
Affibody-MMAE (4 kDa PEG)HER2+~6.754.5x increaseLonger PEG chain led to a decrease in in vitro cytotoxicity.
Affibody-MMAE (10 kDa PEG)HER2+~33.7522.5x increaseA significant reduction in potency was observed with the longest PEG chain.
Trastuzumab-MMAE (PEG8)SK-BR-3 (HER2+)~20-Potent cytotoxicity with a medium-length linker.
Trastuzumab-MMAE (PEG12)SK-BR-3 (HER2+)~251.25x increaseA slight decrease in potency with a longer linker.

Table 3: Effect of PEG Linker Length on Pharmacokinetic Properties of ADCs

ADC with LinkerAnimal ModelHalf-life (t½)Area Under the Curve (AUC)ObservationsReference
Affibody-MMAE (No PEG)Mouse19.6 minutes-Very short half-life without PEG modification.
Affibody-MMAE (4 kDa PEG)Mouse49 minutes (2.5-fold increase)IncreasedSignificant improvement in half-life with a long PEG linker.
Affibody-MMAE (10 kDa PEG)Mouse219.5 minutes (11.2-fold increase)Substantially IncreasedDramatic extension of circulation time with the longest PEG chain.
ADC (Non-PEGylated)Rat~100 hours-Baseline pharmacokinetic profile.
ADC (PEG8)Rat~150 hoursIncreasedModerate increase in circulation time.
ADC (PEG24)MouseProlongedEnhancedA methyl-PEG24 moiety demonstrated a prolonged half-life and enhanced tolerability.

Experimental Workflows and Logical Relationships

To visually articulate the processes and concepts discussed, the following diagrams are provided.

cluster_synthesis ADC Synthesis cluster_analysis Characterization cluster_evaluation Performance Evaluation Antibody Antibody Activated Antibody Antibody-DBCO-PEGn Antibody->Activated Antibody + DBCO-PEG-NHS (Amine Coupling) DBCO-PEG-NHS DBCO-PEGn-NHS Ester (n=4, 12, 24) DBCO-PEG-NHS->Activated Antibody Drug-Azide Azide-Modified Payload ADC Antibody-Drug Conjugate Drug-Azide->ADC Activated Antibody->ADC + Drug-Azide (Copper-Free Click Chemistry) HIC-HPLC HIC-HPLC ADC->HIC-HPLC DAR Analysis SEC Size-Exclusion Chromatography ADC->SEC Aggregation & Purity Mass Spec Mass Spectrometry ADC->Mass Spec Identity Confirmation In Vitro In Vitro Cytotoxicity Assay ADC->In Vitro IC50 Determination In Vivo Pharmacokinetic Study ADC->In Vivo Half-life & AUC cluster_cellular_uptake ADC Internalization and Payload Release ADC Antibody-Drug Conjugate Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage & Antibody Degradation Cell Death Apoptosis Payload->Cell Death Induces

References

Stability Under Scrutiny: A Comparative Guide to the DBCO-Azide Linkage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the stability of the chemical linkage is paramount. Among the arsenal of "click chemistry" reactions, the strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) and an azide has emerged as a workhorse for its biocompatibility and efficiency. This guide provides an objective comparison of the DBCO-azide linkage's stability against other common bioorthogonal and bioconjugation chemistries, supported by experimental data and detailed methodologies to inform the design of robust and reliable bioconjugates.

The Triazole Triumph: Inherent Stability of the DBCO-Azide Adduct

The product of the DBCO-azide reaction is a 1,2,3-triazole ring, a heterocyclic moiety renowned for its exceptional chemical stability. This stability is a key advantage of SPAAC, ensuring the integrity of the resulting bioconjugate under a wide range of physiological and experimental conditions. The triazole linkage is generally resistant to acidic or basic hydrolysis, oxidative and reducing conditions, and enzymatic degradation, making it a reliable connection for long-term studies both in vitro and in vivo.[1][2][3]

While the triazole ring itself is exceptionally stable, the overall stability of a DBCO-azide conjugate can be influenced by the stability of the DBCO moiety prior to conjugation, particularly in specific chemical environments.

Comparative Stability Analysis

To provide a clear comparison, the following tables summarize the stability of the DBCO moiety and the resulting linkage in various contexts, benchmarked against other common bioconjugation chemistries.

Table 1: Stability of DBCO Moiety in the Presence of Common Chemical Reagents

ReagentLinker/MoietyHalf-lifeKey Considerations
Glutathione (GSH)DBCO~71 minutesDBCO can react with thiols, which are abundant in the intracellular environment.[4]
BCN~6 hoursBicyclononyne (BCN), another strained alkyne, exhibits significantly greater stability in the presence of thiols.[4]
Maleimide~4 minutesHighly susceptible to reaction with thiols, leading to potential instability of maleimide-thiol conjugates through retro-Michael reaction.
Tris(2-carboxyethyl)phosphine (TCEP)DBCOUnstable over 24 hoursTCEP is a common reducing agent that can degrade DBCO.
Trifluoroacetic Acid (TFA)DBCOUnstableDBCO can undergo rearrangement under the strongly acidic conditions often used in peptide synthesis and cleavage.

Table 2: General Stability of Common Bioconjugation Linkages

Linkage ChemistryResulting LinkageGeneral StabilityKey Characteristics
DBCO-Azide (SPAAC) 1,2,3-Triazole Very High Resistant to hydrolysis, oxidation, reduction, and enzymatic degradation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)1,2,3-TriazoleVery HighForms the same stable triazole ring as SPAAC, but requires a copper catalyst which can have cellular toxicity.
Maleimide-ThiolThioetherModerate to LowSusceptible to retro-Michael reaction and thiol exchange, particularly in the presence of other thiols.
NHS Ester-AmineAmideVery HighAmide bonds are generally very stable under physiological conditions.
Tetrazine Ligation (e.g., with TCO)DihydropyridazineVariableStability can be influenced by serum components and isomerization of the dienophile.

Experimental Protocols

Protocol 1: General Procedure for Assessing Bioconjugate Stability using HPLC

This protocol outlines a general method for evaluating the stability of a bioconjugate in a liquid matrix (e.g., serum, buffer at different pH values) over time.

1. Materials:

  • Purified bioconjugate

  • Incubation buffer (e.g., phosphate-buffered saline (PBS), human serum, cell culture medium)

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence)

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Mobile phases for HPLC gradient

2. Procedure:

  • Prepare a stock solution of the bioconjugate in a suitable buffer (e.g., PBS).

  • Dilute the bioconjugate stock solution into the desired incubation matrix (e.g., human serum, buffer at a specific pH) to a final concentration suitable for HPLC analysis.

  • Incubate the samples at a controlled temperature (e.g., 37°C).

  • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the sample.

  • Immediately quench the reaction by adding the quenching solution to precipitate proteins and stop any degradation.

  • Centrifuge the samples to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial.

  • Analyze the samples by HPLC, monitoring the peak corresponding to the intact bioconjugate.

  • Calculate the percentage of intact bioconjugate remaining at each time point relative to the amount at time zero.

  • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate under the tested conditions.

Visualizing the Landscape of Bioconjugation Stability

To better understand the relationships and factors influencing the choice of a bioconjugation strategy, the following diagrams illustrate key concepts.

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_conjugate Prepare Bioconjugate Stock Solution dilute Dilute in Incubation Matrix prep_conjugate->dilute incubate Incubate at Controlled Temperature dilute->incubate time_points Withdraw Aliquots at Time Points incubate->time_points quench Quench Reaction time_points->quench centrifuge Centrifuge quench->centrifuge hplc HPLC Analysis centrifuge->hplc data_analysis Data Analysis (Half-life Calculation) hplc->data_analysis

Caption: A general workflow for assessing the stability of bioconjugates.

stability_comparison Comparative Stability of Linker Chemistries cluster_high_stability High Stability cluster_moderate_stability Moderate Stability cluster_low_stability Low Stability (in specific environments) Amide Amide Bond (NHS-Amine) Tetrazine Tetrazine Ligation Triazole 1,2,3-Triazole (SPAAC/CuAAC) Maleimide Maleimide-Thiol DBCO_thiol DBCO Moiety (pre-conjugation, vs. Thiols)

References

A Researcher's Guide to Dibenzocyclooctyne (DBCO) Reagents: A Comparative Analysis of Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the expansive landscape of bioorthogonal chemistry, the selection of the appropriate chemical tools is a critical determinant of experimental success. Among the most powerful techniques in this field is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction. At the heart of this reaction are dibenzocyclooctyne (DBCO) reagents, whose unique strained alkyne structure enables rapid and specific conjugation to azide-modified molecules under physiological conditions. This guide provides an objective comparison of the reaction kinetics of various DBCO reagents, supported by experimental data, to empower researchers in making informed decisions for their specific applications, from bioconjugation and cellular imaging to the development of therapeutic agents.

The reactivity of DBCO reagents in SPAAC is primarily dictated by the ring strain of the cyclooctyne core. However, modifications to the DBCO scaffold, such as the addition of polyethylene glycol (PEG) linkers or functional groups like amines and carboxylic acids, can influence both the reaction kinetics and the physicochemical properties of the resulting conjugates. This guide delves into a quantitative comparison of these reagents, presents detailed experimental protocols for kinetic analysis, and visualizes the underlying principles of these essential bioconjugation tools.

Quantitative Comparison of Reaction Kinetics

The performance of different DBCO reagents is best evaluated by comparing their second-order rate constants (k₂) for the reaction with a standard azide, such as benzyl azide. The following table summarizes reported kinetic data for various DBCO derivatives. It is important to note that reaction rates are highly sensitive to the specific reaction conditions, including the solvent, pH, and temperature.[1]

DBCO ReagentAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/BufferTemperature
DBCOBenzyl Azide~0.6 - 1.0[2][3]VariousRoom Temperature
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22[1]HEPES (pH 7)37°C
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.32 - 0.85[1]PBS (pH 7)37°C
Sulfo-DBCO-amine3-azido-L-alanine0.59 - 0.97DMEM37°C
Sulfo-DBCO-amine3-azido-L-alanine0.27 - 0.77RPMI37°C
DBCO-PEG5-trastuzumab1-azido-1-deoxy-β-D-glucopyranoside~0.37HEPES (pH 7)Not Specified
DBCO-trastuzumab1-azido-1-deoxy-β-D-glucopyranoside~0.24HEPES (pH 7)Not Specified
DBCOPeptide with azido-amino acid0.34HBS buffer (pH 7.4)25°C

Key Observations:

  • Buffer Composition Matters: As demonstrated with sulfo-DBCO-amine, the choice of buffer can significantly impact reaction kinetics, with HEPES buffer generally yielding higher rate constants compared to PBS.

  • PEG Linkers Can Enhance Rates: The presence of a PEG linker, as seen in the comparison between DBCO-PEG5-trastuzumab and DBCO-trastuzumab, can lead to an increase in the reaction rate, potentially by improving solubility and reducing steric hindrance.

  • Steric Hindrance Plays a Role: The conjugation of DBCO to a large biomolecule like an antibody (trastuzumab) results in a lower rate constant compared to the free sulfo-DBCO-amine, highlighting the effect of steric hindrance on the reaction.

Experimental Protocols

Accurate determination of reaction kinetics is crucial for comparing different DBCO reagents and optimizing bioconjugation strategies. The two most common methods for monitoring SPAAC reactions are UV-Visible (UV-Vis) spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Determination of SPAAC Reaction Kinetics by UV-Vis Spectrophotometry

This method is particularly well-suited for DBCO reagents due to their distinct absorbance profile and relies on monitoring the decrease in absorbance as the DBCO reagent is consumed during the reaction.

Materials:

  • DBCO reagent of interest (e.g., DBCO-acid, DBCO-amine)

  • Azide reactant (e.g., benzyl azide)

  • Appropriate buffer or solvent (e.g., PBS, HEPES, DMSO)

  • Quartz cuvettes

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Determine Optimal Wavelength (λmax): Scan the UV-Vis spectrum of the DBCO reagent in the chosen buffer to determine the wavelength of maximum absorbance (λmax), which is typically around 309 nm.

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the DBCO reagent and the azide reactant in the chosen buffer or solvent.

  • Set Up the Reaction: In a quartz cuvette, add a known concentration of the DBCO reagent. Place the cuvette in the temperature-controlled spectrophotometer and allow it to equilibrate.

  • Initiate the Reaction: To start the reaction, add a known excess (typically 10-fold or higher) of the azide stock solution to the cuvette and mix quickly.

  • Monitor Absorbance: Immediately begin recording the absorbance at λmax at regular time intervals until the reaction is complete, as indicated by a stable absorbance reading.

  • Data Analysis:

    • Convert the absorbance values to concentration using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the DBCO reagent, b is the path length of the cuvette, and c is the concentration.

    • Under pseudo-first-order conditions (with a large excess of azide), plot the natural logarithm of the DBCO concentration (ln[DBCO]) versus time.

    • The slope of the resulting linear plot will be the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).

Protocol 2: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy

¹H NMR spectroscopy allows for the direct monitoring of the disappearance of reactant signals and the appearance of product signals over time, providing a robust method for kinetic analysis.

Materials:

  • DBCO reagent of interest

  • Azide reactant (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the DBCO reagent, azide reactant, and the internal standard in the chosen deuterated solvent.

  • Set Up the Reaction: In an NMR tube, combine the stock solutions to achieve the desired initial concentrations.

  • Acquire Initial Spectrum: Quickly acquire an initial ¹H NMR spectrum (t=0).

  • Monitor the Reaction: Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.

  • Data Analysis:

    • In each spectrum, integrate the signals corresponding to a specific proton on the DBCO reagent that disappears during the reaction and a stable proton signal from the internal standard.

    • Calculate the concentration of the DBCO reagent at each time point relative to the constant concentration of the internal standard.

    • Plot the reciprocal of the DBCO concentration (1/[DBCO]) versus time for a second-order reaction with equal initial concentrations, or use pseudo-first-order analysis as described in the UV-Vis protocol if one reactant is in large excess.

    • The slope of the line will be directly related to the second-order rate constant (k₂).

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the SPAAC reaction and the experimental workflow for kinetic analysis.

SPAAC_Mechanism DBCO DBCO Reagent (Strained Alkyne) TransitionState [3+2] Cycloaddition Transition State DBCO->TransitionState Azide Azide-modified Molecule Azide->TransitionState Triazole Stable Triazole Product TransitionState->Triazole k₂

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Kinetic_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Monitoring cluster_analysis 3. Data Analysis Prep_DBCO Prepare DBCO Stock Solution Mix Mix Reactants in Cuvette or NMR Tube Prep_DBCO->Mix Prep_Azide Prepare Azide Stock Solution Prep_Azide->Mix Monitor Monitor Reaction Progress (UV-Vis or NMR) Mix->Monitor Plot Plot Concentration vs. Time Monitor->Plot Calculate Calculate Rate Constant (k₂) Plot->Calculate

References

Navigating Bioconjugation: An Evaluation of Off-Target Reactions with DBCO-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and specific conjugation of molecules is paramount to the success of therapeutic and diagnostic agents. The choice of a linker is a critical decision that can significantly impact the efficacy, safety, and stability of a bioconjugate. This guide provides a comparative evaluation of DBCO-PEG24-NHS ester, a popular heterobifunctional linker, focusing on its potential for off-target reactions compared to other commonly used bioconjugation chemistries. While direct quantitative comparisons of off-target effects are not extensively available in peer-reviewed literature, this guide synthesizes existing knowledge and provides detailed experimental protocols to enable researchers to generate such crucial data.

Understanding the Reactivity of this compound

This compound is a dual-functional linker designed for a two-step conjugation process. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, such as the lysine residues on proteins, to form stable amide bonds.[1] The dibenzocyclooctyne (DBCO) group participates in a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules, a type of "click chemistry" that proceeds without the need for a cytotoxic copper catalyst.[2][3] The long polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance.[1]

The primary advantage of this linker lies in the bioorthogonality of the DBCO-azide reaction, which is designed to be highly specific and not interfere with native biological processes.[4] However, like any chemical tool, off-target reactions can occur, potentially leading to undesired conjugates, reduced efficacy, and unforeseen toxicity.

Comparison of Potential Off-Target Reactions

This table summarizes the intended and potential off-target reactions of the reactive moieties in this compound and compares them with alternative linker chemistries. It is important to note that the extent of these off-target reactions is highly dependent on the specific reaction conditions, including pH, temperature, concentration of reactants, and the molecular context of the target biomolecule.

Linker ChemistryIntended TargetPotential Off-Target Functional GroupsNotes on Off-Target Reactivity
This compound
NHS Ester moietyPrimary amines (e.g., Lysine)Hydroxyls (e.g., Serine, Threonine), Thiols (e.g., Cysteine), Imidazoles (e.g., Histidine)Reaction with hydroxyl and thiol groups is generally less efficient than with primary amines, especially at physiological pH. Hydrolysis of the NHS ester is a significant competing reaction in aqueous buffers.
DBCO moietyAzidesThiols (e.g., Cysteine)The reaction with thiols is reported to be significantly slower than the reaction with azides, often by several orders of magnitude.
Maleimide-based Linkers Thiols (e.g., Cysteine)Primary amines (e.g., Lysine)At pH values above 7.5, reactivity with primary amines increases, leading to potential off-target labeling. Maleimides can also undergo hydrolysis, especially at higher pH.
Thiol-reactive Linkers (e.g., Iodoacetamide) Thiols (e.g., Cysteine)Imidazoles (e.g., Histidine), Primary amines (e.g., Lysine)Can exhibit reactivity towards other nucleophiles, particularly at higher pH and with prolonged reaction times.
Aldehyde/Ketone-reactive Linkers (e.g., Hydrazide) Aldehydes, KetonesN/A (requires specific introduction of the target group)Generally highly specific due to the rarity of aldehydes and ketones in native proteins.

Experimental Protocols for Evaluating Off-Target Reactions

To rigorously assess the specificity of this compound and other linkers, well-designed experiments are crucial. Below are detailed protocols that can be adapted to quantify and compare off-target reactions.

Competitive Binding Assay to Assess Specificity

This assay evaluates the ability of a linker to selectively label its intended target in the presence of a molar excess of a potential off-target molecule.

Protocol:

  • Prepare Stock Solutions:

    • Target Molecule: Prepare a 1 mM stock solution of a molecule containing the intended functional group (e.g., a primary amine-containing peptide for the NHS ester).

    • Off-Target Molecule: Prepare a 100 mM stock solution of a molecule representing a potential off-target (e.g., a cysteine-containing peptide for the NHS ester).

    • Linker: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Detection Reagent: Prepare a 1 mM stock solution of an azide-functionalized fluorescent probe (e.g., Azide-Fluor 488).

  • Reaction Setup:

    • Test Reaction: In a microcentrifuge tube, combine the target molecule (final concentration 10 µM) and the off-target molecule (final concentration 1 mM) in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Control Reaction: In a separate tube, prepare the target molecule (final concentration 10 µM) in the same buffer without the off-target molecule.

  • Initiate Labeling:

    • Add this compound to both tubes to a final concentration of 100 µM.

    • Incubate at room temperature for 1 hour.

  • Quenching:

    • Add a quenching reagent (e.g., Tris-HCl to a final concentration of 50 mM) to stop the NHS ester reaction.

  • Click Reaction:

    • Add the azide-functionalized fluorescent probe to both tubes to a final concentration of 20 µM.

    • Incubate at room temperature for 1 hour.

  • Analysis:

    • Analyze the reaction products by a suitable method such as HPLC with fluorescence detection or LC-MS.

    • Compare the amount of fluorescently labeled target molecule in the test and control reactions. A significant decrease in the labeled target in the test reaction indicates off-target reactivity.

Mass Spectrometry-Based Proteomic Analysis of Off-Target Labeling

This approach provides a global and unbiased view of off-target protein modifications within a complex biological sample.

Protocol:

  • Sample Preparation:

    • Treat a cell lysate or a purified protein mixture with this compound at a defined concentration and for a specific duration.

    • Include a control sample treated with the vehicle (e.g., DMSO).

  • Click Reaction with Biotin-Azide:

    • To the treated and control samples, add a biotin-azide conjugate to label the DBCO-modified proteins.

  • Protein Digestion:

    • Perform a standard in-solution or in-gel tryptic digestion of the proteins.

  • Enrichment of Biotinylated Peptides:

    • Use streptavidin-coated beads to enrich for the biotinylated peptides, which correspond to the sites of linker conjugation.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer) to identify the modified peptides and the specific amino acid residues that were conjugated.

    • Compare the results from the treated and control samples to identify specific and off-target labeling events. The presence of modifications on amino acids other than lysine would indicate off-target reactions of the NHS ester. Similarly, analysis without the initial azide-biotin click step can be used to identify direct adduction of the DBCO group to proteins.

Visualizing Reaction Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_intended Intended Reaction Pathway Protein Protein (with primary amines) Conjugate1 DBCO-labeled Protein Protein->Conjugate1 NHS ester reaction (Amide bond formation) DBCO_PEG_NHS This compound DBCO_PEG_NHS->Conjugate1 Azide_Molecule Azide-functionalized Molecule Final_Conjugate Final Bioconjugate Azide_Molecule->Final_Conjugate Conjugate1->Final_Conjugate SPAAC 'Click' Reaction (Triazole formation)

Caption: Intended reaction pathway of this compound.

G cluster_off_target Potential Off-Target Reactions cluster_nhs NHS Ester Moiety cluster_dbco DBCO Moiety DBCO_PEG_NHS_N This compound Off_Target_Ester Ester Linkage (less stable) DBCO_PEG_NHS_N->Off_Target_Ester Off_Target_Thioester Thioester Linkage (less stable) DBCO_PEG_NHS_N->Off_Target_Thioester Inactive_Linker Hydrolyzed Linker DBCO_PEG_NHS_N->Inactive_Linker Hydroxyl Protein Hydroxyl (Ser, Thr) Hydroxyl->Off_Target_Ester Thiol_N Protein Thiol (Cys) Thiol_N->Off_Target_Thioester Hydrolysis Water Hydrolysis->Inactive_Linker DBCO_labeled DBCO-labeled Molecule Thiol_Adduct Thiol Adduct DBCO_labeled->Thiol_Adduct Thiol_D Protein Thiol (Cys) Thiol_D->Thiol_Adduct

Caption: Potential off-target reactions of this compound.

G start Start: Evaluate Off-Target Reactions sample_prep Sample Preparation (Cell Lysate / Protein Mixture) start->sample_prep linker_treatment Treat with This compound sample_prep->linker_treatment control_treatment Control Treatment (Vehicle) sample_prep->control_treatment click_biotin Click Reaction with Biotin-Azide linker_treatment->click_biotin control_treatment->click_biotin digestion Tryptic Digestion click_biotin->digestion enrichment Streptavidin Enrichment of Biotinylated Peptides digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis: Identify Modified Peptides lc_ms->data_analysis end End: Off-Target Profile data_analysis->end

Caption: Workflow for proteomic analysis of off-target labeling.

G start Start: Select Bioconjugation Linker q1 What is the target functional group? start->q1 amine Primary Amine (Lysine) q1->amine thiol Thiol (Cysteine) q1->thiol azide Azide q1->azide nhs Use NHS Ester-based linker (e.g., DBCO-PEG-NHS) amine->nhs maleimide Use Maleimide-based linker thiol->maleimide dbco Use DBCO-based linker (for SPAAC) azide->dbco q2 Is bioorthogonality critical? nhs->q2 maleimide->q2 dbco->q2 yes_bioortho Yes q2->yes_bioortho no_bioortho No q2->no_bioortho consider_click Consider Click Chemistry (e.g., DBCO-Azide) yes_bioortho->consider_click consider_others Consider conventional linkers (e.g., NHS, Maleimide) no_bioortho->consider_others q3 Are off-target reactions a major concern? consider_click->q3 consider_others->q3 yes_offtarget Yes q3->yes_offtarget no_offtarget No q3->no_offtarget perform_eval Perform rigorous evaluation of off-target reactions (see protocols) yes_offtarget->perform_eval proceed Proceed with chosen linker, monitor for unexpected outcomes no_offtarget->proceed end End: Linker Selected perform_eval->end proceed->end

Caption: Decision tree for selecting a bioconjugation linker.

Conclusion

This compound is a powerful and versatile tool for bioconjugation, offering the key advantage of a bioorthogonal "click" reaction. While the SPAAC chemistry is highly specific for azides, the NHS ester moiety is susceptible to hydrolysis and can exhibit some level of off-target reactivity with other nucleophiles present on biomolecules. The potential for the DBCO group to react with thiols, although slow, should also be considered.

For applications where absolute specificity is critical, researchers are strongly encouraged to perform rigorous experimental evaluations as outlined in this guide. By carefully considering the potential for off-target reactions and employing robust analytical methods, scientists can confidently select and utilize the most appropriate linker for their specific research and development needs, ultimately leading to safer and more effective bioconjugates.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of DBCO-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical reagents like DBCO-PEG24-NHS ester are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.

This compound is a valuable tool in bioconjugation and click chemistry. Its proper disposal is crucial due to its chemical reactivity. The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and reactive towards amines, while the overall compound's characteristics necessitate its treatment as chemical waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection (Safety glasses or goggles)
Protective Gloves (Nitrile or other chemically resistant gloves)
Lab Coat

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves quenching the reactive NHS ester through hydrolysis, followed by collection and disposal as chemical waste. This process mitigates potential reactions within the waste container and renders the material safer to handle.

Step 1: Quenching of the Reactive NHS Ester

The initial and most critical step is to neutralize the reactivity of the NHS ester through hydrolysis.

Experimental Protocol for Hydrolysis:

  • Preparation: In a designated chemical fume hood, prepare a suitable aqueous basic solution. A solution of 0.1 M sodium bicarbonate or a phosphate buffer with a pH between 7 and 8.5 is recommended.

  • For Solid Waste: For each 1 mg of solid this compound waste, add 1 mL of the prepared basic solution.

  • For Solutions in Organic Solvents: If the waste is dissolved in an organic solvent like DMSO or DMF, add the aqueous basic solution in a volume at least 10 times greater than the organic solvent volume.

  • Reaction: Stir the mixture at room temperature for a minimum of 4 hours, or overnight, to ensure complete hydrolysis of the NHS ester.[1] This process converts the reactive NHS ester into a more stable carboxylic acid.

Step 2: Waste Segregation and Collection

All waste generated from the use and quenching of this compound must be treated as chemical waste and segregated from regular trash.[1]

  • Aqueous Waste: After hydrolysis, transfer the resulting aqueous solution to a designated and clearly labeled hazardous waste container for aqueous chemical waste.[1]

  • Solid Waste: Collect any unused or expired solid this compound in its original vial and place it within a designated container for solid chemical waste.[1]

  • Contaminated Labware: All materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, and gloves, should be collected in a designated container for solid hazardous waste.[1]

Important Considerations:

  • No Drain Disposal: Never dispose of this compound or its solutions down the drain. While polyethylene glycol (PEG) itself is biodegradable, the overall compound should not be introduced into wastewater systems.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound (hydrolyzed)" for the aqueous waste.

Step 3: Final Disposal

Arrange for the pickup and disposal of your hazardous waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Start Start: This compound Waste Waste_Type Identify Waste Type Start->Waste_Type Solid Unused/Expired Solid Waste_Type->Solid Solid Solution Aqueous or Organic Solution Waste_Type->Solution Liquid Contaminated Contaminated Labware (Gloves, Tips, etc.) Waste_Type->Contaminated Contaminated Material Collect_Solid Collect in Labeled Solid Waste Container Solid->Collect_Solid Quench Quench NHS Ester (Hydrolysis with Base) Solution->Quench Contaminated->Collect_Solid Collect_Aqueous Collect in Labeled Aqueous Waste Container Quench->Collect_Aqueous EHS Arrange for Pickup by EHS/Licensed Contractor Collect_Aqueous->EHS Collect_Solid->EHS

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste, reinforcing the trust and reliability that are the cornerstones of our professional relationship.

References

Essential Safety and Operational Guide for Handling DBCO-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for DBCO-PEG24-NHS ester, a click chemistry reagent. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper management of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive set of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.

Summary of Required PPE:

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or Glasses with Side ShieldsMust be worn at all times.Protects eyes from chemical splashes.
Face ShieldTo be worn over safety glasses/goggles.Provides an additional layer of protection for the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or latex gloves are commonly used. Check manufacturer's compatibility data.Protects hands from direct contact with the chemical. Gloves should be changed regularly and immediately if contaminated.
Body Protection Laboratory CoatLong-sleeved and fully buttoned.Protects skin and personal clothing from contamination.
Chemical-Resistant GownRecommended for procedures with a high risk of splashing or when handling larger quantities.Provides a higher level of protection than a standard lab coat.
Foot Protection Closed-Toe ShoesProtects feet from spills and falling objects.
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.Minimizes inhalation of any potential dust or aerosols.
RespiratorAn N95 or higher respirator may be necessary for handling large quantities of the solid or if a fume hood is not available.Provides respiratory protection from airborne particles.
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for safely handling this compound from receipt to use in a typical bioconjugation reaction.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound at the recommended temperature of -20°C in a tightly sealed container to prevent moisture ingress.

2. Preparation for Use:

  • Before opening, allow the vial to equilibrate to room temperature to avoid moisture condensation, which can hydrolyze the NHS ester.

  • All handling of the solid and preparation of solutions must be conducted in a fume hood.

  • Wear all required PPE as detailed in the table above.

3. Solution Preparation:

  • This compound is typically dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction buffer.

  • Prepare stock solutions immediately before use, as the NHS ester is susceptible to hydrolysis.

4. Reaction with Primary Amines:

  • The reaction of the NHS ester with primary amines (e.g., on a protein) is typically performed in a buffer at a pH of 7-9, such as phosphate-buffered saline (PBS).

  • Avoid buffers containing primary amines (e.g., Tris) or azides, as these will react with the NHS ester and DBCO group, respectively.

5. Post-Reaction Quenching:

  • After the desired reaction time, any unreacted NHS ester can be quenched by adding a buffer containing primary amines, such as Tris, to a final concentration of 50-100 mM.

Disposal Plan

Proper disposal of unused this compound and any waste generated from its use is crucial to ensure laboratory and environmental safety. The reactive nature of the DBCO group requires a quenching step before disposal.

1. Quenching of Reactive Moieties:

  • DBCO Group: The strained alkyne of the DBCO group is highly reactive and should be neutralized. This can be achieved by reacting it with an azide-containing compound.

  • NHS Ester Group: The NHS ester will hydrolyze over time in aqueous solutions. The quenching step with a primary amine buffer in the operational plan will also neutralize this group.

2. Waste Collection:

  • Collect all quenched reaction mixtures and unused solutions in a designated hazardous waste container.

  • Clearly label the waste container with its contents.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of as regular laboratory waste, in accordance with institutional guidelines.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling and Reaction cluster_disposal Disposal receive Receive and Inspect This compound store Store at -20°C receive->store Intact equilibrate Equilibrate to Room Temperature store->equilibrate Prior to Use ppe Don Appropriate PPE equilibrate->ppe fume_hood Work in Fume Hood ppe->fume_hood dissolve Dissolve in Anhydrous DMSO or DMF fume_hood->dissolve react Add to Amine-Containing Substrate in Buffer (pH 7-9) dissolve->react quench Quench Unreacted NHS Ester with Tris Buffer react->quench After Reaction quench_dbco Quench Unreacted DBCO with Azide Compound quench->quench_dbco Waste Stream collect_waste Collect Waste in Labeled Container quench_dbco->collect_waste dispose Dispose via Institutional EHS Protocol collect_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.